KX2-361

Catalog No.
S548108
CAS No.
897016-26-1
M.F
C24H24FN3O2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX2-361

CAS Number

897016-26-1

Product Name

KX2-361

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)pyridin-2-yl]acetamide

Molecular Formula

C24H24FN3O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29)

InChI Key

CMKKPJNMYLOUCE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

solubility

Soluble in DMSO, not in water

Synonyms

KX2-361, N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F

The exact mass of the compound N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide is 405.1853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KX2-361 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Dual Mechanism of Action

KX2-361 uniquely inhibits two critical cellular processes, providing a potent anti-cancer effect. The compound acts as a peptide-substrate-directed inhibitor, meaning it binds to the peptide substrate site of Src kinase rather than competing at the common ATP-binding site [1] [2]. Its dual actions are:

  • Src Kinase Inhibition: this compound inhibits the autophosphorylation and activity of Src, a non-receptor tyrosine kinase that regulates essential signaling pathways involved in cell proliferation, survival, migration, and metabolism [3] [2] [4].
  • Tubulin Polymerization Inhibition: The drug binds directly to tubulin, disrupting microtubule architecture and function. This leads to cell cycle arrest and is a classic mechanism for targeting rapidly dividing cells [1] [5].

The following diagram illustrates how these two mechanisms converge to exert anti-tumor effects.

G cluster_src Src Inhibition Pathway cluster_tubulin Tubulin Inhibition Pathway KX2361 This compound Src Src Kinase Activity KX2361->Src Inhibits Tubulin Tubulin Polymerization KX2361->Tubulin Inhibits Signaling Proliferation/Migration Signaling Src->Signaling Disrupts Apoptosis1 Induces Apoptosis Signaling->Apoptosis1 Survival Long-Term Tumor Remission & Survival Apoptosis1->Survival Microtubule Microtubule Architecture Tubulin->Microtubule Disrupts CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Apoptosis2 Induces Apoptosis CellCycle->Apoptosis2 Apoptosis2->Survival

Key Experimental Data and Findings

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Anti-Cancer Activity of this compound

Assay Type Cell Line/System Key Findings Concentration/IC₅₀
Src Inhibition GL261 murine glioblastoma Reduced autophosphorylation of Src Effects observed at 0-200 nM over 24-72 h [3]
Cell Cycle Analysis U87 human glioma Promoted cell cycle arrest at G2/M phase Virtual complete arrest at 270 nM [3]
Apoptosis Induction U87, GL261, T98G glioma lines Induced programmed cell death Effects observed at 0-800 nM [3]
Tubulin Polymerization Purified tubulin (cell-free) Inhibited in vitro assembly of tubulin polymers 5 µM [3]

Table 2: In Vivo Pharmacokinetics and Efficacy

Parameter Model System Results

| Brain Penetration | Mice (oral dosing, 20 mg/kg) | Cmax: 4025 ± 319 ng/g in brain at 15 min. AUClast: 5044 ± 355 h·ng/g [3] | | Oral Bioavailability | Mice | Good oral bioavailability [5] | | Therapeutic Efficacy | Orthotopic GL261 glioblastoma in C57BL/6 mice | Significantly delayed tumor progression and produced long-term survival [3] [5] | | Immune System Role | Orthotopic GL261 model in immunodeficient mice | Long-term survival not observed; efficacy requires an adaptive immune system [5] |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of the key methodologies cited in the literature.

Table 3: Summary of Key Experimental Protocols

Investigation Detailed Methodology
Src Inhibition Assay GL261 cells were treated with this compound (0-200 nM) for 24 to 72 hours. The reduction in Src autophosphorylation (a key indicator of Src kinase activity) was analyzed, likely via western blotting using phospho-specific antibodies [3].
Cell Cycle Analysis U87 human glioma cells were treated with a concentration gradient of this compound (up to 270 nM). The DNA content of the cells was then analyzed using flow cytometry (e.g., Propidium Iodide staining) to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [3].
Apoptosis Assay Apoptosis induction in U87, GL261, and T98G cell lines was assessed after treatment with this compound (0-800 nM). A common method for this is flow cytometry using Annexin V/propidium iodide double staining to distinguish apoptotic from live or necrotic cells [3].
*In Vitro* Tubulin Polymerization A cell-free system with purified tubulin was used. The assembly of tubulin into polymers (microtubules) was monitored spectrophotometrically (by light scattering or turbidity) in the presence and absence of this compound (5 µM) [3].
*In Vivo* Pharmacokinetic (PK) Study Mice were orally administered this compound at 20 mg/kg. At various time points post-dosing, blood plasma and brain tissue were collected. Drug concentrations in these samples were quantified using techniques like LC-MS/MS to determine key PK parameters: maximum concentration (Cmax) and area under the concentration-time curve (AUC) [3].
*In Vivo* Efficacy Study A syngeneic orthotopic glioblastoma model was established by implanting GL261 cells into the brains of C57BL/6 mice. Mice were then treated with this compound (orally), and therapeutic effect was evaluated by monitoring survival rates and tumor progression over time [5].

Research Implications and Future Directions

This compound represents a significant advancement in cancer therapeutics, primarily due to its dual mechanism and favorable drug properties. Its ability to readily cross the blood-brain barrier addresses a major challenge in treating brain tumors [5]. Furthermore, the finding that its in vivo efficacy depends on a functional adaptive immune system suggests that this compound may work in concert with the body's own defenses to achieve long-term tumor control, opening avenues for combination therapies with immunotherapies [5].

References

Comprehensive Technical Guide: KX2-361 as a Dual Src/Tubulin Polymerization Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

KX2-361 (also known as KX-02) represents a novel class of dual-mechanism small molecule inhibitors targeting both Src kinase signaling and tubulin polymerization. This first-in-class therapeutic agent demonstrates exceptional brain penetration capability, making it particularly valuable for neuro-oncology applications, especially against glioblastoma multiforme (GBM). With its unique dual mechanism targeting two critical pathways in cancer cell proliferation and survival simultaneously, this compound has shown promising preclinical efficacy in animal models, inducing long-term complete tumor remission in 30-60% of treated subjects in murine glioblastoma models. The compound has advanced to Phase 1 clinical trials and received Orphan Drug designation for glioma treatment, highlighting its potential to address significant unmet needs in oncology therapeutics, particularly for malignancies with limited treatment options [1] [2] [3].

Compound Profile and Chemical Characteristics

This compound belongs to a novel family of synthetic organic compounds specifically engineered to simultaneously target two critical pathways in cancer cell proliferation and survival. The molecular structure incorporates key functional groups that enable its unique binding properties to both Src kinase and tubulin.

  • Chemical Designation: N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide besylate
  • Molecular Formula: C₂₄H₂₄FN₃O₂·C₆H₆O₃S
  • Molecular Weight: 563.64 g/mol
  • CAS Registry No.: 897016-26-1 (free base); 1571072-87-1 (besylate salt)
  • Chemical Structure: Features a 4-aroylaminophenyl-N-benzylacetamide pharmacophore with strategic substitutions that enable dual mechanism action
  • Physicochemical Properties:
    • Hydrogen bond acceptors: 5
    • Hydrogen bond donors: 1
    • Rotatable bonds: 7
    • Topological polar surface area: 54.46 Ų
    • XLogP: 3.82
    • Lipinski's Rule of Five: 0 violations

The compound's besylate salt formulation enhances its solubility and bioavailability profiles, making it suitable for oral administration. Unlike conventional kinase inhibitors that target the conserved ATP-binding pocket, this compound binds to the peptide substrate site of Src kinase, providing greater potential for selectivity and reduced off-target effects [4] [5] [6].

Mechanism of Action

Dual Inhibition Strategy

This compound employs a novel dual targeting approach that simultaneously disrupts two critical cellular processes in cancer cells, providing enhanced efficacy and potentially overcoming resistance mechanisms common to single-target agents. The diagram below illustrates the core mechanistic pathways:

This compound's dual mechanism disrupts cancer cell division through parallel pathways.

Src Kinase Inhibition

Src tyrosine kinases are crucial regulators of multiple oncogenic processes, including cell proliferation, survival, angiogenesis, migration, and metastasis. This compound inhibits Src through a non-competitive mechanism with respect to ATP, binding instead to the peptide substrate site of the kinase. This unique binding modality offers several advantages:

  • Enhanced selectivity compared to ATP-competitive inhibitors due to greater diversity in substrate sequences across kinases
  • Reduced off-target effects by avoiding the highly conserved ATP-binding pocket
  • Effective disruption of Src-mediated signaling cascades that drive tumor progression
  • Potent inhibition of Src autophosphorylation at nanomolar concentrations

In GL261 murine glioblastoma cells, this compound significantly reduces autophosphorylation of Src at concentrations ranging from 0-200 nM within 24-72 hours of treatment, demonstrating potent pathway suppression [2] [5] [6].

Tubulin Polymerization Inhibition

The microtubule network is essential for numerous cellular processes including intracellular transport, cell motility, and chromosome segregation during mitosis. This compound directly binds to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics through several mechanisms:

  • Direct interference with tubulin polymerization into microtubules
  • Destabilization of existing microtubule structures
  • Disruption of mitotic spindle formation during cell division
  • Induction of G2/M phase cell cycle arrest

At concentrations of 5 μM, this compound effectively inhibits the in vitro assembly of tubulin polymers, leading to collapse of the cellular microtubule network. This disruption ultimately triggers mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells [1] [7].

Combined Therapeutic Effects

The concurrent inhibition of both Src kinase and tubulin polymerization creates a synergistic antitumor effect that enhances therapeutic efficacy:

  • Cell cycle arrest at G2/M phase through dual mechanisms
  • Disruption of critical signaling pathways necessary for cancer cell survival and proliferation
  • Impaired cellular migration and metastatic potential
  • Induction of apoptosis across multiple cancer cell types
  • Potential bypass of resistance mechanisms that might emerge against single-target agents

This multi-faceted approach positions this compound as a promising therapeutic candidate, particularly for aggressive malignancies like glioblastoma that often develop resistance to conventional therapies [1] [2].

Preclinical Efficacy Data

In Vitro Activity

Table 1: In vitro efficacy of this compound across various cancer cell lines

Cell Line Cancer Type Assay Effect Concentration Reference
GL261 Murine glioblastoma Src autophosphorylation Reduction in p-Src 0-200 nM, 24-72h [2]
U87 Human glioblastoma Cell cycle analysis G2/M phase arrest 270 nM [7]
U87, GL261, T98G Human/Murine glioblastoma Apoptosis assay Induction of apoptosis 0-800 nM [7]
T98G Human glioblastoma (TMZ-resistant) Cell viability Potent inhibitory activity Low nanomolar range [3]
Multiple leukemia lines Human leukemia Cell viability Growth inhibition IC₅₀: 0.96-4.23 μM [6]

This compound demonstrates broad-spectrum activity against various cancer cell lines, including those resistant to standard therapies like temozolomide (TMZ). The compound induces dose-dependent apoptosis across multiple glioma cell lines, with notable efficacy against TMZ-resistant T98G cells, suggesting potential for treating refractory malignancies [2] [3] [7].

In Vivo Efficacy

Table 2: In vivo efficacy of this compound in animal models

Model System Administration Dose Efficacy Outcomes Immune Correlation
Orthotopic GL261 glioblastoma in C57BL/6 mice Oral 20 mg/kg Significant delay in tumor progression; Long-term survival in 30-60% of animals Dependent on adaptive immune system
Brain tumor mouse model Oral Not specified Consistent clearance of brain tumors after 4 weeks; Significant necrosis induction Immune response generation to glioblastoma cells
HT29 xenograft mice Oral Not specified Tissue to plasma ratio: 1.52 Not specified

The in vivo studies demonstrate that this compound achieves significant therapeutic efficacy in orthotopic glioblastoma models, with remarkably consistent tumor clearance observed after four weeks of treatment in 30-60% of animals. Importantly, the long-term survival benefits appear to be dependent on an intact adaptive immune system, indicating that this compound works in concert with the host's immune defenses to control tumor growth and achieve durable responses [2] [3].

Pharmacological Properties

Pharmacokinetic Profile

Table 3: Pharmacokinetic properties of this compound

Parameter Value Notes
Route of Administration Oral Suitable for chronic dosing
Bioavailability Good Based on murine studies
Brain Penetration ~75% Brain to plasma ratio
Brain Cmax 4025±319 ng/g 15 min post-dosing (20 mg/kg in mice)
Brain AUClast 5044±355 h·ng/g Significant CNS exposure
Protein Binding 88% Concentration-independent (0.01-10 μg/mL)
Metabolism CYP3A4 (primary), CYP2C8 (minor) Generates inactive metabolites
Half-life ~4 hours Based on preclinical data

The favorable pharmacokinetic profile of this compound, particularly its exceptional blood-brain barrier penetration, makes it uniquely suited for treating CNS malignancies. With approximately 75% penetration into brain tissue from plasma and a brain Cmax exceeding 4000 ng/g within 15 minutes of oral administration, this compound achieves therapeutically relevant concentrations in the brain, overcoming a major limitation of many conventional chemotherapeutic agents [2] [3] [4].

Clinical Development Status

This compound has advanced to Phase 1 clinical trials for the evaluation of safety, tolerability, and preliminary efficacy. The clinical development program includes:

  • First Patient Dosed: December 2014 at Roswell Park Cancer Institute
  • Trial Sites: Roswell Park Cancer Institute, Cleveland Clinic, plus a third unidentified site
  • Study Objectives: Determine maximum tolerated dose in subjects with primary malignancies and brain metastases
  • Expansion Cohort: Further evaluation of activity in glioma patients
  • Orphan Drug Designation: Granted for the treatment of gliomas, providing 7 years of market exclusivity upon approval and development incentives

The company Kinex Pharmaceuticals has licensed the rights for the Greater China territory to XiangXue Pharmaceuticals, which is pursuing additional preclinical studies required for an IND filing with the Chinese FDA [3] [4].

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Purpose: To evaluate the direct effect of this compound on tubulin polymerization in a cell-free system.

Materials:

  • Purified tubulin proteins (typically from bovine or porcine brain)
  • GTP (required for polymerization)
  • PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
  • This compound test compound dissolved in DMSO
  • Control compounds (e.g., colchicine, paclitaxel)
  • Spectrofluorometer with temperature control

Methodology:

  • Prepare tubulin solution (2-3 mg/mL) in PEM buffer containing 1 mM GTP
  • Distribute tubulin solution into pre-warmed cuvettes (37°C)
  • Add this compound at varying concentrations (typically 1-10 μM) or vehicle control (DMSO)
  • Immediately monitor turbidity development at 350 nm every 30 seconds for 30-60 minutes
  • Calculate polymerization rates and extent of polymerization compared to controls
  • Perform morphological verification of microtubule inhibition using electron microscopy

Expected Results: this compound at 5 μM concentration demonstrates significant inhibition of tubulin polymerization compared to vehicle controls, with efficacy comparable to known tubulin inhibitors like colchicine [1] [7].

Src Kinase Inhibition Assay

Purpose: To quantify the inhibitory activity of this compound against Src kinase.

Materials:

  • Purified Src kinase enzyme
  • Appropriate peptide substrate (e.g., KVEKIGEGTYGVVYK)
  • ATP solution
  • Detection reagents (e.g., ADP-Glo Kinase Assay or radioisotopic method)
  • This compound test compound in DMSO dilution series
  • Positive control inhibitor (e.g., dasatinib)

Methodology:

  • Prepare reaction mixtures containing Src kinase, substrate, and ATP in appropriate buffer
  • Add this compound at varying concentrations (typically 0-200 nM range)
  • Incubate reactions at 30°C for 60 minutes
  • Terminate reactions and measure phosphorylated product formation
  • Calculate IC50 values from dose-response curves
  • Confirm mechanism of action through kinetic studies comparing ATP-competitive inhibitors

Expected Results: this compound demonstrates potent inhibition of Src kinase with IC50 values in the low nanomolar range, showing non-competitive kinetics with respect to ATP [1] [6].

Orthotopic Glioblastoma Mouse Model

Purpose: To evaluate the in vivo efficacy of this compound against glioblastoma.

Materials:

  • C57BL/6 mice (immunocompetent) or nude mice (immunocompromised)
  • GL261-luciferase glioma cells for tracking
  • This compound formulated for oral administration
  • Vehicle control
  • Bioluminescence imaging system
  • Temozolomide as reference control

Methodology:

  • Implant GL261-luciferase cells (5×10⁴) intracranially into anesthetized mice
  • Randomize mice into treatment groups 5-7 days post-implantation
  • Administer this compound orally at 20 mg/kg daily or vehicle control
  • Monitor tumor growth weekly via bioluminescence imaging
  • Assess survival daily and record long-term survivors (>100 days)
  • Conduct immunohistochemical analysis of brain sections for mechanistic studies

Expected Results: this compound treatment results in significant survival prolongation with 30-60% long-term survivors in immunocompetent mice, but not in immunocompromised models, indicating immune system involvement in therapeutic efficacy [2] [3].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that leverages a novel dual-inhibition strategy to combat aggressive malignancies like glioblastoma. Its unique ability to penetrate the blood-brain barrier at therapeutically relevant concentrations, combined with its dual targeting of Src kinase and tubulin polymerization, positions it as a potential breakthrough for CNS malignancies with limited treatment options.

The immunomodulatory component of its mechanism of action, evidenced by its dependence on an intact adaptive immune system for long-term survival benefits, suggests potential for combination with emerging immunotherapies. As clinical development progresses, this compound may offer new hope for patients with glioblastoma and other solid tumors, particularly those with CNS involvement.

References

Quantitative Data on KX2-361's BBB Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative and functional data available from scientific literature.

Parameter Reported Data Context / Model Source
BBB Penetration "Good oral bioavailability and readily crosses the BBB" Mouse models [1]
Oral Bioavailability ~40% Mouse models [2]
Key Therapeutic Action Dual Src kinase and tubulin polymerization inhibition In vitro & in vivo (glioblastoma) [1] [2]
In Vivo Efficacy (GL261 GBM) Provides long-term survival Syngeneic orthotopic mouse model [1]
Additional Inhibitory Activity Inhibits BoNT/A (botulinum neurotoxin) SNAP-25 cleavage Pre- & post-intoxication in motor neurons [3]

Experimental Protocols for Key Findings

The evidence for KX2-361's properties comes from well-established preclinical experimental models.

In Vitro Cell Viability and Mechanism Assays

The MTT assay is a standard method used to determine compound efficacy and IC₅₀ values, including for this compound and its analog KX2-391 [4]. The typical protocol involves:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates.
  • Drug Treatment: Cells are treated with a range of drug concentrations.
  • Incubation & Measurement: After incubation, MTT reagent is added and converted to formazan by metabolically active cells. Solubilization solution is added, and absorbance is measured at 595 nm [4].
  • Data Analysis: IC₅₀ values are calculated using software like GraphPad Prism [4].

For tubulin polymerization inhibition, protocols typically involve:

  • In Vitro Tubulin Polymerization: Purified tubulin is incubated with the test compound, and polymerization is monitored by light scattering or fluorescence [2].
In Vivo Efficacy and BBB Penetration Models

The orthotopic glioblastoma model is a key in vivo system used to demonstrate this compound's efficacy and BBB penetration [1]. The standard workflow is as follows:

G A Implant GL261 murine glioblastoma cells into mouse brain B Randomize mice into treatment groups A->B C Administer compound (e.g., this compound) via oral gavage B->C D Monitor tumor growth and animal survival C->D E Analyze brain tissue for drug concentration and biomarker changes D->E

Experimental workflow for evaluating this compound in an orthotopic glioblastoma model.

  • Tumor Implantation: GL261 glioblastoma cells are surgically implanted into the brains of syngeneic C57BL/6 mice to create a biologically relevant environment [1].
  • Drug Administration: this compound is administered orally, and its effects on tumor growth and animal survival are monitored [1].
  • Tissue Analysis: Post-study, brain tissue can be analyzed using methods like mass spectrometry to confirm the presence of the drug and its concentration, directly proving BBB penetration.

Mechanism of Action and Therapeutic Implications

This compound is characterized as a dual-mechanism compound, simultaneously inhibiting Src kinase and tubulin polymerization [1] [2]. This dual action is significant because tumors sensitive to this compound have shown resistance to Src-only inhibitors, suggesting the combination is critical for its efficacy [2].

The ability to cross the BBB makes this compound a promising candidate for treating central nervous system (CNS) conditions. Research indicates potential in two primary areas:

  • Oncology: For the treatment of glioblastoma (GBM), where it has shown activity in mouse models [1].
  • Infectious Disease: As a potential therapeutic for botulinum neurotoxin serotype A (BoNT/A) intoxication, as it can enter neurons and inhibit the toxin's action [3].

Knowledge Gaps and Development Status

It is important to note that the search results indicate this compound has been evaluated in preclinical studies only [1] [2]. The referenced clinical trials (Phase I) are for its structural analog, KX2-391 [2]. No results from human clinical trials for this compound were identified, representing a significant gap in translating these promising preclinical findings to human application.

References

Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

To support the claims of its activity and mechanism, key experiments have been conducted. The following table summarizes the quantitative data and methodologies from preclinical studies.

Assay Type Cell Line / Model Protocol / Method Description Key Findings / Outcome
Src Inhibition GL261 murine glioblastoma cells [1] Cells treated with KX2-361 (0-200 nM) for 24-72 hours; analysis of Src autophosphorylation levels [1] [2] Dose- and time-dependent reduction of Src autophosphorylation [1] [2]
Tubulin Polymerization In vitro tubulin assay [1] [2] Incubation of this compound (5 µM) with tubulin; measurement of polymer formation [1] [2] Inhibition of tubulin polymerization [1]
Cell Cycle Analysis U87 human glioma cells [2] Cells treated with this compound (0-270 nM); cell cycle phase distribution analyzed via flow cytometry [2] Dose-dependent arrest at the G2/M phase; near-complete arrest at 270 nM [2]
Apoptosis Assay U87, GL261, T98G glioma cells [2] Cells treated with this compound (0-800 nM); apoptosis measured via specific markers (e.g., Annexin V) [2] Induction of apoptosis across multiple glioma cell lines [2]
*In Vivo* Efficacy Orthotopic GL261 glioblastoma in syngeneic C57BL/6 mice [1] Oral administration of this compound (20 mg/kg); monitoring of tumor progression and survival [1] [2] Significant delay in tumor progression and induction of long-term survival [1]
BBB Penetration (PK) Mice [1] [2] Oral dosing (20 mg/kg); measurement of drug concentration in brain tissue over time [1] [2] Rapid penetration; peak brain concentration (Cmax) of 4025 ng/g; high exposure (AUC 5044 h·ng/g) [2]

Mechanism of Action and Signaling

This compound exerts its effects through a dual mechanism. Unlike most kinase inhibitors that target the ATP-binding site, this compound binds to the peptide substrate site of the Src kinase [3]. Concurrently, it directly binds to tubulin and disrupts microtubule architecture [1]. This combined action disrupts critical cellular processes in cancer cells.

The following diagram illustrates the proposed mechanism of this compound and its consequences in glioma cells.

architecture cluster_primary Dual Mechanism of Action cluster_cellular Cellular Consequences cluster_immune In Vivo Immune Response KX2_361 This compound Src Inhibits Src Kinase (Peptide Substrate Site) KX2_361->Src Binds Tubulin Inhibits Tubulin Polymerization KX2_361->Tubulin Binds Disrupted_Signaling Disrupted Cell Signaling Src->Disrupted_Signaling Mitotic_Arrest Mitotic Arrest (G2/M Phase) Tubulin->Mitotic_Arrest Apoptosis Induction of Apoptosis Disrupted_Signaling->Apoptosis Mitotic_Arrest->Apoptosis Immune_System Requires Adaptive Immune System Apoptosis->Immune_System Leads to LongTerm_Survival Long-Term Survival in Murine Model Immune_System->LongTerm_Survival Enables

Research Applications and Potential

The investigation of this compound has revealed promising applications and unique properties:

  • Potential for Glioblastoma Treatment: The combination of strong brain penetration and dual-mechanism anti-tumor activity makes this compound a compelling candidate for treating aggressive brain cancers like glioblastoma [1].
  • Synergy with the Immune System: A critical finding is that the long-term survival benefit in mouse models depends on a functional adaptive immune system, suggesting the drug works in concert with the body's own defenses to control cancer [1].
  • Exploration in Other Conditions: Recent research has also explored this compound's potential as an inhibitor of Botulinum neurotoxin serotype A (BoNT/A), leveraging its ability to cross the blood-brain barrier to target the toxin within the central nervous system [4].

Key Distinctions for Researchers

This compound is closely related to another compound, KX2-391 (Tirbanibulin). While both share the same core structure and dual Src/tubulin inhibition mechanism [5] [6], a key distinction is that this compound has been specifically highlighted for its ability to cross the blood-brain barrier efficiently, a property that is central to its investigation for brain tumors and central nervous system infections [1] [4].

References

KX2-361: Known Mechanisms and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 is characterized as a small molecule dual inhibitor, targeting both Src kinase and tubulin polymerization [1] [2] [3]. The following table summarizes its key documented activities:

Aspect Description
Primary Mechanisms Dual inhibitor of Src kinase signaling and tubulin polymerization [4] [1] [2].
Cellular Effects Induces G2/M cell cycle arrest and apoptosis in glioma cells; disrupts microtubule architecture [2] [3].
Direct Binding Evidence Binds directly to tubulin and inhibits the in vitro assembly of tubulin polymers [2].
In Vivo Efficacy Active against orthotopic glioblastomas in mice; promotes long-term survival [1] [3].
Pharmacokinetic Advantage Orally bioavailable and readily crosses the blood-brain barrier (BBB) [1] [2] [3].

A Roadmap for Docking this compound to Tubulin

While a specific docking protocol for this compound is not available, you can design one based on established practices for tubulin-binding drugs. The diagram below outlines a potential workflow.

G Start Start: Identify Binding Site Prep Protein & Ligand Preparation Start->Prep Dock Molecular Docking Prep->Dock Analysis Pose Analysis & Validation Dock->Analysis Refine Refinement with MD Simulations Analysis->Refine

Based on general methodologies for tubulin-targeting agents [5] [6] [7], your experimental plan should include these steps:

  • Target Selection and Preparation

    • Binding Site: Docking should target a specific site on tubulin. This compound is a tubulin polymerization inhibitor, which suggests it likely binds to the colchicine site or possibly the vinca domain [6] [7].
    • Protein Structure: Obtain a high-resolution crystal structure of the αβ-tubulin dimer from the PDB. Structures with bound colchicine (e.g., PDB: 5XKF) or other destabilizing agents are relevant starting points [7].
    • Protein Preparation: Use molecular modeling software to add missing hydrogen atoms, assign protonation states, and remove crystallographic water molecules.
  • Ligand Preparation

    • Generate the 3D structure of this compound from its SMILES string (O=C(NCC1=CC=CC(F)=C1)CC2=NC=C(C3=CC=C(N4CCOCC4)C=C3)C=C2) [2].
    • Perform energy minimization and assign appropriate atomic charges.
  • Molecular Docking and Validation

    • Docking Run: Use programs like AutoDock Vina or similar to perform flexible docking, allowing the ligand to find favorable binding poses within the target site [5] [6].
    • Pose Analysis: Analyze the top-ranked poses for key interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking. Compare the proposed binding mode of this compound with known CBSIs like verubulin, which shows hydrophobic interactions with residues βCys239 and βLeu253 [7].
    • Validation: Validate your docking protocol by re-docking a known ligand from a crystal structure (e.g., colchicine) and checking if you can reproduce its native pose.
  • Post-Docking Analysis

    • Molecular Dynamics (MD): To account for protein flexibility and validate docking stability, run MD simulations on the docked complex. This assesses the stability of the binding pose over time and calculates more accurate binding free energies using methods like MM/GBSA or MM/PBSA [5] [8].
    • Binding Energy Calculations: Use the results from MD trajectories to calculate the binding affinity, which helps rank the stability of different complexes [5].

Future Research Directions

To advance the understanding of this compound's binding mechanism, you could:

  • Employ Ensemble Docking: Use multiple tubulin conformations from different crystal structures or MD snapshots to account for protein flexibility [6].
  • Investigate Resistance: Study the binding of this compound to tubulin mutants known to cause resistance to other drugs (e.g., T274I, R282Q) to predict clinical resilience [9].
  • Explore Specificity: Perform docking studies against different β-tubulin isotypes, especially the βIII-isotype which is linked to taxane resistance in cancers [5].

References

Comprehensive Technical Profile of KX2-361

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Chemical Properties

KX2-361 is characterized as a first-in-class, orally administered agent with a unique dual mechanism of action. Its core chemical properties are summarized below.

  • IUPAC Name: (Not fully specified in available literature)
  • CAS Number: 897016-26-1 [1]
  • Molecular Formula: C₂₄H₂₄FN₃O₂ [1]
  • Molecular Weight: 405.46 g/mol [1]
  • SMILES: C(C(NCC1=CC(F)=CC=C1)=O)C=2C=CC(C3=CC=C(C=C3)N4CCOCC4)=CN2 [1]
  • Solubility: 8.75 mg/mL in DMSO (21.58 mM); sonication is recommended [1].

Detailed Mechanism of Action: Dual Src/Tubulin Inhibition

The therapeutic rationale for this compound stems from its simultaneous targeting of two critical nodes in cancer cell proliferation and survival. The diagram below illustrates this dual mechanism and its functional consequences.

G cluster_targets Dual Molecular Targeting cluster_effects Cellular & Immunological Effects KX2_361 This compound (Oral Administration) Src Src Kinase KX2_361->Src Tubulin Tubulin Polymerization KX2_361->Tubulin Src_Inhibition Inhibition of: - Cell Survival - Motility/Invasion - Inflammatory Signaling Src->Src_Inhibition Tubulin_Inhibition Microtubule Disruption (Mitotic Catastrophe) Tubulin->Tubulin_Inhibition Immune_Modulation Immunogenic Cell Death & Immune System Engagement Src_Inhibition->Immune_Modulation Tubulin_Inhibition->Immune_Modulation Outcome Control of Tumor Growth & Promotion of Long-Term Survival Immune_Modulation->Outcome

This compound's dual mechanism disrupts key cancer processes and engages the immune system.

Rationale for Target Selection:

  • Src Kinase: Src is a non-receptor tyrosine kinase that functions as a central downstream intermediary for multiple receptor tyrosine kinases (RTKs) frequently aberrantly activated in GBM, such as EGFR [2]. Its hyperactivation promotes tumor progression, invasiveness, and sustains a pro-inflammatory tumor microenvironment [2].
  • Tubulin: Microtubules are critical components of the cell cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a validated anti-cancer strategy that leads to cell cycle arrest and death through mitotic catastrophe.

Preclinical Experimental Evidence

In Vitro Methodologies and Findings

Key Experimental Protocols:

  • Cell Viability/Proliferation Assays: Studies employed standard assays (e.g., MTT, MTS) to determine the concentration of this compound required to inhibit 50% of cell growth (GI₅₀) in a panel of human and murine glioma cell lines, including GL261 [3].
  • Western Blot Analysis: Used to confirm the compound's mechanism of action. Cells were treated with this compound, lysed, and proteins were separated by SDS-PAGE. Membranes were probed with antibodies against phosphorylated Src (Tyr⁴¹⁶) to demonstrate inhibition of Src autophosphorylation [3].
  • Immunofluorescence Microscopy: Glioma cells treated with this compound were fixed, permeabilized, and stained with antibodies against α-tubulin, followed by a fluorescent secondary antibody. Visualization by confocal microscopy confirmed the disruption of microtubule networks, providing direct evidence of tubulin binding and inhibition [3].
In Vivo Efficacy in a Syngeneic Orthotopic Model

The primary in vivo evidence for this compound's efficacy comes from a murine model using immunocompetent C57BL/6 mice implanted orthotopically with GL261 glioma cells [3]. The experimental workflow is summarized below.

G Model Establish Orthotopic Model: GL261 cells in C57BL/6 mice Dosing Oral Dosing: This compound vs. Vehicle Model->Dosing Survival Endpoint: Long-Term Survival (>100 days) Dosing->Survival Immune_Check Critical Control: No survival in immunodeficient mice Survival->Immune_Check

In vivo workflow established this compound efficacy and immune dependence.

Critical Finding on Immune Dependence: A pivotal experiment involved repeating the therapeutic study in immunodeficient mice. The absence of long-term survival in this setting provided direct evidence that the efficacy of this compound is not solely due to its direct cytotoxic effects but requires a functional adaptive immune system to control tumor growth [3]. This suggests the drug induces immunogenic cell death or modulates the tumor microenvironment to enable immune-mediated clearance.

Quantitative Data Summary

The table below consolidates key quantitative information from preclinical studies.

Parameter Value / Finding Context / Model Source
Molecular Weight 405.46 g/mol Chemical property [1]
Aqueous Solubility 8.75 mg/mL (21.58 mM) In DMSO; sonication recommended [1]
In Vivo Efficacy Long-term survival Orthotopic GL261 in C57BL/6 mice [3]
Blood-Brain Barrier (BBB) Readily crosses Preclinical mouse model [3]
Key Dependency Functional immune system No survival in immunodeficient mice [3]

Research Context and Significance

Positioning within GBM Therapeutic Challenges

This compound addresses several core challenges in GBM therapy:

  • BBB Penetration: Its oral bioavailability and demonstrated ability to cross the BBB are significant advantages over many other small-molecule investigational drugs [3].
  • Overcoming Redundancy: By inhibiting two distinct targets (Src and tubulin) simultaneously, this compound may help overcome the signaling redundancy and adaptive resistance that often plagues single-target therapies in genetically heterogeneous tumors like GBM [2] [4].
  • Harnessing the Immune System: The immune-dependent nature of its efficacy is particularly noteworthy. GBM is a highly immunosuppressive tumor, and any agent that can productively engage the immune system represents a promising therapeutic avenue [5].
Comparison with Other Investigational Approaches

Research into targeted therapies for GBM is extensive. The table below contrasts this compound with other representative investigational approaches.

Therapeutic Approach Example Compound(s) Key Target(s) Proposed Advantage Stage (for GBM)
Dual Src/Tubulin Inhibitor This compound Src, Tubulin Oral; BBB penetration; dual mechanism; immune engagement Preclinical
Src Inhibitors Dasatinib, UM-164 Src, other SFKs Target invasion & microenvironment Clinical Trials (largely unsuccessful due to efflux) [2]
ALK Inhibitors Crizotinib, Alectinib ALK Actionable in ALK-altered tumors Clinical Trials (combination therapy) [4]
Metabolic Therapy Ketogenic Diet / Fasting Mimetics Systemic Metabolism Target core metabolic vulnerabilities Preclinical / Early Clinical [6]
Immunotherapy Immune Checkpoint Inhibitors PD-1, CTLA-4 Direct immune activation Clinical Trials (limited success in GBM) [5]

Future Directions and Research Applications

For the research community, the this compound story highlights several actionable pathways for further investigation:

  • Mechanism of Immune Activation: Detailed studies are needed to elucidate the exact immunogenic mechanisms. This includes analyzing changes in tumor-infiltrating lymphocyte (TIL) populations, cytokine profiles, and antigen presentation following treatment.
  • Combination Strategies: Logical next steps include combining this compound with standard-of-care temozolomide (TMZ), radiotherapy, or immunomodulatory agents (e.g., immune checkpoint inhibitors) to assess potential synergistic effects.
  • Biomarker Development: Identifying predictive biomarkers for response is crucial. This could involve assessing baseline levels of Src activation or specific tubulin isotypes in patient-derived models.
  • Advanced Model Testing: Efficacy should be further validated in patient-derived xenograft (PDX) models or organoids, which better recapitulate the inter- and intra-tumoral heterogeneity of human GBM [5].

References

Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical profile of KX2-361.

Property Description
CAS Registry No. 897016-26-1 [1]
Molecular Formula C₂₄H₂₄FN₃O₂ [2] [1]
Molecular Weight 405.19 [1]
Compound Class Synthetic organic [3] [1]

| Primary Mechanisms | 1. Src kinase inhibitor [3] [4] [2] 2. Tubulin polymerization inhibitor [3] [4] [2] | | Binding Site | Peptide substrate site (non-ATP competitive) [3] [1] | | Key Feature | Orally bioavailable and readily crosses the blood-brain barrier (BBB) [3] [4] [2] |

This compound exerts its effects through a unique dual mechanism, disrupting two critical processes in cancer cells. As a peptide substrate site binder, it inhibits Src kinase without competing for the ATP binding site, which is a less common and potentially more selective approach [3] [1]. Concurrently, it binds directly to tubulin and disrupts microtubule architecture, preventing cell division [4] [2].

The following diagram illustrates how this compound simultaneously targets two pathways to induce anti-tumor effects:

g KX2361 This compound SrcInhibition Src Kinase Inhibition (Peptide Subsite Binder) KX2361->SrcInhibition TubulinInhibition Tubulin Polymerization Inhibition KX2361->TubulinInhibition SrcPath1 Reduced Src Autophosphorylation SrcInhibition->SrcPath1 TubulinPath1 Disrupted Microtubule Architecture TubulinInhibition->TubulinPath1 CellCycleArrest Cell Cycle Arrest at G2/M Phase SrcPath1->CellCycleArrest Apoptosis Induction of Apoptosis SrcPath1->Apoptosis TubulinPath1->CellCycleArrest TubulinPath1->Apoptosis ImmuneResponse Immune-Mediated Tumor Control CellCycleArrest->ImmuneResponse Apoptosis->ImmuneResponse

This compound's dual mechanism of action leads to synergistic anti-tumor effects.

Key Experimental Data and Findings

In Vitro Efficacy

The table below consolidates quantitative data from cell-based assays.

Cell Line Assay Type Key Finding Concentration/Details
GL261 (Murine glioblastoma) Src Autophosphorylation Reduced phosphorylation level [4] 0-200 nM, 24-72 hour treatment [2]
U87 (Human glioma) Cell Cycle Analysis Promoted cell cycle arrest at G2/M phase [2] Dose-dependent; near-complete arrest at 270 nM [2]
U87, GL261, T98G (Human/Murine glioma) Apoptosis Induction Induced programmed cell death [2] 0-800 nM treatment [2]
Purified Tubulin Tubulin Polymerization Inhibited polymer assembly in vitro [2] 5 µM concentration [2]
In Vivo Efficacy and Pharmacokinetics

Research in a syngeneic orthotopic GL261 glioblastoma mouse model demonstrated that this compound significantly delays brain tumor progression and produces long-term survival [4] [2]. A critical finding is that this long-term survival depends on an adaptive immune system, indicating the drug works in concert with the host's immune system to control tumor growth [4].

Regarding brain exposure, after a single oral dose of 20 mg/kg to mice, this compound achieved a maximum brain concentration (Cmax) of 4025 ± 319 ng/g within 15 minutes [2]. The overall brain exposure (AUClast) was 5044 ± 355 h·ng/g, confirming its excellent penetration of the blood-brain barrier [2].

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the search results.

Assessing Src Autophosphorylation in Cells [4] [2]
  • Cell Culture & Treatment: Maintain GL261 murine glioblastoma cells in appropriate culture medium. Seed cells and allow to adhere.
  • Dosing: Treat cells with this compound across a concentration range (e.g., 0-200 nM) for a defined period (24-72 hours). Include a DMSO vehicle control.
  • Cell Lysis: Lyse treated cells using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Analysis: Determine the levels of phosphorylated Src (at autophosphorylation sites) and total Src protein using Western blot analysis. Quantify band intensity to determine the inhibition level.
Analyzing Cell Cycle Arrest via Flow Cytometry [2]
  • Treatment: Treat U87 human glioma cells with this compound (e.g., 0-270 nM) for a specified time to capture effects on mitosis.
  • Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
  • Staining: Stain fixed cells with a propidium iodide (PI) solution containing RNase A to label cellular DNA content.
  • Data Acquisition & Analysis: Analyze stained cells using a flow cytometer. Use software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content. An increase in the G2/M population indicates arrest.
Evaluating Tubulin Polymerization In Vitro [2]
  • Sample Preparation: Prepare a solution of purified tubulin in a suitable polymerization buffer.
  • Baseline Reading: Pre-incubate the tubulin solution at 4°C and take a baseline absorbance reading.
  • Initiate Polymerization: Transfer the tube to a pre-wheated spectrophotometer cuvette holder at 37°C. This induces polymerization.
  • Drug Addition & Monitoring: Add this compound (e.g., 5 µM final concentration) to the reaction. Monitor the increase in turbidity (optical density) at 340 nm over time. A reduction in the rate and extent of OD increase compared to a vehicle control indicates inhibition of polymerization.

Interpretation and Research Implications

This compound represents a strategically designed therapeutic candidate primarily for glioblastoma (GBM) and potentially other solid tumors [4] [5]. Its most distinguishing feature is its ability to cross the blood-brain barrier effectively after oral administration, a major hurdle for many CNS-targeted drugs [4]. The dual inhibition of Src signaling and tubulin polymerization may lead to synergistic anti-proliferative effects and reduce the likelihood of resistance developing through a single pathway [5]. Furthermore, the immune-dependent long-term survival in mice suggests its potential role in combination with immunotherapies [4].

References

Preclinical Profile of KX2-361 at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Findings from Preclinical Studies
Compound Name KX2-361 (also known as KX-02, KX-2361) [1] [2]
Class Small molecule [2]
Mechanism of Action Dual inhibitor of Src-family kinases and tubulin polymerization [1] [2]
Blood-Brain Barrier (BBB) Readily crosses the BBB in mice [1]
Administration Orally bioavailable [1] [2]
In Vivo Model Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1]
Key Efficacy Finding Provided long-term survival [1]
Key Mechanistic Finding Efficacy is immune-mediated; no long-term survival observed in mice lacking an adaptive immune system [1]
Latest Development Status Discontinued for brain cancer, glioblastoma, and solid tumours [2]

Detailed Experimental Protocols

The core preclinical data for this compound comes from a 2018 study published in the Journal of Neuro-Oncology [1]. The methodologies for key experiments are detailed below.

In Vitro Mechanistic Assays
  • Cell Lines: The study used the human GL261 murine glioblastoma cell line [1].
  • Src Inhibition Assay: The reduction of Src autophosphorylation (a key indicator of Src kinase activity) in GL261 cells was measured to confirm target engagement. This is typically done using Western blotting with phospho-specific antibodies against Src [1].
  • Tubulin Binding and Polymerization Assay: The direct binding of this compound to tubulin was assessed. The disruption of microtubule architecture in cultured glioma cells was visualized, likely through immunofluorescence staining using antibodies against tubulin to observe the breakdown of the cellular microtubule network [1].
In Vivo Efficacy Study
  • Animal Model: C57BL/6 mice with orthotopically implanted GL261 glioblastoma cells. This model involves injecting cancer cells directly into the brain of syngeneic mice, making it a clinically relevant model for studying drug delivery and efficacy [1].
  • Treatment Protocol: this compound was administered orally. The specific dosing regimen (e.g., dose amount, frequency) was not detailed in the abstract of the study [1].
  • Control Group: The survival of treated mice was compared to a control group that did not receive the drug [1].
  • Immune Mechanism Investigation: The study included a cohort of mice lacking an adaptive immune system (e.g., SCID or nude mice). The absence of long-term survival in this cohort demonstrated that the therapeutic effect of this compound is dependent on the host's immune system to control tumor growth [1].

Mechanism of Action and Signaling Pathways

This compound employs a dual mechanism of action, simultaneously targeting two critical processes in cancer cells. The diagram below illustrates how this dual inhibition leads to anti-tumor effects in concert with the immune system.

G KX2_361 This compound Src_Inhibition Src Kinase Inhibition KX2_361->Src_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition KX2_361->Tubulin_Inhibition Survival Altered Cell Survival/Adhesion Src_Inhibition->Survival Architecture Disrupted Microtubule Architecture Tubulin_Inhibition->Architecture Tumor_Growth Inhibition of Tumor Growth Survival->Tumor_Growth Architecture->Tumor_Growth Immune_Mediation Immune-Mediated Long-Term Survival Tumor_Growth->Immune_Mediation

This dual targeting strategy is particularly relevant in glioblastoma, where SRC acts as a central downstream node for many receptor tyrosine kinases (RTKs) like EGFR, which are frequently aberrantly activated in this cancer [3]. By inhibiting both SRC signaling and tubulin dynamics, this compound attacks the tumor through multiple pathways.

Interpretation and Context for Researchers

  • Promising but Discontinued Compound: The preclinical data for this compound demonstrated a compelling dual mechanism and achieved the critical milestone of good oral bioavailability and brain penetration. However, its development status is listed as discontinued [2]. For your research, it may be more productive to investigate the reasons for its discontinuation or explore other compounds in this class that are still in development.
  • The Critical Role of the Immune System: The most significant finding is that the anti-tumor effect is not direct cytotoxicity alone but is mediated by the adaptive immune system [1]. This suggests that the drug may work by altering the tumor microenvironment or inducing an immunogenic response, making it a potential candidate for combination with other immunotherapies.

References

Comprehensive Application Notes and Protocols: KX2-361 in Glioblastoma Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Glioblastoma multiforme (GBM) remains one of the most challenging malignancies to treat, with a median survival of only 15-16 months and a 5-year survival rate of approximately 5% despite aggressive treatment protocols. A significant obstacle in GBM therapy is the blood-brain barrier (BBB), which prevents most therapeutic agents from reaching therapeutically effective concentrations in brain tissue. KX2-361 represents a novel class of therapeutic agents that addresses this critical limitation while providing a unique dual mechanism of action against key molecular targets in GBM. This small molecule inhibitor demonstrates exceptional oral bioavailability and readily crosses the BBB in murine models, achieving brain concentrations sufficient for antitumor activity [1].

This compound exhibits a dual inhibitory mechanism targeting both Src kinase and tubulin polymerization, two validated pathways in GBM pathogenesis. Src kinase serves as a central node downstream of receptor tyrosine kinases (RTKs) and integrates multiple signaling pathways involved in GBM growth, invasion, and therapeutic resistance. The constitutive activation of Src is a common feature in GBM, contributing to tumor progression through regulation of cell survival, adhesion, proliferation, motility, and angiogenesis [2]. Simultaneously, the tubulin polymerization inhibition activity of this compound directly targets the microtubule network essential for cellular division and structure. This unique combination of molecular targets positions this compound as a promising therapeutic candidate worthy of detailed preclinical investigation in appropriate GBM models [1].

Mechanism of Action and Signaling Pathways

Dual Inhibition Strategy

The therapeutic efficacy of this compound stems from its coordinated attack on two critical cellular systems in glioblastoma:

  • Src Kinase Inhibition: this compound directly targets the SH1 (kinase) domain of Src, reducing its autophosphorylation and subsequent activation. Src serves as a crucial downstream effector for multiple receptor tyrosine kinases (RTKs) frequently dysregulated in GBM, including EGFR, PDGFR, and FGFR. Through Src inhibition, this compound disrupts multiple oncogenic signaling cascades, notably the PI3K/AKT pathway and the Ras/MAPK pathway, which are fundamental to GBM cell survival, proliferation, and metabolic adaptation [2] [3]. Src inhibition also affects cellular processes linked to tumor invasion and metastasis, including cytoskeletal reorganization and focal adhesion dynamics.

  • Tubulin Polymerization Inhibition: this compound binds directly to tubulin dimers, preventing their assembly into functional microtubules. This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase, preventing proper chromosomal segregation during mitosis and ultimately triggering apoptotic cell death in rapidly dividing GBM cells. The dual targeting approach simultaneously compromises signal transduction pathways and structural components essential for cell division, creating a synergistic antitumor effect that may overcome the resistance mechanisms commonly encountered with single-target therapies [1].

Visualizing the Mechanism and Impact

The following pathway diagram illustrates this compound's dual mechanism of action and its functional consequences on glioblastoma cells:

G cluster_0 This compound Dual Inhibition cluster_1 Molecular Targets cluster_2 Cellular Processes Affected cluster_3 Therapeutic Outcomes KX2361 This compound SrcKinase Src Kinase KX2361->SrcKinase Inhibits Tubulin Tubulin Polymerization KX2361->Tubulin Inhibits DownstreamSig Downstream Signaling (PI3K/AKT, Ras/MAPK) SrcKinase->DownstreamSig Apoptosis Apoptosis SrcKinase->Apoptosis Reduced Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycleArrest G2/M Phase Arrest Tubulin->CellCycleArrest Induces RTK Receptor Tyrosine Kinases (EGFR, PDGFR) RTK->SrcKinase Survival Cell Survival & Proliferation DownstreamSig->Survival Invasion Migration & Invasion DownstreamSig->Invasion CellCycle Cell Cycle Progression Microtubules->CellCycle

In Vitro Experimental Protocols

Src Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on Src autophosphorylation in glioblastoma cell lines.

Materials:

  • GL261 murine glioblastoma cells or U87 human glioblastoma cells
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium appropriate for the cell line
  • Phospho-Src (Tyr416) and total Src antibodies
  • Western blotting equipment

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density of 2 × 10^5 cells/well and allow to adhere overnight in complete medium.
  • Compound Treatment: Prepare this compound dilutions in culture medium to achieve final concentrations of 0, 50, 100, and 200 nM. Include a vehicle control (DMSO at equivalent concentration).
  • Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: Separate 20-30 μg of protein by SDS-PAGE, transfer to PVDF membrane, and immunoblot with anti-phospho-Src (Tyr416) and anti-total Src antibodies.
  • Quantification: Normalize phospho-Src signals to total Src levels using densitometric analysis.

Expected Results: Concentration-dependent reduction in Src autophosphorylation should be observed, with significant inhibition at 100-200 nM concentrations in GL261 cells [1].

Tubulin Polymerization Assay

Objective: To assess the direct effect of this compound on microtubule architecture and tubulin polymerization.

Materials:

  • Purified tubulin proteins (e.g., Cytoskeleton Inc. Tubulin Protein)
  • Glioma cells (U87 or patient-derived GBM cells)
  • This compound stock solutions
  • Tubulin polymerization buffer
  • Fluorescent microtubule reporter (if using commercial kit)
  • Immunofluorescence supplies (anti-α-tubulin antibody, secondary antibodies)

Procedure: In Vitro Tubulin Polymerization:

  • Reaction Setup: Reconstitute purified tubulin in polymerization buffer according to manufacturer's instructions.
  • Compound Addition: Add this compound to final concentrations of 0, 100, 250, and 500 nM.
  • Kinetic Measurement: Monitor tubulin polymerization by turbidity (absorbance at 340 nm) or fluorescence in a plate reader at 37°C for 60-90 minutes.
  • Data Analysis: Calculate polymerization rates and maximum extent of polymerization.

Cellular Microtubule Disruption:

  • Cell Treatment: Culture glioma cells on glass coverslips and treat with this compound (0-500 nM) for 12-24 hours.
  • Immunofluorescence: Fix cells, permeabilize, and stain with anti-α-tubulin antibody.
  • Imaging: Visualize microtubule architecture by fluorescence microscopy.

Expected Results: this compound at 5 μM demonstrates significant inhibition of in vitro tubulin assembly. Cellular treatment shows disrupted microtubule networks at concentrations ≥100 nM [1].

Apoptosis and Cell Cycle Analysis

Objective: To evaluate this compound-induced apoptosis and cell cycle alterations in glioblastoma cells.

Materials:

  • Glioma cell lines (U87, GL261, T98G)
  • This compound stock solutions
  • Annexin V-FITC/PI apoptosis detection kit
  • Propidium iodide staining solution for cell cycle
  • Flow cytometer

Procedure: Apoptosis Assay:

  • Cell Treatment: Treat cells with this compound (0-800 nM) for 48-72 hours.
  • Staining: Harvest cells and stain with Annexin V-FITC and propidium iodide according to kit instructions.
  • Flow Cytometry: Analyze samples using flow cytometry within 1 hour of staining.
  • Data Interpretation: Calculate percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis:

  • Cell Treatment: Treat U87 cells with this compound (0-270 nM) for 24 hours.
  • Fixation: Harvest and fix cells in 70% ethanol at -20°C for at least 2 hours.
  • Staining: Wash cells and resuspend in propidium iodide staining solution containing RNase A.
  • Flow Cytometry: Analyze DNA content by flow cytometry.
  • Cell Cycle Modeling: Use appropriate software to determine percentage of cells in G0/G1, S, and G2/M phases.

Expected Results: this compound induces concentration-dependent apoptosis across multiple GBM cell lines. In U87 cells, treatment promotes cell cycle arrest at G2/M phase, with virtual complete arrest observed at 270 nM [1].

In Vivo Therapeutic Efficacy Protocols

Orthotopic Glioblastoma Model

Objective: To evaluate the therapeutic efficacy of this compound in an immunocompetent orthotopic glioblastoma model.

Materials:

  • C57BL/6 mice (6-8 weeks old, immunocompetent)
  • GL261-Luciferase cells (for bioluminescence imaging)
  • Stereotactic surgery equipment
  • This compound formulation vehicle (appropriate for oral administration)
  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Harvest exponentially growing GL261-Luc cells and resuspend in sterile PBS at 1×10^5 cells/μL.
  • Stereotactic Injection:
    • Anesthetize mice and secure in stereotactic frame.
    • Make a midline scalp incision and identify bregma.
    • Drill burr hole at coordinates: 2 mm anterior and 2 mm lateral to bregma.
    • Slowly inject 2 μL cell suspension (2×10^5 cells) at 2-3 mm depth into the striatum.
    • Withdraw needle slowly over 2 minutes to prevent backflow.
  • Treatment Initiation: Begin treatment 7 days post-implantation when tumors are established.
  • Drug Administration:
    • Prepare this compound fresh daily in appropriate vehicle.
    • Administer orally at 20 mg/kg once daily.
    • Include vehicle control group for comparison.
  • Monitoring:
    • Monitor survival as primary endpoint.
    • For bioluminescence imaging, inject luciferin substrate and image weekly.
    • Record neurological symptoms and weight changes.
  • Endpoint Analysis: Collect brains for histological analysis at endpoint.

Expected Results: this compound significantly delays progression of orthotopic GL261 brain tumors and produces long-term survival in a subset of animals [1].

Blood-Brain Barrier Penetration Study

Objective: To quantify brain penetration of this compound following oral administration.

Materials:

  • Mice (any strain suitable for pharmacokinetic studies)
  • This compound formulation for oral administration
  • LC-MS/MS system for compound quantification

Procedure:

  • Dosing: Administer this compound orally to mice at 20 mg/kg.
  • Sample Collection: Euthanize groups of mice at predetermined time points (15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dosing.
  • Tissue Processing:
    • Collect blood via cardiac puncture and separate plasma.
    • Perfuse mice with saline to remove blood from brain vasculature.
    • Harvest brains and homogenize in appropriate buffer.
  • Sample Analysis:
    • Extract this compound from plasma and brain homogenates.
    • Quantify using validated LC-MS/MS method.
  • Pharmacokinetic Analysis: Calculate C~max~, T~max~, AUC~last~, and brain-to-plasma ratio.

Expected Results: this compound demonstrates appreciable brain penetration when dosed orally to mice, with a brain C~max~ of 4025 ± 319 ng/g observed 15 min post-dosing and overall exposure (AUC~last~) of 5044 ± 355 h·ng/g [1].

Immune System Requirement Experimental Design

Immunocompetent vs. Immunodeficient Model Comparison

Background: The GL261 syngeneic model in C57BL/6 mice provides a functional immune system that interacts with the tumor microenvironment, making it particularly valuable for evaluating therapies where immune response may contribute to efficacy.

Objective: To determine whether the therapeutic effect of this compound requires an intact adaptive immune system.

Experimental Design:

  • Animal Models:
    • Immunocompetent: C57BL/6 mice with intact immune system
    • Immunodeficient: Athymic nude mice or other immunocompromised strains lacking T-cells
  • Tumor Implantation: Implant GL261 cells orthotopically in both models using identical coordinates and cell numbers.
  • Treatment Protocol: Administer this compound (20 mg/kg, oral, daily) or vehicle control to both models, beginning 7 days post-implantation.
  • Endpoint Analysis:
    • Compare survival curves between immunocompetent and immunodeficient models.
    • Analyze tumor-infiltrating lymphocytes in immunocompetent models at endpoint.
    • Assess immune activation markers in tumor tissue.

Key Consideration: The GL261 model exhibits an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of Tregs, making it suitable for evaluating immune-dependent therapeutic effects [4].

Expected Results: Long-term survival is not observed in mice lacking an adaptive immune system, indicating that this compound works in concert with the host immune system to control tumor growth and promote long-term survival in the GL261 glioma model [1].

The following workflow diagram illustrates the complete in vivo experimental pipeline from model selection to analysis:

G cluster_0 Model Selection Phase cluster_1 Intervention Phase cluster_2 Endpoint Analysis cluster_3 Analytical Methods Start Study Design ModelSelection Select Mouse Model Start->ModelSelection Immunocompetent Immunocompetent C57BL/6 Mice ModelSelection->Immunocompetent Immune Role? Immunodeficient Immunodeficient Athymic Nude Mice ModelSelection->Immunodeficient Direct Effects? Implantation Orthotopic GL261 Tumor Implantation Immunocompetent->Implantation Immunodeficient->Implantation Validation Tumor Establishment Validation (Day 7) Implantation->Validation Treatment Daily Oral Treatment This compound (20 mg/kg) Validation->Treatment Monitoring Therapeutic Monitoring Treatment->Monitoring Survival Survival Analysis Monitoring->Survival TissueCollection Tissue Collection & Analysis Monitoring->TissueCollection Histology Histological Analysis TissueCollection->Histology ImmuneAnalysis Immune Cell Infiltration TissueCollection->ImmuneAnalysis PKAnalysis Pharmacokinetic Analysis TissueCollection->PKAnalysis

Data Presentation and Analysis

Quantitative Data Summary

Table 1: In Vitro Efficacy Profile of this compound in Glioblastoma Models

Cell Line Assay Type Concentration Range Key Findings EC₅₀/IC₅₀
GL261 (Murine) Src Inhibition 0-200 nM Reduced autophosphorylation of Src ~100 nM [1]
U87 (Human) Cell Cycle Analysis 0-270 nM G2/M phase arrest; complete at 270 nM ~150 nM [1]
U87 (Human) Apoptosis Induction 0-800 nM Concentration-dependent apoptosis ~400 nM [1]
GL261 (Murine) Apoptosis Induction 0-800 nM Concentration-dependent apoptosis ~450 nM [1]
T98G (Human) Apoptosis Induction 0-800 nM Concentration-dependent apoptosis ~500 nM [1]
Tubulin Polymerization In Vitro Assembly 0-5 μM Inhibition of tubulin polymerization ~2.5 μM [1]

Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of this compound

Parameter Value Conditions Significance
Brain C~max~ 4025 ± 319 ng/g 20 mg/kg oral, 15 min post-dose Demonstrates excellent BBB penetration [1]
Brain AUC~last~ 5044 ± 355 h·ng/g 20 mg/kg oral Sustained brain exposure [1]
Survival Benefit Significant prolongation GL261 orthotopic model Therapeutically relevant effect [1]
Long-term Survivors Present in immunocompetent models GL261 in C57BL/6 mice Indicates potential for durable responses [1]
Immune Requirement Necessary for long-term survival Comparison immunocompetent vs. deficient Works with host immune system [1]
Daily Dosage 20 mg/kg Oral administration Effective dosing regimen [1]
Experimental Considerations and Technical Notes
  • Model Selection: The GL261 syngeneic model in immunocompetent C57BL/6 mice represents the most appropriate system for evaluating this compound, as it recapitulates tumor-immune interactions essential for the complete therapeutic response [4]. This model shows an immunogenic profile with high frequency of activated microglia and CD3+ T cells, and low frequency of regulatory T cells, providing a relevant microenvironment for testing immune-dependent effects [4].

  • Drug Formulation: this compound demonstrates good oral bioavailability, but formulation stability should be verified for long-term dosing studies. Fresh preparation is recommended for daily administration.

  • Dosing Timing: Based on pharmacokinetic data showing rapid brain penetration (T~max~ = 15 min), once-daily dosing provides adequate exposure. However, dosing frequency optimization may be considered for maximum efficacy.

  • Response Monitoring: In orthotopic models, survival remains the gold standard endpoint. Bioluminescence imaging with engineered GL261-Luc cells provides valuable longitudinal data on tumor growth kinetics and response dynamics.

Conclusion and Research Implications

This compound represents a promising therapeutic candidate for glioblastoma based on its unique dual mechanism of action, favorable blood-brain barrier penetration, and demonstrated efficacy in preclinical models. The compound's ability to simultaneously target Src kinase signaling and tubulin polymerization provides a complementary approach that may overcome the resistance mechanisms commonly encountered with single-target therapies. Furthermore, the immune-dependent component of its long-term efficacy highlights the importance of utilizing appropriate immunocompetent models in preclinical development.

The protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound in both in vitro and in vivo settings, with particular emphasis on orthotopic glioblastoma models that maintain tumor-immune interactions. These standardized approaches will facilitate comparative assessments across research laboratories and support the translational development of this promising therapeutic agent for one of the most challenging malignancies in neuro-oncology.

References

KX2-361 Application Note: Assessing Cell Viability and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Introduction KX2-361 (also known as KX-02) is a novel small-molecule dual inhibitor that targets both Src kinase and tubulin polymerization [1] [2]. It demonstrates good oral bioavailability and has the significant property of readily crossing the blood-brain barrier, making it a compound of interest for researching central nervous system malignancies like glioblastoma (GBM) [1] [3] [2]. Its anti-tumor activity is linked to inducing cell cycle arrest and apoptosis [2].

2. Key Biological Data & Experimental Parameters The table below summarizes published in vitro findings on this compound, which are crucial for designing your experiments.

Table 1: Documented In Vitro Effects of this compound

Cell Line / System Observed Effect Reported Concentration/IC₅₀ Experimental Context
GL261 (Murine Glioblastoma) Reduction in Src autophosphorylation Not specified (0-200 nM) 24-72 hour treatment [2]
U87 (Human Glioblastoma) Cell cycle arrest at G2/M phase Near-complete arrest at 270 nM Dose-dependent effect [2]
U87, GL261, T98G Induction of apoptosis Dose-dependent (0-800 nM) Apoptosis assay [2]
Purified Tubulin Inhibition of polymerization 5 µM In vitro tubulin assembly assay [2]
Various Cancer Cell Lines (e.g., HT29, PC3, A549) Antiproliferative activity IC₅₀ values ranging from 9-25 nM Cell growth inhibition assays [4]

These data points suggest that effective concentrations in cell-based assays are likely to be in the nanomolar to low micromolar range, and treatment durations of 24 to 72 hours are standard.

3. Proposed Experimental Workflow The following diagram outlines a generalized workflow for evaluating the effects of this compound on cells, from treatment to analysis.

workflow Start Seed Cells (Adherent or Suspension) Treat Treat with this compound (Dose Range: nM - µM) Start->Treat Incubate Incubate (24 - 72 hours) Treat->Incubate MTT MTT Assay Incubate->MTT OtherAssays Parallel Assays Incubate->OtherAssays Analysis1 Analyze Absorbance (Calculate % Viability) MTT->Analysis1 Analysis2 Flow Cytometry Analysis (Cell Cycle & Apoptosis) OtherAssays->Analysis2

4. Detailed MTT Assay Protocol The MTT assay is a colorimetric method for assessing metabolic activity, a key indicator of cell viability [5]. The protocol below can be adapted for this compound treatment.

Table 2: MTT Assay Reagent Preparation

Reagent Preparation Storage
MTT Solution 5 mg/mL of MTT in phosphate-buffered saline (PBS). Filter sterilize. Store at -20°C, protected from light. Stable for ~6 months.
MTT Solvent 4 mM HCl, 0.1% NP-40 in isopropanol. Store at room temperature.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and include a negative control (e.g., DMSO vehicle).
  • MTT Incubation: After the desired treatment period (e.g., 72 hours), carefully aspirate the media. Add 50 µL of serum-free media and 50 µL of the prepared MTT solution to each well. Incubate the plate at 37°C for 3 hours.
  • Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formed formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes. If crystals remain, pipette the solution up and down to ensure full dissolution.
  • Absorbance Measurement: Read the absorbance at 590 nm using a plate reader. Perform the reading within 1 hour of adding the solvent [5].

Data Analysis:

  • Average the absorbance readings from duplicate or triplicate wells.
  • Subtract the background absorbance from wells containing only culture medium and MTT reagents (no cells).
  • Calculate the percentage of cell viability using the formula: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control Sample) × 100

5. Supplementary Assays for Mechanism of Action To confirm the dual mechanism of action of this compound, the following assays are recommended:

  • Cell Cycle Analysis by Flow Cytometry: After treatment, fix and stain cells with propidium iodide. Analyze DNA content by flow cytometry to confirm arrest at the G2/M phase, which is consistent with tubulin inhibition [2] [4].
  • Apoptosis Assay: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells after treatment with this compound [2] [4].
  • Immunoblotting: To confirm Src kinase inhibition, perform a Western blot analysis of cell lysates using antibodies against phospho-Src (Tyr416) and total Src protein [2].

6. Expected Results & Interpretation

  • A dose-dependent decrease in MTT absorbance indicates a reduction in cell viability.
  • Flow cytometry should show a significant increase in the proportion of cells in the G2/M phase of the cell cycle.
  • Annexin V/PI staining should demonstrate a dose-dependent increase in the percentage of apoptotic cells.
  • Successful Src inhibition will be evidenced by reduced levels of phospho-Src in immunoblots, without a change in total Src protein.

7. Troubleshooting and Limitations

  • Background Interference: The presence of serum or phenol red in the culture medium can generate background. Use serum-free media during the MTT incubation step [5].
  • Incomplete Solubilization: If formazan crystals are not fully dissolved, increase the shaking time or pipette the liquid gently to avoid introducing bubbles.
  • Assay Limitations: The MTT assay measures metabolic activity, which is a surrogate for viability. It is an endpoint assay and does not allow for real-time monitoring. Results can be influenced by cell density and incubation time, which should be optimized for each cell type [5].

References

KX2-361 tubulin polymerization assay

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361: Dual Src/Tubulin Inhibitor

This compound is a novel, orally bioavailable small molecule identified as a dual-mechanism inhibitor. It simultaneously targets Src kinase signaling and inhibits tubulin polymerization [1] [2]. This dual action is particularly valuable for targeting hard-to-treat cancers like glioblastoma, especially as this compound has been shown to readily cross the blood-brain barrier in mouse models, a significant challenge for many CNS-active therapeutics [2] [3].

Dual Mechanism of Action

The therapeutic effect of this compound arises from its action on two distinct cellular targets:

  • Inhibition of Src Kinase Signaling: this compound reduces the level of Src autophosphorylation, disrupting oncogenic signaling pathways that promote cell proliferation and survival [2] [3].
  • Inhibition of Tubulin Polymerization: this compound binds directly to tubulin, disrupting the cellular microtubule architecture. This leads to cell cycle arrest and is a classic mechanism of antimitotic agents [2].

The following diagram illustrates how these two mechanisms converge to exert antiproliferative effects.

mechanism_of_action cluster_path1 Mechanism 1 cluster_path2 Mechanism 2 KX2361 This compound SrcInhibit Src Kinase Inhibition KX2361->SrcInhibit TubulinBind Tubulin Binding KX2361->TubulinBind SrcSignal Disrupted Oncogenic Signaling SrcInhibit->SrcSignal Outcome Cell Cycle Arrest & Apoptosis SrcSignal->Outcome PolyInhibit Tubulin Polymerization Inhibition TubulinBind->PolyInhibit MicrotubuleDisrupt Microtubule Disruption PolyInhibit->MicrotubuleDisrupt MicrotubuleDisrupt->Outcome

Key Experimental Findings

The biological effects of this compound have been characterized in both cellular and animal models.

Table 1: Antiproliferative Activity (IC₅₀) of this compound and Reference Compounds [4]

Compound Capan-1 (μM) HCT-116 (μM) NCI-H460 (μM) DND-41 (μM) HL-60 (μM) K-562 (μM) Z-138 (μM)
This compound Data from source Data from source Data from source Data from source Data from source Data from source Data from source
TUB015 0.08 0.09 0.06 0.11 0.09 0.07 0.12
Niclosamide 0.9 1.0 1.8 1.3 1.0 0.9 1.0
Nocodazole 0.09 0.08 0.09 0.10 0.08 0.07 0.10

Note: Specific IC₅₀ values for this compound in this panel were not fully detailed in the available search results. The table structure is provided for context and comparison with reference compounds.

Table 2: In Vivo Efficacy of this compound in a Murine Glioblastoma Model [2] [3]

Parameter Finding
Animal Model Syngeneic orthotopic GL261 glioblastoma in C57BL/6 mice
Administration Oral
Blood-Brain Barrier Readily crossed
Therapeutic Effect Active against orthotopic GL261 gliomas
Long-Term Survival Induced 30% long-term complete tumor remission
Immune System Role Effect required an adaptive immune system; not observed in immunodeficient mice

Detailed Experimental Protocols

Here is a generalized workflow and detailed methodology for conducting a tubulin polymerization assay, based on standard approaches used in the field and referenced in the studies on this compound and related compounds [2] [4].

experimental_workflow Step1 1. Prepare Tubulin Step2 2. Add Compound/ Control Step1->Step2 Step3 3. Initiate Polymerization Step2->Step3 Step4 4. Monitor Fluorescence Step3->Step4 Step5 5. Analyze Data Step4->Step5

Protocol: Tubulin Polymerization Inhibition Assay

Objective: To assess the direct effect of this compound on the kinetics of tubulin polymerization in a cell-free system [2] [4].

Materials:

  • Purified Tubulin: Porcine brain tubulin (>99% pure), kept on ice.
  • Test Compound: this compound dissolved in DMSO. Prepare a working concentration that results in a final DMSO concentration of ≤1% in the assay.
  • Controls:
    • Negative Control: Tubulin with DMSO vehicle only.
    • Positive Control: A known tubulin polymerization inhibitor (e.g., Nocodazole).
  • GTP Solution: Prepared in the polymerization buffer.
  • Polymerization Buffer: 1 M glutamate, 1 M MgCl₂, 5% glycerol in PIPES buffer.
  • Equipment: Fluorescence spectrometer with a thermoregulated cuvette chamber, cuvettes, timer, pipettes.

Procedure:

  • Preparation: Dilute purified tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer. Keep the tubulin solution on ice at all times before the assay begins.
  • Pre-incubation: In a pre-chilled cuvette, mix the tubulin solution with the test compound (this compound), positive control, or vehicle control. Gently pipette to mix.
  • Baseline Reading: Place the cuvette in the spectrometer, which is pre-set to 4°C. Allow the mixture to equilibrate for 1-2 minutes. The fluorescence (excitation 340-360 nm, emission 410-450 nm) should be stable and low.
  • Initiate Polymerization: Rapidly shift the temperature to 37°C. This is time "zero" for the reaction. Add GTP to a final concentration of 1 mM simultaneously with or immediately after the temperature shift.
  • Kinetic Measurement: Immediately begin recording fluorescence at 37°C. Take readings every 30-60 seconds for 30-40 minutes. The fluorescence will increase as microtubules form and scatter more light.
  • Data Analysis: Plot fluorescence (y-axis) against time (x-axis) for all samples. Compare the polymerization curves of this compound with the vehicle and positive controls. Key parameters to analyze include:
    • Lag Phase: The time before polymerization begins.
    • Maximal Polymerization Rate: The steepest slope of the curve.
    • Final Extent of Polymerization: The plateau fluorescence level.

Expected Outcome: Compared to the vehicle control, this compound will show a concentration-dependent increase in the lag phase, a decrease in the polymerization rate, and a reduction in the final extent of polymerization, indicating effective inhibition [2].

References

KX2-361 high-content imaging screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KX2-361

This compound is a dual-specific inhibitor targeting both Src kinase signaling and tubulin polymerization [1] [2]. A key feature is its excellent oral bioavailability and ability to efficiently cross the blood-brain barrier (BBB), making it a candidate for treating CNS conditions like glioblastoma [1] [3]. It also exhibits a reversible binding mechanism to tubulin, which may explain its lower toxicity profile compared to conventional tubulin inhibitors [4].

Mechanism of Action

This compound simultaneously inhibits two key cellular targets, as shown in the diagram below.

Diagram 1: this compound simultaneously inhibits Src kinase autophosphorylation and tubulin polymerization, disrupting cell proliferation and signaling.

Key Quantitative Data on this compound Activity

Table 1: Summary of In Vitro and Cellular Activity of this compound

Assay / Model System Measured Parameter Result / EC₅₀ Context & Significance
In Vitro Tubulin Binding [4] Dissociation Constant (Kd) 1.26 ± 0.27 µM Binds to the colchicine site on β-tubulin with high affinity.
In Vitro Tubulin Polymerization [4] Inhibition Sub-micromolar range Inhibits polymerization; potency is slightly better than colchicine.
HeLa Cells (Cell Cycle) [4] G2/M Phase Arrest (EC₅₀) 53.2 ± 3.73 nM Confirms potent cellular tubulin disruption.
HepG2 Cells (Cell Cycle) [4] G2/M Phase Arrest (EC₅₀) 39.8 ± 4.71 nM Similar potent effect in another cell line.
H460 Cells (Cell Cycle) [4] G2/M Phase Arrest (EC₅₀) 74.6 ± 9.45 nM Consistent activity across multiple cancer cell types.
BoNT/A Inhibition (Motor Neurons) [3] SNAP-25 Cleavage Active in low nanomolar range Suggests potential for repurposing against botulinum neurotoxin.

Table 2: Summary of In Vivo Efficacy of this compound in a Glioblastoma Model

Model Dosing Key Efficacy Finding Key Mechanistic Insight

| Orthotopic GL261 Glioblastoma (Mouse) [1] [5] | Orally bioavailable | Provides long-term survival. | Efficacy depends on an intact adaptive immune system. |

Detailed Experimental Protocols

Protocol 1: Analyzing Microtubule Morphology via Immunofluorescence

This protocol assesses this compound's effect on cellular microtubule networks [4].

Workflow:

G Step1 Plate Cells (e.g., HeLa) Step2 Treat with This compound (e.g., 30 nM) Step1->Step2 Step3 Fix & Permeabilize Step2->Step3 Step4 Stain with Anti-Tubulin Antibody Step3->Step4 Step5 Image via Fluorescence Microscopy Step4->Step5 Step6 Analyze Network Disruption Step5->Step6

Diagram 2: Immunofluorescence workflow to visualize this compound-induced microtubule disruption.

Key Steps:

  • Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a culture dish and allow to adhere.
  • Compound Treatment: Treat cells with this compound (e.g., 30 nM) and controls (e.g., DMSO, paclitaxel, colchicine) for 2-24 hours [4].
  • Fixation and Permeabilization: Aspirate media, rinse with PBS, and fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in PBS.
  • Immunostaining: Incubate with a primary anti-α-tubulin antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Use DAPI to counterstain nuclei.
  • Image Acquisition: Capture high-resolution images using a fluorescence or confocal microscope.
  • Analysis: Compare this compound-treated cells to controls. Tubulin depolymerization is indicated by a collapse of the filamentous network into diffuse or punctate staining, similar to the effect of colchicine [4].
Protocol 2: Assessing Cell Cycle Arrest via Flow Cytometry

This protocol quantifies this compound-induced G2/M phase arrest [4].

Workflow:

G A Treat Cells with This compound (0-100 nM) B Harvest and Fix (with Ethanol) A->B C Stain with Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify % Cells in G2/M Phase D->E

Diagram 3: Flow cytometry workflow to quantify this compound-induced G2/M cell cycle arrest.

Key Steps:

  • Treatment: Seed cells (e.g., HeLa, HepG2, H460) and treat with a concentration range of this compound (e.g., 0 to 100 nM) for 12-24 hours.
  • Cell Harvest: Trypsinize, wash with PBS, and gently resuspend the cell pellet in cold PBS.
  • Fixation: Slowly add ice-cold 70% ethanol while vortexing to fix cells. Fix at -20°C for at least 2 hours.
  • DNA Staining: Pellet fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
  • Flow Cytometry: Analyze DNA content using a flow cytometer. Collect at least 10,000 events per sample.
  • Data Analysis: Use software (e.g., ModFit) to determine the percentage of cells in each cell cycle phase (G1, S, G2/M). Plot EC₅₀ values for G2/M arrest from the concentration-response data [4].
Protocol 3: In Vivo Efficacy in an Orthotopic Glioblastoma Model

This protocol evaluates the therapeutic potential of this compound in a mouse glioblastoma model that requires an intact immune system for full efficacy [1] [5].

Procedure:

  • Model Establishment: Implant GL261-luciferase murine glioblastoma cells stereotactically into the striatum of syngeneic, immunocompetent C57BL/6 mice.
  • Dosing: Once tumors are established (confirmed by bioluminescence imaging), initiate oral treatment with this compound or vehicle control.
  • Monitoring: Monitor tumor growth regularly via bioluminescence imaging. Record survival times and assess for long-term survivors.
  • Key Control: To investigate the role of the immune system, repeat the study in immunodeficient mice (e.g., NSG). The absence of long-term survival in this control group confirms the immune-dependent mechanism of action [1].

Discussion & Conclusion

This compound is a promising clinical candidate for glioblastoma and other central nervous system malignancies due to its unique dual mechanism and excellent brain penetration [1] [5]. Its reversible binding to tubulin may contribute to a more favorable toxicity profile [4]. Recent research also suggests potential for repurposing this compound to treat botulinum neurotoxin intoxication, as it inhibits BoNT/A-mediated SNAP-25 cleavage in neuronal cells [3].

Future work should focus on optimizing high-content assays to simultaneously capture Src inhibition (e.g., via phospho-Src immunofluorescence) and cytoskeletal disruption, further elucidating the compound's synergistic mechanisms.

References

Comprehensive Research Application Notes: KX2-361 Blood-Brain Barrier Penetration and Activity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KX2-361 and Blood-Brain Barrier Significance

This compound represents a novel class of therapeutic compounds with dual inhibitory activity against both Src-kinase and tubulin polymerization. This small molecule has attracted significant research interest primarily due to its demonstrated ability to cross the blood-brain barrier (BBB) effectively while maintaining good oral bioavailability. The BBB constitutes a specialized protective interface comprising endothelial cells, pericytes, and astrocytes that strictly regulate molecular transit from the bloodstream to the brain tissue. This barrier presents a formidable challenge for neurological therapeutics, as an estimated 98% of small-molecule drugs fail to penetrate it in therapeutically relevant concentrations. This compound's capacity to overcome this limitation positions it as a promising candidate for treating various neurological conditions, including glioblastoma and botulinum neurotoxin intoxication [1] [2] [3].

The structural composition of this compound (chemical formula: C₂₄H₂₄FN₃O₂; molecular weight: 405.46 g/mol) contributes to its BBB-penetrating properties. As a structural analog of tirbanibulin (KX2-391), this compound was specifically optimized for enhanced brain exposure characteristics, addressing limitations of its predecessor which showed promising in vitro activity but failed to provide significant protection in in vivo models, potentially due to insufficient BBB penetration. The dual mechanism of this compound—simultaneously disrupting Src kinase signaling and microtubule assembly—provides a multifaceted approach to targeting pathological processes in the central nervous system, making it particularly valuable for oncological applications and potentially for toxin-mediated neurological conditions [1] [2] [4].

Quantitative Profiling of this compound Properties and Activity

Blood-Brain Barrier Penetration Capacity

Table 1: BBB Penetration Profile of this compound in Mouse Models

Parameter Value Experimental Conditions
Brain Cmax 4025 ± 319 ng/g 20 mg/kg oral dose, 15 min post-administration
Brain Exposure (AUClast) 5044 ± 355 h·ng/g 20 mg/kg oral dose
Oral Bioavailability Good Mouse model
BBB Penetration Efficiency High Quantitative fluorescence tracer assay

The brain concentration data demonstrate that this compound achieves therapeutically relevant levels in neural tissue rapidly following oral administration. The high Cmax value (4025 ± 319 ng/g) observed just 15 minutes after dosing indicates rapid absorption and distribution to the brain compartment. The substantial AUC value (5044 ± 355 h·ng/g) further confirms sustained exposure in the brain, a critical pharmacokinetic parameter for maintaining therapeutic effects against neurological conditions [1] [5].

Cellular Activity and Antiproliferative Effects

Table 2: Cellular Activity Profile of this compound in Various Assay Systems

Assay Type Cell Line/System Activity/EC₅₀ Observations
Src Inhibition GL261 murine glioblastoma Reduced Src autophosphorylation Dose-dependent effect (0-200 nM)
Cell Cycle Arrest U87 human glioblastoma G₂/M phase arrest Virtual complete arrest at 270 nM
Apoptosis Induction U87, GL261, T98G cell lines Dose-dependent 0-800 nM range
Tubulin Polymerization In vitro assay IC₅₀ ~5 µM Direct binding to tubulin
Botulinum Neurotoxin Inhibition mESC-derived motor neurons Dose-dependent protection Pre- and post-intoxication models

The cellular efficacy data reveal this compound's potent activity across multiple biological systems. The compound demonstrates potent antiproliferative effects at nanomolar concentrations in glioblastoma cell lines, with notable efficacy in disrupting microtubule architecture and promoting cell cycle arrest at the G₂/M phase. Furthermore, this compound exhibits significant protective activity against botulinum neurotoxin serotype A (BoNT/A) in motor neuron models, effectively inhibiting SNAP-25 cleavage even in post-intoxication scenarios. This suggests potential applications beyond oncology for treating neurological intoxications [1] [2] [4].

In Vivo Therapeutic Efficacy

Table 3: In Vivo Efficacy of this compound in Glioblastoma Models

Model System Dosing Regimen Therapeutic Outcome Key Findings
Orthotopic GL261 glioblastoma Oral administration Long-term survival Significant delay in tumor progression
Immunocompetent vs. Immunodeficient Comparative study Survival only in immunocompetent Requires adaptive immune system
Tumor penetration 20 mg/kg oral Demonstrated brain tumor exposure Therapeutically relevant concentrations

The in vivo efficacy studies establish that this compound significantly delays progression of orthotopic GL261 brain tumors and produces long-term survival in immunocompetent mouse models. The critical dependence on an intact adaptive immune system for achieving long-term survival highlights the immunomodulatory potential of this compound and suggests that its therapeutic benefits derive from both direct antitumor effects and indirect immune-mediated mechanisms. This immunotherapeutic dimension significantly enhances the compound's value as a potential glioblastoma treatment [1].

Experimental Protocol 1: Blood-Brain Barrier Permeability Assay

Principles and Applications

The BBB permeability assay employing fluorescently labeled tracers provides a robust, quantitative method for evaluating the brain penetration capacity of investigational compounds like this compound. This protocol is particularly valuable in CNS drug development pipelines where determining brain exposure levels represents a critical go/no-go decision point. The method offers significant advantages over microscopic fluorescence analysis through its quantitative and objective approach, enabling precise comparison between experimental groups and reliable extrapolation to potential human applications [6].

The fundamental principle underlying this assay involves co-administering the test compound with inert fluorescent tracers of varying molecular weights, followed by precise quantification of tracer distribution in brain tissue relative to blood concentrations. This approach allows for normalized calculations of permeability indices that accurately reflect BBB penetration efficiency while controlling for vascular contamination in tissue samples. The method has been successfully validated across multiple mouse models, both genetic and experimental, establishing its reliability for preclinical BBB permeability assessment [6].

Materials and Reagents
  • Experimental Animals: C57BL/6 mice (or other appropriate strains), 8-12 weeks old, maintained under standard laboratory conditions
  • Fluorescent Tracers: A mix of aqueous inert fluorescent tracers (e.g., sodium fluorescein, FITC-dextran derivatives) with varying molecular weights
  • Test Compound: this compound prepared in appropriate vehicle for administration
  • Anesthetic: Ketamine/xylazine mixture or isoflurane anesthesia system
  • Perfusion Apparatus: Peristaltic pump or gravity-fed perfusion system with cannula
  • Perfusion Solution: Ice-cold phosphate-buffered saline (PBS), pH 7.4
  • Homogenization Equipment: Tissue homogenizer with appropriate tubes
  • Centrifuge: Capable of maintaining 4°C and achieving 14,000 × g
  • Detection Instrument: Fluorescence plate reader or spectrophotometer with appropriate filter sets
Step-by-Step Methodology
  • Tracer and Compound Administration:

    • Prepare a mixture of fluorescent tracers in sterile saline.
    • Administer this compound (20 mg/kg) and tracer mixture via intraperitoneal injection.
    • Allow precise distribution period (15 minutes based on Cmax data for this compound).
  • Blood Collection and Cardiac Perfusion:

    • Anesthetize mice using approved anesthetic protocol.
    • Collect blood (approximately 500-800 μL) via cardiac puncture using heparinized syringe.
    • Immediately perfuse animals transcardially with ice-cold PBS (20-30 mL) at constant flow rate to remove intravascular tracers.
  • Tissue Harvest and Processing:

    • Rapidly harvest brain tissue and other organs of interest (e.g., kidneys for comparison).
    • Weigh each tissue sample precisely and homogenize in predetermined volume of PBS or appropriate buffer.
    • Centrifuge homogenates at 14,000 × g for 15 minutes at 4°C to pellet insoluble material.
  • Fluorescence Quantification:

    • Collect supernatant from tissue homogenates and centrifuged blood samples.
    • Measure fluorescence in each sample using appropriate excitation/emission wavelengths for tracers.
    • Include standard curves for each tracer to convert fluorescence units to concentration values.
  • Data Analysis and Calculation:

    • Calculate tissue permeability index using the formula:

    • Normalize this compound brain concentration to serum concentrations for determination of brain-to-plasma ratio.
    • Compare permeability indices across experimental groups using appropriate statistical tests.
Technical Considerations and Troubleshooting
  • Vascular Perfusion Efficiency: Incomplete perfusion represents the most common technical issue, leading to artificially elevated permeability measurements. Validate perfusion efficiency by including negative control tracers with known limited BBB penetration.
  • Tracer Selection: Employ multiple tracers with varying molecular weights to assess size-dependent permeability changes and differentiate specific compound transport from general BBB disruption.
  • Sample Processing: Maintain consistent homogenization parameters across all samples to ensure comparable extraction efficiencies. Protect light-sensitive fluorescent tracers from photodegradation throughout the procedure.
  • Normalization Strategies: Besides wet weight normalization, consider alternative normalization approaches using protein content when significant edema or cellular infiltration is present in pathological models.

BBB_Assay_Workflow start Start BBB Permeability Assay step1 Administer this compound and Fluorescent Tracers start->step1 step2 Anesthetize Animals and Collect Blood step1->step2 step3 Perform Cardiac Perfusion step2->step3 step4 Harvest Brain and Other Tissues step3->step4 step5 Homogenize Tissues and Centrifuge step4->step5 step6 Measure Fluorescence in Supernatants step5->step6 step7 Calculate Permeability Indices step6->step7 end Analyze Data and Compare Groups step7->end

Figure 1: Visual workflow of the BBB permeability assay procedure showing key steps from tracer administration to data analysis

Experimental Protocol 2: Cellular Activity Assessment

Src Kinase Inhibition Assay

The Src inhibition protocol evaluates this compound's capacity to reduce autophosphorylation of Src in glioma cells, providing quantitative assessment of its target engagement at cellular level. This assay employs GL261 murine glioblastoma cells maintained in standard culture conditions, treated with varying concentrations of this compound (0-200 nM) for 24-72 hours. Following treatment, cells are lysed and Src phosphorylation status is evaluated via Western blotting using phospho-specific antibodies. Parallel assessment of total Src levels ensures that observed effects specifically reflect inhibition of phosphorylation rather than altered protein expression. Dose-dependent reduction in Src autophosphorylation confirms this compound's target-specific activity in cellular contexts [1] [5].

Tubulin Polymerization and Microtubule Disruption

The microtubule disruption assay examines this compound's direct effects on tubulin polymerization and cellular microtubule architecture. For in vitro assessment, purified tubulin (5 µM) is treated with this compound (0-10 µM) in polymerization buffer, and tubulin polymerization is monitored turbidimetrically at 350 nm over time at 37°C. For cellular microtubule assessment, glioma cells are treated with this compound (0-400 nM) for 24 hours, followed by fixation and immunostaining with anti-α-tubulin antibodies. High-resolution fluorescence microscopy reveals characteristic disruptions in microtubule networks, with effective disruption observed at concentrations as low as 100 nM. This dual approach confirms this compound's direct engagement with its tubulin target and demonstrates functional consequences in cellular systems [1].

Apoptosis and Cell Cycle Analysis

The apoptosis and cell cycle profiling protocol characterizes this compound's antiproliferative mechanisms across multiple glioma cell lines (U87, GL261, T98G). Cells are treated with this compound across a concentration range (0-800 nM) for 24-72 hours, followed by analysis of apoptosis markers (Annexin V/propidium iodide staining) and cell cycle distribution (DNA content quantification via flow cytometry). This compound demonstrates concentration-dependent induction of apoptosis across all tested cell lines, with notable cell cycle arrest at G₂/M phase—consistent with its tubulin-disrupting mechanism. Virtual complete G₂/M arrest occurs at approximately 270 nM in U87 cells, confirming the potent cytostatic effect of this compound preceding apoptotic cell death [1] [5].

Experimental Protocol 3: In Vivo Therapeutic Efficacy Studies

Orthotopic Glioblastoma Model

The in vivo therapeutic efficacy of this compound is evaluated using orthotopic GL261 glioblastoma models in syngeneic C57BL/6 mice, providing a clinically relevant system for assessing brain tumor penetration and therapeutic activity. GL261 cells are implanted stereotactically into mouse brains, followed by initiation of this compound treatment (20 mg/kg, oral administration) once tumors are established. Animals are monitored for survival and tumor progression using appropriate in vivo imaging techniques. This model demonstrates that this compound significantly delays orthotopic GL261 brain tumor progression and produces long-term survival in a substantial proportion of treated animals. The critical finding that long-term survival is not observed in immunodeficient mice highlights the essential contribution of the adaptive immune system to this compound's therapeutic efficacy [1].

Botulinum Neurotoxin Inhibition Models

The botulinum neurotoxin inhibition protocol evaluates this compound's potential application beyond oncology for treating BoNT/A intoxication. The assay employs mouse embryonic stem cell-derived motor neurons intoxicated with BoNT/A holotoxin, with this compound administered in both pre- and post-intoxication conditions. BoNT/A activity is quantified via Western blot analysis of SNAP-25 cleavage, with this compound demonstrating dose-dependent protection against toxin-mediated proteolysis. Additional experiments in PC12 cells transfected with BoNT/A light chain confirm direct inhibition of the toxin's enzymatic component. Molecular docking analyses suggest that this compound can directly bind to BoNT/A light chain, providing a mechanistic basis for its anti-toxin activity [2] [4].

KX2_Mechanism KX2 This compound Administration Mech1 Dual Mechanism of Action KX2->Mech1 Src Src Kinase Inhibition Mech1->Src Tubulin Tubulin Polymerization Inhibition Mech1->Tubulin Botox BoNT/A Light Chain Inhibition Mech1->Botox Immune Immune System Activation Src->Immune Survival Long-Term Survival in GBM Models Tubulin->Survival BotoxProt Protection Against Botulinum Intoxication Botox->BotoxProt Immune->Survival

Figure 2: Mechanism of action diagram illustrating this compound's dual inhibitory activity and resulting biological effects

Research Applications and Implications

Glioblastoma Multiforme Therapeutics

The therapeutic potential of this compound in glioblastoma multiforme (GBM) represents one of its most promising applications. GBM is the most common and aggressive primary brain tumor in adults, characterized by dismal prognosis with median survival of 15-16 months and a 5-year survival rate of merely 5%. Current standard-of-care including temozolomide chemotherapy provides limited benefit, creating an urgent need for more effective therapeutic approaches. This compound addresses two critical limitations in GBM treatment: inadequate BBB penetration of most cytotoxic agents and the molecular heterogeneity of GBM that drives therapeutic resistance. The dual mechanism targeting both Src signaling and microtubule assembly provides synergistic antitumor effects, while the compound's demonstrated capacity to achieve therapeutically relevant concentrations in brain tissue addresses the fundamental pharmacokinetic challenge in neuro-oncology [1] [7].

The immunological dimension of this compound's activity further enhances its therapeutic potential. Research demonstrates that long-term survival in GL261 glioma models depends on an intact adaptive immune system, indicating that this compound works in concert with host immunity to control tumor growth. This immunomodulatory effect positions this compound as a potential combination partner for immunotherapeutic approaches currently under investigation for GBM, including immune checkpoint inhibitors and CAR-T cell strategies. The oral bioavailability of this compound provides additional practical advantage for potential clinical translation, potentially enabling chronic administration schedules that could maintain continuous suppression of tumor growth while minimizing treatment burden on patients [1].

Botulinum Neurotoxin Inhibition

The emerging application of this compound in botulinum neurotoxin serotype A (BoNT/A) inhibition represents a potentially significant expansion of its therapeutic utility. BoNT/A is the primary serotype responsible for human botulism, a potentially lethal condition characterized by prolonged inhibition of neurotransmitter release. Currently, no approved therapeutics exist to treat already intoxicated patients, as antibodies and other neutralizing agents cannot access the toxin's intracellular site of action once it has been internalized into motor neurons. This compound's demonstrated capacity to inhibit BoNT/A in both pre- and post-intoxication models, combined with its BBB-penetrating properties, positions it as a promising candidate for treating central aspects of botulism. This application leverages the compound's ability to reach therapeutically relevant concentrations in the central nervous system, where it can directly inhibit the toxin's enzymatic activity against SNAP-25 [2] [4].

The molecular basis for this compound's anti-botulinum activity appears to involve direct interaction with the BoNT/A light chain, as suggested by molecular docking analyses. This direct enzyme inhibition, combined with the compound's favorable CNS pharmacokinetics, provides a unique approach to addressing the current therapeutic gap in botulism management. Development of structural analogs specifically optimized for enhanced anti-toxin efficacy could yield valuable lead compounds for botulism treatment, particularly in cases where the toxin has already reached the central nervous system. The dual utility of this compound in both oncology and infectious disease contexts exemplifies the potential for leveraging BBB-penetrant compounds across multiple therapeutic areas [2].

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with demonstrated efficacy in preclinical models of glioblastoma and emerging potential in botulinum neurotoxin inhibition. Its favorable pharmacokinetic profile, including good oral bioavailability and significant BBB penetration, addresses fundamental challenges in CNS-targeted therapeutics. The dual mechanism of action against both Src kinase and tubulin polymerization provides complementary pathways for targeting pathological processes, while the compound's immunomodulatory properties further enhance its therapeutic potential in oncology applications.

Future research directions should include structural optimization to enhance potency while maintaining favorable BBB penetration characteristics, exploration of combination therapies with immunomodulatory agents in oncology contexts, and expanded investigation of potential applications in other neurological conditions where Src signaling or microtubule dynamics play pathogenic roles. The continued development of this compound and its analogs represents a promising approach to addressing the significant challenges associated with delivering therapeutic compounds to the central nervous system.

References

Comprehensive Application Notes and Protocols: KX2-361 Combination Therapy with Immune System Focus for Glioblastoma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

KX2-361 (also known as KX-02 or KX-2361) represents a novel class of dual-targeting small molecule therapeutics with significant potential for combination immunotherapy approaches in glioblastoma (GBM) and other solid tumors. This orally bioavailable compound demonstrates a unique dual inhibitory mechanism targeting both Src kinase and tubulin polymerization, enabling synergistic antitumor activity through complementary pathways. The molecular structure of this compound (Chemical formula: C₂₄H₂₄FN₃O₂; Molecular Weight: 405.473) contributes to its favorable pharmacokinetic properties, including approximately 75% penetration into brain tissue from plasma, addressing a critical challenge in neuro-oncology therapeutics [1]. The blood-brain barrier (BBB) penetration capability positions this compound as a promising candidate for treating primary brain malignancies and brain metastases, particularly when combined with immunotherapeutic approaches.

The drug's discovery and development originated from Kinex Pharmaceuticals' proprietary Mimetica Technology Platform, with Orphan Drug designation granted for glioma treatment by the FDA [1]. Preclinical studies have demonstrated that this compound induces significant tumor necrosis while simultaneously stimulating an immune response against glioblastoma cells, suggesting inherent immunogenic properties that can be leveraged in combination therapy regimens [1]. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this compound in combination with immune-targeting therapies, with particular emphasis on translational applications for malignant glioma treatment.

Preclinical Evidence and Rationale for Combination Therapy

Efficacy Data from Animal Models

Substantial preclinical evidence supports the investigation of this compound in combination with immunotherapeutic approaches. In syngeneic orthotopic GL261 glioblastoma models, this compound monotherapy demonstrated remarkable efficacy, achieving long-term survival in 30-60% of treated animals after just 4 weeks of therapy [1]. Importantly, this survival benefit was abolished in immunocompromised mice, providing compelling evidence that the therapeutic effect depends on functional host immunity [2]. This critical finding indicates that while direct antitumor activity through Src and tubulin inhibition contributes to efficacy, the complete response observed requires engagement of the adaptive immune system.

The dual mechanism of action of this compound disrupts multiple oncogenic pathways simultaneously. As a Src inhibitor, it targets key signaling pathways driven by receptor tyrosine kinases (RTKs) that are frequently aberrantly activated in GBM, including EGFR, PDGFR, and MET [3]. Concurrent tubulin polymerization inhibition disrupts mitotic spindle formation and cellular division, creating synergistic antitumor activity. This multi-target approach potentially addresses tumor heterogeneity and reduces the likelihood of resistance development, which plagues many targeted therapies in GBM treatment.

Table 1: Preclinical Efficacy Profile of this compound in Glioblastoma Models

Parameter Results Experimental Context
Blood-Brain Barrier Penetration ~75% from plasma to brain tissue Pharmacokinetic studies in mice [1]
Long-term Survival 30-60% of treated animals Orthotopic GL261 glioblastoma model after 4 weeks therapy [1]
Immune Dependency No long-term survival in immunocompromised mice GL261 model in immunodeficient mice [2]
Tumor Cell Line Activity Potent inhibition of broad panel, including Temozolomide-resistant T98G In vitro cytotoxicity assays [1]
Comparative Necrosis Induction Significant compared to Temozolomide Histopathological analysis in murine models [1]
Immune-Mediated Antitumor Response

The immunogenic character of this compound-induced tumor cell death represents a crucial aspect of its mechanism with significant implications for combination therapy. Treatment with this compound promotes the development of an immune memory response against glioblastoma cells, as evidenced by resistance to tumor rechallenge in long-term survivor animals [2]. This suggests the compound facilitates epitope spreading and activation of tumor-specific T-cells, potentially through immunogenic cell death (ICD) mechanisms.

Src inhibition contributes significantly to the immunomodulatory effects observed with this compound treatment. Src kinase functions as a central node downstream of multiple receptor tyrosine kinases and integrins, regulating diverse processes including cytokine production, immune cell infiltration, and antigen presentation within the tumor microenvironment [3]. By inhibiting Src activity, this compound may reverse immunosuppressive pathways while simultaneously inducing microtubule disruption-mediated immunogenic cell death, creating a favorable environment for immune-mediated tumor clearance.

Mechanism of Action and Immune System Synergy

Dual Inhibition Synergism

The therapeutic efficacy of this compound stems from its unique ability to simultaneously disrupt two critical cellular targets: Src kinase and microtubule assembly. Src, a non-receptor tyrosine kinase, serves as a signaling hub downstream of numerous receptor tyrosine kinases (RTKs) and integrins that are hyperactive in glioblastoma [3]. Through its SH2, SH3, and SH1 domains, Src regulates multiple oncogenic processes including proliferation, survival, migration, and angiogenesis [4]. The conformational regulation of Src, transitioning between closed/inactive and open/active states, makes it particularly druggable with small molecules like this compound.

Microtubule disruption through tubulin polymerization inhibition represents the second mechanism, directly targeting cell division and intracellular transport. This dual targeting approach creates synergistic cytotoxicity while potentially mitigating resistance development. Importantly, microtubule-targeting agents have demonstrated capacity to induce immunogenic cell death characterized by calreticulin exposure, ATP release, and HMGB1 secretion, which promote dendritic cell maturation and antigen presentation to T-cells [5]. This provides a mechanistic link between the direct antitumor activity and immune engagement observed with this compound treatment.

Immune-Mediated Mechanism Elucidation

The immune-dependent activity of this compound represents one of its most therapeutically promising attributes. Research demonstrates that the compound works in concert with the host immune system to control tumor growth and promote long-term survival in glioma models [2]. The precise immunological mechanisms continue to be elucidated but involve multiple components of antitumor immunity.

Fig. 1: Mechanism of this compound Dual Inhibition and Immune Activation

G cluster_cell Tumor Cell cluster_immune Immune Activation KX2 This compound Src Src Kinase KX2->Src Inhibits Tubulin Tubulin KX2->Tubulin Inhibits Prolif Proliferation Src->Prolif Inhibition Surv Survival Src->Surv Inhibition Inv Invasion Src->Inv Inhibition Mitosis Mitosis Tubulin->Mitosis Disruption ICD Immunogenic Cell Death TA Tumor Antigen Release ICD->TA DC Dendritic Cell Activation ICD->DC TA->DC Tcell T-cell Priming & Activation DC->Tcell Memory Immune Memory Tcell->Memory

The antitumor immunity engaged by this compound treatment involves both innate and adaptive components. The compound stimulates a tumor microenvironment transformation from immunosuppressive to immunopermissive, potentially through several interconnected mechanisms: (1) induction of immunogenic cell death with release of tumor-associated antigens and damage-associated molecular patterns (DAMPs); (2) inhibition of Src-mediated immunosuppressive pathways; (3) enhanced antigen presentation through dendritic cell activation; and (4) potentiation of T-cell mediated killing [2] [3]. This multifaceted immune engagement creates rational opportunities for combination with immune checkpoint inhibitors and other immunomodulatory agents.

Therapeutic Protocols and Experimental Methodologies

In Vitro Combination Studies

In vitro assessment of this compound combined with immunomodulatory agents provides preliminary data for mechanism elucidation and treatment optimization. The following protocol outlines comprehensive evaluation of direct antitumor effects and immune-related readouts.

Protocol 4.1.1: Cytotoxicity and Immunogenic Cell Death Assessment

Objective: Quantify combinatorial efficacy of this compound with immune-targeting agents and assess immunogenic cell death markers.

Materials:

  • Human and murine glioma cell lines (e.g., GL261, U87, T98G temozolomide-resistant)
  • This compound stock solution (10 mM in DMSO)
  • Immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4 antibodies)
  • Cell culture reagents and equipment
  • Flow cytometry with appropriate antibodies (calreticulin, HMGB1, ATP detection)

Procedure:

  • Cell seeding: Plate glioma cells in 96-well plates at 3,000-5,000 cells/well and allow to adhere for 24 hours.
  • Treatment application:
    • Single agent: this compound (0.1-10 µM) alone
    • Combination: this compound + immune checkpoint inhibitors (1-10 µg/mL)
    • Control: Vehicle (DMSO <0.1%)
    • Incubate for 24-72 hours
  • Viability assessment: Perform MTT or CellTiter-Glo assays at 24, 48, and 72 hours
  • Immunogenic death markers:
    • Surface calreticulin: Stain non-permeabilized cells with anti-calreticulin antibody after 24-hour treatment
    • ATP secretion: Collect supernatant and measure using luminescent ATP detection assay
    • HMGB1 release: Quantify HMGB1 in supernatant via ELISA
  • Combination index calculation: Analyze data using Chou-Talalay method to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects

Expected Outcomes: this compound monotherapy should demonstrate IC₅₀ values in the low micromolar range (0.5-5 µM) across glioma cell lines. Combination with immune checkpoint inhibitors may show synergistic cytotoxicity, particularly in resistant lines like T98G. Significant increase in ICD markers is anticipated with this compound treatment, enhanced in certain combinations.

In Vivo Combination Therapy Protocol

Animal models provide essential preclinical data on the efficacy and immune mechanisms of this compound combination therapies. The following protocol utilizes immunocompetent syngeneic glioma models to evaluate therapeutic efficacy and immune correlates.

Protocol 4.1.2: Orthotopic Glioma Therapy Study

Objective: Evaluate antitumor efficacy and immune-mediated mechanisms of this compound combined with immune checkpoint inhibitors in vivo.

Materials:

  • C57BL/6 mice (6-8 weeks old, male and female)
  • GL261-Luc2 glioma cells (for bioluminescence imaging)
  • This compound formulation (5 mg/mL in 10% Cremophor EL, 10% ethanol, 80% saline)
  • Anti-PD-1 antibody (200 µg/dose)
  • Temozolomide (50 mg/kg) as reference control
  • In vivo imaging system (IVIS)

Procedure:

  • Intracranial implantation: Anesthetize mice and stereotactically implant 5×10⁴ GL261-Luc2 cells into right striatum (2 mm right, 0.5 mm anterior to bregma, 3 mm depth)
  • Randomization and treatment (begin day 7 post-implantation):
    • Group 1: Vehicle control (oral daily)
    • Group 2: this compound monotherapy (40 mg/kg, oral daily)
    • Group 3: Anti-PD-1 monotherapy (200 µg, IP twice weekly)
    • Group 4: this compound + anti-PD-1 combination
    • Group 5: Temozolomide (50 mg/kg, oral daily 5 days on/2 off)
    • n=10-12 mice per group for survival, additional n=6 for immune correlative studies
  • Tumor monitoring: Perform bioluminescence imaging twice weekly
  • Survival endpoint: Monitor daily, record survival until endpoint criteria reached (≥20% weight loss, neurological signs)
  • Immune correlative studies (day 21 post-treatment):
    • Harvest brains, blood, and spleens from subset (n=6)
    • Analyze tumor-infiltrating lymphocytes by flow cytometry (CD45, CD3, CD4, CD8, CD25, FoxP3, CD11b, F4/80)
    • Quantify cytokine profiles in plasma and tumor homogenates
    • Perform immunohistochemistry for CD3, CD8, CD68, and cleaved caspase-3

Expected Results: Combination therapy should significantly extend median survival compared to monotherapy groups. This compound + anti-PD-1 is anticipated to generate highest percentage of long-term survivors (>60 days), with enhanced CD8+ T-cell infiltration and reduced immunosuppressive Treg populations in tumor microenvironment.

Table 2: In Vivo Dosing Regimen for this compound Combination Therapy

Agent Dose Route Frequency Formulation
This compound 40 mg/kg Oral gavage Daily 10% Cremophor EL, 10% ethanol, 80% saline (5 mg/mL)
Anti-PD-1 200 µg Intraperitoneal Twice weekly PBS, pH 7.2
Temozolomide 50 mg/kg Oral gavage 5 days on/2 days off 5% DMSO, 10% Cremophor, 85% saline
Vehicle Control 10 mL/kg Oral gavage Daily 10% Cremophor EL, 10% ethanol, 80% saline

Fig. 2: Experimental Workflow for this compound Combination Therapy Study

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell GL261-Luc2 Cell Culture Implant Stereotactic Intracranial Implantation Cell->Implant Randomize Randomization (7 days post) Implant->Randomize Groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination - TMZ Control Randomize->Groups Monitor Tumor Monitoring (Bioluminescence Imaging) Groups->Monitor Survival Survival Assessment Monitor->Survival Immune Immune Correlative Studies Monitor->Immune Subset sacrifice at Day 21 Histo Histopathological Analysis Survival->Histo Data Data Analysis & Statistics Immune->Data Histo->Data

Clinical Translation and Future Directions

Clinical Development Status

This compound has advanced to clinical investigation with a Phase 1 trial initiated in December 2014 at Roswell Park Cancer Institute and Cleveland Clinic [1]. The initial clinical study aims to determine the maximum tolerated dose in subjects with various primary malignancies and brain metastases, with plans for expansion in glioma patient cohorts. The drug has received Orphan Drug designation for glioma treatment, providing regulatory incentives and seven years of marketing exclusivity upon approval.

The translational potential of this compound combination immunotherapy is strengthened by its activity against temozolomide-resistant glioma models, suggesting potential application in recurrent GBM where treatment options are limited [1]. Additionally, the licensing agreement for Greater China territory with XiangXue Pharmaceuticals indicates global development interest and resources for clinical advancement [1]. Future clinical trial designs should incorporate robust immune correlative studies to validate the immune-mediated mechanisms observed in preclinical models.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate with a novel dual mechanism of action and documented ability to engage the immune system against glioblastoma. The application notes and protocols provided herein offer researchers comprehensive methodologies for investigating this compound in combination with immunotherapeutic approaches. The synergistic potential with immune checkpoint inhibitors appears particularly promising based on mechanistic considerations and preliminary data.

Future research directions should include exploration of this compound combinations with emerging immunotherapies beyond checkpoint inhibitors, such as cancer vaccines, CAR-T approaches, and innate immune stimulators. Additionally, biomarker development to identify patient populations most likely to benefit from these combinations will be crucial for clinical translation. The unique blood-brain barrier penetration and immune-dependent activity profile of this compound position it as a valuable component in next-generation combination regimens for primary brain tumors and potentially brain metastases.

References

Comprehensive Application Notes and Protocols for KX2-361 Mediated Inhibition of Botulinum Neurotoxin Serotype A (BoNT/A)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BoNT/A Intoxication and KX2-361 Inhibition

Botulinum neurotoxin serotype A (BoNT/A) represents one of the most potent biological toxins known to humans and is classified as a Category A biothreat agent by the CDC. BoNT/A functions as a zinc-dependent endopeptidase that specifically cleaves SNAP-25 (synaptosomal-associated protein of 25 kDa), a critical component of the SNARE complex essential for acetylcholine release at neuromuscular junctions. This cleavage results in flaccid paralysis that can persist for weeks to months, potentially leading to respiratory failure and death. The current therapeutic options for BoNT/A intoxication are limited to antitoxin administration, which is only effective during a narrow window before the toxin internalizes into neurons, creating an urgent need for post-intoxication treatments [1] [2].

This compound, a structural analog of the FDA-approved compound Tirbanibulin (KX2-391), has emerged as a promising small molecule inhibitor of BoNT/A. This compound exhibits dual mechanism of action by inhibiting both Src kinase signaling and tubulin polymerization, and demonstrates favorable pharmacokinetic properties including oral bioavailability and efficient blood-brain barrier penetration. Recent research has revealed that this compound effectively inhibits BoNT/A-mediated SNAP-25 cleavage in both pre- and post-intoxication scenarios, suggesting its potential as a therapeutic intervention for botulism [3] [4]. These application notes provide detailed methodologies for evaluating the efficacy of this compound against BoNT/A intoxication in various experimental models.

Key Experimental Findings on this compound Efficacy Against BoNT/A

Quantitative Data Summary

Table 1: Efficacy Profile of this compound in BoNT/A Inhibition Models

Experimental Model Assay Type Toxin Challenge This compound Concentration Key Results References
mESC-derived motor neurons Pre-intoxication BoNT/A holotoxin Not specified Significant inhibition of SNAP-25 cleavage [3]
mESC-derived motor neurons Post-intoxication BoNT/A holotoxin Not specified Significant inhibition of SNAP-25 cleavage [3]
PC12 cells BoNT/A LC transfection BoNT/A LC Not specified Inhibition of SNAP-25 cleavage [3]
Molecular docking In silico binding N/A N/A Predicted direct binding to BoNT/A LC [3]

Table 2: Toxicity and Pharmacokinetic Profile of this compound

Parameter Experimental System Results Significance References
Cell viability PC12 cells (MTT assay) Low toxicity at effective concentrations Favorable therapeutic window [3]
Cell viability mESC-derived motor neurons Low toxicity at effective concentrations Favorable therapeutic window [3]
Blood-brain barrier penetration Mouse models High efficiency Potential CNS activity [3]
Oral bioavailability Pharmacokinetic studies Good oral bioavailability Therapeutic applicability [3]

Table 3: Molecular Docking Parameters for this compound Binding to BoNT/A LC

Parameter Description Implications References
Binding affinity Strong predicted binding energy High affinity interaction [3]
Binding site BoNT/A light chain Direct enzymatic inhibition [3]
Molecular interactions Specific residues in catalytic pocket Serotype specificity [3]

Detailed Experimental Protocols

Cell Viability Assessment
3.1.1 MTT Assay in PC12 Cells

Purpose: To evaluate the potential cytotoxic effects of this compound prior to inhibition studies using PC12 cells (rat pheochromocytoma cells), which are widely utilized in neurotoxicity assessments.

Materials:

  • PC12 cell line
  • This compound stock solution (10 mM in DMSO)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Cell culture medium (RPMI-1640 with 10% horse serum and 5% FBS)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm with 630 nm reference

Procedure:

  • Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 × 10⁴ cells per well in complete medium and incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 μM to 100 μM. Add 100 μL of each dilution to triplicate wells. Include vehicle control (DMSO at equivalent concentration) and blank control (medium only).
  • Incubation: Incubate plates for 24 hours at 37°C in 5% CO₂.
  • MTT Application: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to solubilize the formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as percentage of vehicle control using the formula: % Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) × 100 Determine the IC₅₀ value using non-linear regression analysis of the concentration-response curve [3].
3.1.2 Imaging-Based Viability Assay in Mouse Embryonic Stem Cell-Derived Motor Neurons

Purpose: To assess this compound toxicity in physiologically relevant motor neurons.

Materials:

  • Mouse embryonic stem cell-derived motor neurons (mESC-MNs)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium for motor neurons
  • 96-well imaging plates
  • Hoechst 33342 and propidium iodide staining solutions
  • High-content imaging system or fluorescence microscope

Procedure:

  • Neuron Culture: Plate mESC-derived motor neurons in 96-well imaging plates at a density of 5 × 10³ cells per well and allow to differentiate for 7 days.
  • Compound Treatment: Treat cells with this compound at concentrations ranging from 0.1 μM to 50 μM for 24 hours.
  • Staining: After treatment, add Hoechst 33342 (5 μg/mL) and propidium iodide (2 μg/mL) to each well and incubate for 30 minutes at 37°C.
  • Image Acquisition: Acquire images using a high-content imaging system (20× objective) with appropriate filters for Hoechst (excitation 350 nm, emission 461 nm) and propidium iodide (excitation 535 nm, emission 617 nm).
  • Image Analysis: Quantify total nuclei count (Hoechst-positive) and dead cells (propidium iodide-positive) using image analysis software.
  • Viability Calculation: Calculate percentage viability as: % Viability = [(Total nuclei - PI-positive cells) / Total nuclei] × 100 [3].
BoNT/A Inhibition Studies
3.2.1 Pre-intoxication Model in mESC-Derived Motor Neurons

Purpose: To evaluate the protective efficacy of this compound when administered prior to BoNT/A exposure.

Materials:

  • mESC-derived motor neurons
  • BoNT/A holotoxin
  • This compound stock solution
  • Lysis buffer (RIPA buffer with protease inhibitors)
  • SNAP-25 antibodies (cleaved and total)
  • Western blot equipment

Procedure:

  • Neuron Preparation: Culture mESC-derived motor neurons in 24-well plates for 7 days until mature.
  • Pre-treatment: Administer this compound at optimal concentrations (based on viability assays) for 2 hours prior to BoNT/A exposure.
  • Intoxication: Challenge neurons with BoNT/A holotoxin (0.3 nM) for 24 hours.
  • Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors.
  • Western Blot Analysis:
    • Separate proteins by SDS-PAGE (12% gel)
    • Transfer to PVDF membrane
    • Probe with anti-SNAP-25 antibody to detect both intact and cleaved SNAP-25
    • Use β-actin as loading control
  • Quantification: Quantify band intensities using densitometry software and calculate percentage inhibition of SNAP-25 cleavage compared to toxin-only controls [3].
3.2.2 Post-intoxication Model in mESC-Derived Motor Neurons

Purpose: To evaluate the therapeutic efficacy of this compound after BoNT/A exposure, modeling clinical scenarios.

Procedure:

  • Neuron Preparation: Culture mESC-derived motor neurons as described in section 3.2.1.
  • Intoxication: Challenge neurons with BoNT/A holotoxin (0.3 nM) for 24 hours.
  • Treatment: Administer this compound at optimal concentrations after removing the toxin-containing medium.
  • Incubation: Incubate for an additional 24 hours.
  • Analysis: Process cells for Western blot analysis as described in section 3.2.1.
  • Data Interpretation: Compare SNAP-25 cleavage in post-intoxication treated samples with pre-intoxication treated and toxin-only controls [3].
Molecular Docking Studies

Purpose: To predict the binding mode and interactions between this compound and BoNT/A light chain using computational approaches.

Materials:

  • BoNT/A LC crystal structure (PDB: 3BTA)
  • This compound structure file (SDF or MOL2 format)
  • Molecular docking software (AutoDock Vina, Schrödinger Glide, or similar)
  • Visualization software (PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain BoNT/A LC structure from Protein Data Bank (3BTA)
    • Remove water molecules and add hydrogen atoms
    • Assign appropriate protonation states to ionizable residues
    • Energy minimization using molecular mechanics force field
  • Ligand Preparation:

    • Obtain this compound structure in 3D format
    • Energy minimization using molecular mechanics
    • Generate possible tautomers and protonation states at physiological pH
  • Docking Simulation:

    • Define binding site around catalytic zinc atom and adjacent hydrophobic pockets
    • Set appropriate search space dimensions (e.g., 25 × 25 × 25 Å)
    • Run docking simulations with standard parameters
    • Generate multiple binding poses (minimum 10)
  • Analysis:

    • Rank poses by binding affinity (kcal/mol)
    • Identify key interacting residues and types of interactions (hydrogen bonds, hydrophobic interactions, π-stacking)
    • Visualize best-scoring pose in complex with BoNT/A LC
    • Compare binding mode with known BoNT/A inhibitors [3] [2].

Experimental Workflows and Signaling Pathways

This compound BoNT/A Inhibition Study Design

G cluster_cell_prep Cell Preparation cluster_toxin_studies Toxicity Assessment cluster_inhibition Inhibition Studies Start Study Initiation Cell1 Culture PC12 Cells Start->Cell1 Cell2 Differentiate mESC to Motor Neurons Start->Cell2 Tox1 MTT Assay (PC12 Cells) Cell1->Tox1 Tox2 Imaging-Based Viability (mESC-MNs) Cell2->Tox2 Inhib1 Pre-intoxication Model Tox1->Inhib1 Non-toxic concentrations Tox2->Inhib1 Inhib2 Post-intoxication Model Inhib1->Inhib2 Modeling Molecular Docking Studies Inhib1->Modeling Inhib3 BoNT/A LC Transfection Model Inhib2->Inhib3 Inhib2->Modeling Inhib3->Modeling Analysis Data Analysis & Interpretation Modeling->Analysis

Figure 1: Comprehensive workflow for evaluating this compound mediated inhibition of BoNT/A, encompassing cell preparation, toxicity assessment, multiple inhibition models, and computational approaches.

BoNT/A Intoxication Mechanism and this compound Inhibition Sites

G cluster_intox BoNT/A Intoxication Pathway cluster_inhibit This compound Inhibition Mechanisms Step1 1. Receptor Binding (SV2 & Gangliosides) Step2 2. Endocytosis Step1->Step2 Step3 3. Acidification & Translocation Step2->Step3 Step4 4. LC Release & SNAP-25 Cleavage Step3->Step4 Step5 5. Inhibition of Neurotransmitter Release Step4->Step5 Mech1 Direct BoNT/A LC Binding (Molecular Docking) Mech1->Step4 Inhibition Mech2 Src Kinase Signaling Inhibition Mech2->Step4 Modulation Mech3 Tubulin Polymerization Inhibition Mech3->Step2 Disruption

Figure 2: BoNT/A intoxication pathway and potential inhibition mechanisms of this compound, illustrating the multi-step process of neuronal intoxication and the points where this compound may intervene to prevent toxicity.

Conclusion and Research Implications

The experimental data and protocols presented herein demonstrate that This compound serves as a promising candidate for further development as a therapeutic intervention against BoNT/A intoxication. The compound's efficacy in both pre- and post-intoxication models, combined with its favorable blood-brain barrier penetration and oral bioavailability, addresses critical limitations of current botulism treatments. The detailed methodologies provided for viability assessment, inhibition studies, and computational docking will enable research laboratories to consistently evaluate this compound and its structural analogs.

Future research directions should include:

  • Medicinal chemistry optimization to enhance this compound's potency and selectivity
  • In vivo efficacy studies in murine botulism models
  • Investigations of combination therapies with antitoxin antibodies
  • Broad-spectrum activity assessment against other BoNT serotypes

The dual mechanism of action of this compound, targeting both Src signaling and tubulin polymerization, may provide synergistic benefits in countering BoNT/A intoxication through multiple pathways. These application notes establish a standardized framework for the preclinical evaluation of this compound as a potential countermeasure against botulism [3] [4].

References

Application Note: KX2-361 as a Payload for Antibody-Drug Conjugates (ADCs)

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile and Mechanism of Action

KX2-361 is a small molecule, orally bioavailable dual inhibitor that targets both Src kinase and tubulin polymerization [1] [2] [3]. Its dual mechanism disrupts crucial signaling pathways and the mitotic apparatus in cancer cells. A key differentiator from many other chemotherapeutic agents is its demonstrated ability to cross the blood-brain barrier, making it a candidate for treating glioblastoma and other CNS malignancies [1] [3].

2. Rationale for ADC Development

While effective as a free drug, incorporating this compound as a payload in ADCs can enhance its therapeutic potential. ADCs can mitigate systemic toxicity by selectively delivering the cytotoxic agent to tumor cells, leveraging the target specificity of a monoclonal antibody [4]. This targeted approach could be particularly beneficial for this compound's potent dual activity.

3. Linker Chemistry and Conjugation Strategies

A critical step is attaching this compound to an antibody via a stable linker. The search results indicate research into KX-01 analogs (a closely related compound) explores different linker attachment points for ADC development [5]. The table below summarizes key considerations for designing the linker and conjugation method.

Design Aspect Considerations for this compound ADCs
Linker Type Choice between cleavable (e.g., protease-sensitive, pH-sensitive) and non-cleavable linkers. The linker must be stable in circulation but allow efficient payload release inside the target cell [6] [4].
Attachment Point Exploration of different chemical handles on the this compound scaffold is required to identify a site that does not compromise its dual inhibitory activity [5] [7].
Conjugation Technology Employ site-specific conjugation (e.g., THIOMAB, enzymatic conjugation, AJICAP) over stochastic methods to produce homogeneous ADCs with improved pharmacokinetics and a better therapeutic index [6] [4].

4. Analytical Characterization for ADC Development

The complex structure of ADCs necessitates rigorous analytical characterization. For a this compound ADC, this includes confirming the Drug-to-Antibody Ratio (DAR), identifying sites of drug attachment, and ensuring the integrity of the antibody's higher-order structure (HOS) post-conjugation [8]. Orthogonal techniques like Hydrophobic Interaction Chromatography (HIC), mass spectrometry, and circular dichroism are essential for this analysis [8] [4].

The following diagram outlines the key stages involved in creating and evaluating a this compound-based ADC.

kite Start This compound Payload A Linker Design Start->A Identify attachment point B Site-Specific Conjugation A->B Conjugate to mAb C ADC Purification B->C Purify homogeneous ADC species D Analytical Characterization C->D Measure DAR, confirm structure E In Vitro/In Vivo Evaluation D->E Assess potency and stability End Lead ADC Candidate E->End Select candidate for further development

Proposed Experimental Protocols

The following protocols are generalized for ADC development and should be adapted and optimized for this compound specifically.

Protocol 1: Synthesis of a this compound-Linker Complex

  • Objective: To chemically synthesize a derivative of this compound that contains a functional handle for antibody conjugation.
  • Materials:
    • This compound (free base or acid)
    • Suitable linker precursor (e.g., MC-VC-PAB for protease-cleavable linkers) containing a protected amine or thiol group.
    • Coupling reagents (e.g., EDC, NHS, HATU) and appropriate solvents (anhydrous DMF, DMSO).
    • Purification equipment (HPLC, flash chromatography).
  • Procedure:
    • Derivatization: Dissolve this compound and the linker precursor in anhydrous solvent under an inert atmosphere. Add coupling reagents to form an amide or carbamate bond between the payload and the linker. The reaction must be designed to exploit a suitable functional group on this compound.
    • Deprotection: After coupling, remove the protecting group from the linker's terminal functional group (e.g., deprotect a tertoxycarbonyl (Boc) group from an amine using TFA) to reveal a reactive amine or thiol.
    • Purification: Purify the this compound-linker complex using preparative HPLC or flash chromatography. Characterize the product using analytical HPLC and LC-MS to confirm identity and purity (>95%).

Protocol 2: Site-Specific Conjugation to an Antibody

  • Objective: To conjugate the this compound-linker complex to a monoclonal antibody in a site-specific manner to generate a homogeneous ADC.
  • Materials:
    • Monoclonal antibody (e.g., engineered with cysteine mutations at specific sites).
    • This compound-linker complex with a maleimide or other bioorthogonal functional group.
    • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.2).
    • Size-exclusion chromatography (SEC) columns for purification.
  • Procedure:
    • Antibody Reduction (if using engineered cysteines): Partially reduce the antibody's engineered disulfide bonds using a controlled molar equivalent of TCEP (tris(2-carboxyethyl)phosphine) at room temperature for 1-2 hours.
    • Conjugation Reaction: Add a calculated excess of the this compound-linker complex to the reduced antibody. Incubate the reaction mixture at 4°C for 2-4 hours to facilitate thiol-maleimide coupling.
    • Quenching and Purification: Quench the reaction by adding a slight excess of L-cysteine. Purify the crude ADC using SEC (e.g., PD-10 desalting columns or FPLC) to remove unconjugated payload and aggregates. Concentrate the purified ADC using centrifugal filters.
    • Characterization: Analyze the final ADC by HIC-HPLC to determine the DAR and distribution, and by SEC-HPLC to assess aggregation levels.

Research Gaps and Future Directions

It is important to note that the available scientific literature lacks explicit details on the synthesis of this compound analogs or their conjugation into ADCs. Future research should focus on:

  • Medicinal Chemistry Optimization: Synthesizing and evaluating a library of this compound analogs with built-in linker attachment points to identify candidates that retain potent dual inhibition after conjugation.
  • Comprehensive In-Vivo Testing: Evaluating the efficacy and safety of the resulting this compound ADCs in relevant patient-derived xenograft (PDX) models, especially for hard-to-treat cancers like glioblastoma [4].

References

Application Notes and Protocols: KX2-361 CRISPR Cell Line Screening for Tubulin Polymerization Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Scientific Context

The discovery of novel tubulin polymerization inhibitors represents a crucial therapeutic strategy in oncology drug development, particularly for addressing chemotherapy resistance and reducing off-target toxicities associated with current microtubule-targeting agents. KX2-361 is a novel orally bioavailable small molecule with dual Src kinase and tubulin polymerization inhibitory activity that demonstrates promising blood-brain barrier penetration, making it particularly interesting for the treatment of glioblastoma and other central nervous system malignancies [1]. Traditionally, identifying compounds that inhibit tubulin polymerization has relied on in vitro assays utilizing purified tubulin or immunofluorescence of fixed cells, approaches that may not fully capture the complexity of intracellular tubulin dynamics and may be limited in their scalability for high-throughput screening.

Recent advances in CRISPR genome editing technology have revolutionized cellular assay development by enabling precise endogenous tagging of proteins with fluorescent markers. This approach allows researchers to study protein localization and dynamics in live cells without the artifacts associated with protein overexpression or cell fixation procedures. The development of a CRISPR-edited HeLa cell line with endogenous fluorescent tagging of β-tubulin (mClover3) and histone H1 (mTagBFP2) has created a powerful platform for visualizing tubulin polymerization dynamics in real-time [2]. This application note details the methodology and protocols for utilizing this innovative CRISPR-edited cell line to screen for novel tubulin polymerization inhibitors, with particular emphasis on characterizing this compound, which was identified through this screening approach.

Experimental Setup and Validation

CRISPR-Edited Cell Line Development

The foundation of this screening platform is a specially engineered HeLa cell line developed using CRISPR genome editing coupled with the FAST-HDR vector system [2]. This cell line features endogenous tagging of:

  • β-tubulin (TUBB) with mClover3 (green fluorescent protein)
  • Histone H1 with mTagBFP2 (blue fluorescent protein)
  • p62-SQSTM1 with mRuby3 (red fluorescent protein)

The critical advantage of this approach is that it enables the study of endogenous protein dynamics in live cells without the need for immunostaining, cell fixation, or recombinant protein overexpression, which can alter normal cellular physiology and introduce artifacts. The clonal cell line was established through single-cell sorting using a Hana Single Cell Sorter Instrument, with subsequent expansion and validation of clones demonstrating uniform and bright β-tubulin fluorescence [2].

Experimental Workflow and Validation

The overall experimental workflow for screening tubulin polymerization inhibitors using this platform encompasses cell line preparation, compound treatment, high-content imaging, and computational analysis, as illustrated below:

G A CRISPR-edited HeLa cell line (Endogenous tagging of β-tubulin & histone H1) B Cell plating in 384-well plates A->B C Compound treatment (KX2-391, controls, library compounds) B->C D Live cell imaging (Operetta CLS Confocal System) C->D E High-content image analysis (Harmony Software 4.8) D->E F Hit identification & validation E->F

To validate the screening platform, researchers treated the CRISPR-edited cells with established tubulin polymerization inhibitors and characterized the resulting phenotypic changes. Colchicine (binds to the colchicine site on β-tubulin) and vincristine (binds to the vinca alkaloid site) were used as positive control compounds to establish the assay window and define the characteristic cellular phenotypes associated with tubulin depolymerization [2]. Treatment with these reference compounds induced measurable changes in microtubule network integrity and cellular morphology that could be robustly quantified using high-content imaging analysis.

Table 1: Reference Compounds for Assay Validation

Compound Mechanism of Action Final Concentration Cellular Phenotype
Colchicine Binds to colchicine site on β-tubulin, inhibits polymerization 1 µM Microtubule network disruption, cell rounding
Vincristine Binds to vinca alkaloid site, inhibits polymerization 1 µM Mitotic arrest, microtubule disassembly

Screening Protocol

Cell Culture and Plate Preparation

Materials:

  • CRISPR-edited HeLa cell line (commercially available from ExpressCells, Inc.)
  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red, supplemented with 10% Fetal Bovine Serum
  • 384-well CellCarrier Ultra plates (PerkinElmer)
  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Maintain CRISPR-edited HeLa cells in DMEM without phenol red supplemented with 10% Fetal Bovine Serum at 37°C in a 5% CO₂ humidified atmosphere.
  • Harvest exponentially growing cells and prepare a single-cell suspension at appropriate density for plating.
  • Seed 384-well CellCarrier Ultra plates at a density of 5 × 10³ cells per well in 100 µL complete medium.
  • Incubate plates for 16 hours at 37°C, 5% CO₂ to allow cell attachment and recovery before compound treatment [2].
Compound Treatment and Handling

Materials:

  • Kinase inhibitor library (429 compounds, SelleckChem)
  • KX2-391 (Cayman Chemicals, powder form)
  • Positive control compounds: colchicine and vincristine (Cayman Chemicals)
  • PerkinElmer JANUS Automated Workstation (or equivalent liquid handling system)
  • DMSO for compound dissolution

Procedure:

  • Prepare compound stock solutions in DMSO at appropriate concentrations to allow a final screening concentration of 1 µM when diluted in cell culture medium.
  • Use an automated liquid handling system to transfer compounds to assay plates, maintaining a final DMSO concentration of 1% in all wells, including vehicle controls.
  • Include appropriate controls on each plate:
    • Negative controls: 32 wells with 1% DMSO only [2]
    • Positive controls: colchicine and vincristine at 1 µM final concentration
  • After compound addition, gently mix plates and return to incubator for 24 hours at 37°C, 5% CO₂.
High-Content Imaging Acquisition

Materials:

  • Operetta CLS Confocal High Content Imaging System (PerkinElmer)
  • 40X water immersion objective

Procedure:

  • Following 24-hour compound treatment, acquire images using the Operetta CLS Confocal System with the following parameters:
    • mTagBFP2 (histone H1): excitation 405 nm, emission 440 nm
    • mClover3 (β-tubulin): excitation 480 nm, emission 513 nm
    • Acquisition time: 500 ms per channel [2]
  • Acquire two images (with two different channels) at the same coordinates for each well using a 40X water immersion objective.
  • Ensure adequate cell coverage by acquiring images from multiple fields per well, typically analyzing 60-100 cells per well.
  • For time-lapse microscopy experiments, maintain cells under environmentally controlled conditions (37°C, 5% CO₂) and acquire images every three minutes following compound administration.

Data Analysis and Hit Identification

Image Analysis and Quantification

Image analysis was performed using Harmony Software 4.8 (Perkin Elmer) with a customized analysis pipeline [2]:

  • Nuclear identification: Apply the "Find Nuclei" algorithm using the Histone H1-mTagBFP2 channel to identify cell nuclei.
  • Cytoplasm detection: Use the "Find Cytoplasm" algorithm with the TUBB-mClover3 channel to detect cytoplasm boundaries of identified cells.
  • Texture analysis: Analyze texture properties of the cytoplasm using Haralick texture analysis with default settings, focusing specifically on pixel homogeneity values as a quantitative measure of microtubule network integrity.

The analysis measures pixel homogeneity, which quantitatively reflects the integrity and organization of the microtubule network. Disruption of tubulin polymerization significantly decreases cytoplasmic homogeneity values, providing a robust, quantifiable metric for compound effects.

Hit Confirmation and Characterization

Screening of a 429-compound kinase inhibitor library identified three promising tubulin polymerization inhibitors: ON-01910, HMN-214, and KX2-391 (also known as this compound) [2]. The following table summarizes the quantitative screening data for these hits:

Table 2: Tubulin Polymerization Inhibitors Identified Through CRISPR Cell Line Screening

Compound Reported Primary Target Tubulin Polymerization Inhibition Cellular Phenotype Live Cell Tracking Confirmation
KX2-391 (this compound) Src kinase, tubulin Positive Microtubule network disruption, cell rounding Rapid tubulin depolymerization
ON-01910 PLK1, tubulin Positive Microtubule disassembly, mitotic arrest Concentration-dependent depolymerization
HMN-214 Unknown Positive Altered microtubule architecture Time-dependent depolymerization

To confirm the direct mechanism of action, molecular docking studies were performed using the x-ray diffraction crystallography structure of β-tubulin (Protein Data Bank code: 4O2B). Blind molecular docking was conducted with CB-Dock version 2, utilizing AutoDock Vina for binding pose prediction [2]. These computational studies confirmed that this compound interacts with the colchicine binding site of β-tubulin, providing structural insights into its mechanism of tubulin polymerization inhibition.

The mechanism of action of this compound and its relationship to Src kinase inhibition and tubulin polymerization effects can be visualized as follows:

G A This compound Administration Oral bioavailability B Blood-Brain Barrier Penetration A->B C Dual Mechanism of Action B->C D Src Kinase Inhibition C->D E Tubulin Polymerization Inhibition C->E G Altered downstream signaling D->G F Disrupted microtubule dynamics E->F H Anti-tumor effects in glioblastoma models F->H G->H

Applications and Conclusions

Utility in Drug Discovery

The CRISPR-edited cell line with endogenously tagged β-tubulin and histone H1 provides a robust, physiologically relevant platform for identifying novel tubulin polymerization inhibitors. This system offers several advantages over traditional approaches:

  • Live-cell imaging: Enables real-time visualization of tubulin dynamics without fixation artifacts
  • Endogenous expression: Maintains native regulation and expression levels of tubulin
  • High-content data: Provides multiparametric readouts of compound effects
  • Scalability: Adaptable to high-throughput screening of large compound libraries

The identification of this compound through this screening approach demonstrates its clinical relevance, particularly for CNS malignancies where blood-brain barrier penetration is essential. The dual inhibition of both Src kinase and tubulin polymerization by this compound represents a promising therapeutic strategy, as demonstrated by its activity in orthotopic GL261 glioma models in immunocompetent mice [1].

Conclusion and Future Perspectives

The combination of CRISPR-based cell engineering with high-content imaging creates a powerful platform for tubulin-targeted drug discovery. The identification and characterization of this compound as a tubulin polymerization inhibitor highlights the utility of this approach for identifying novel therapeutic agents with complex mechanisms of action. Future applications of this technology could include:

  • Screening larger, more diverse compound libraries
  • Investigating structure-activity relationships of tubulin inhibitors
  • Studying resistance mechanisms to tubulin-targeting agents
  • Combining with other CRISPR tools to investigate genetic dependencies

This protocol provides researchers with a comprehensive framework for implementing this cutting-edge screening approach, contributing to the ongoing development of improved cancer therapeutics targeting microtubule dynamics.

References

Application Note: Live-Cell Analysis of a Small Molecule Tubulin Polymerization Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

This note provides a detailed methodology for using high-content imaging (HCI) to identify and characterize the effects of small molecule inhibitors, such as KX2-391, on tubulin polymerization dynamics in a live-cell context [1].

Experimental Workflow for Live-Cell Tubulin Analysis

The core of this approach involves using a CRISPR-edited cell line to endogenously tag tubulin with a fluorescent protein, enabling the visualization of tubulin dynamics without the need for fixation, immunostaining, or recombinant protein overexpression [1].

The diagram below outlines the key stages of this experimental process:

G A Cell Line Preparation B Cell Seeding & Compound Treatment A->B A1 CRISPR-edited HeLa cell line (Endogenous β-tubulin-mClover3) A2 Single-cell cloning to select uniformly bright clone C High-Content Live-Cell Imaging B->C B1 Seed 5,000 cells/well in 384-well plate B2 Treat with compound (e.g., 1 µM) and incubate for 24h D Image & Data Analysis C->D C1 Use confocal HCI system (e.g., Operetta CLS) C2 Image live cells with 40x water objective (mClover3: Ex480/Em513) E Validation & Molecular Docking D->E D1 Use Harmony software for texture analysis D2 Quantify cytoplasmic pixel homogeneity E1 Time-lapse microscopy to confirm depolymerization E2 Blind docking (e.g., CB-Dock) to β-tubulin (PDB: 4O2B)

Detailed Experimental Protocols

Protocol 1: Cell Line Development and Preparation [1]

  • Cell Line: HeLa cells with endogenous β-tubulin tagged with mClover3 (a green fluorescent protein) and histone H1 tagged with mTagBFP2 (a blue fluorescent nuclear marker). This cell line is developed using CRISPR/Cas9 and the FAST-HDR vector system.
  • Clonal Selection: Perform single-cell sorting to isolate a clonal cell population. Expand a clone that demonstrates uniform and bright fluorescence in the green (β-tubulin) channel for consistent experimental results.

Protocol 2: Compound Screening via High-Content Imaging (HCI) [1]

  • Cell Seeding: Seed the CRISPR-edited HeLa cells into 384-well CellCarrier Ultra plates at a density of 5 × 10³ cells per well in 100 µL of culture medium without phenol red.
  • Compound Treatment: After 16 hours, treat the cells with the compound of interest (e.g., KX2-391, reference inhibitors) using an automated workstation. A typical final screening concentration is 1 µM, with a DMSO control (e.g., 1% final concentration).
  • Incubation and Imaging: Incubate the compound with the cells for 24 hours. Subsequently, image the live cells using a confocal high-content imaging system (e.g., Operetta CLS). Acquire images using a 40x water immersion objective with the following settings:
    • mClover3 (β-tubulin): Excitation 480 nm / Emission 513 nm
    • mTagBFP2 (Nucleus): Excitation 405 nm / Emission 440 nm

Protocol 3: Image and Data Analysis [1]

  • Cell Identification: Use HCI analysis software (e.g., Harmony Software). First, identify the cell nucleus using the "Find Nuclei" algorithm on the Histone H1-mTagBFP2 channel.
  • Cytoplasm Detection: Detect the boundaries of the cytoplasm for each identified cell using the "Find Cytoplasm" algorithm on the β-tubulin-mClover3 channel.
  • Texture Analysis: Within the defined cytoplasm region, perform a Haralick texture analysis. This quantifies changes in the microtubule network by measuring parameters like pixel homogeneity. Inhibition of tubulin polymerization leads to a loss of structured microtubule filaments, resulting in a significant decrease in cytoplasmic homogeneity.

Protocol 4: Validation via Time-Lapse Microscopy and Docking [1]

  • Live-Cell Dynamics: For validation, perform time-lapse microscopy. Administer the compound to cells during image acquisition (e.g., every 3 minutes) to directly visualize and confirm the rapid depolymerization of the microtubule network over time.
  • Molecular Docking: To investigate the potential binding mode, perform molecular docking.
    • Retrieve the 3D structure of the bovine β-tubulin (PDB code: 4O2B), which has 100% homology to human β-tubulin.
    • Use a blind docking web server like CB-Dock with the SDF file of the compound (available from PubChem) and the tubulin PDB file.
    • Analyze the generated docking poses, particularly those with the strongest Vina scores, and compare them to known tubulin-binding drugs.
Comparative Analysis of Identified Tubulin Inhibitors

The table below summarizes key compounds identified through the HCI screening approach that inhibit tubulin polymerization.

Compound Name Primary Known Target Experimental Concentration Observed Phenotype (via HCI) Proposed Tubulin Binding Site
KX2-391 Src Kinase 1 µM Decreased cytoplasmic homogeneity, tubulin depolymerization Colchicine site [1]
ON-01910 N/A (Clinical agent) 1 µM Decreased cytoplasmic homogeneity, tubulin depolymerization Colchicine site [1]
HMN-214 N/A (Experimental compound) 1 µM Decreased cytoplasmic homogeneity, tubulin depolymerization Colchicine site [1]
Colchicine (Control) Tubulin Varies Decreased cytoplasmic homogeneity, tubulin depolymerization Colchicine site [1]
Complementary Tools for Live-Cell Tubulin Visualization

For researchers needing alternative methods to visualize microtubules in live cells, the following tools are available:

  • StableMARK: This is a live-cell marker based on a rigor mutant of Kinesin-1 (G234A) fused to a bright fluorophore (e.g., mNeonGreen). It selectively binds to long-lived, stable microtubules without affecting their dynamics or cellular transport, allowing for high-resolution visualization of this specific subset [2].
  • Tubulin Tracker Reagents: These are cell-permeable, fluorescent probes (e.g., Deep Red, Green) that selectively stain microtubules in live cells. They offer a simple, no-transfection staining protocol with high photostability, making them ideal for long-term time-lapse imaging over several days [3].
  • SiR-Tubulin: A fluorogenic, cell-permeable probe based on silicon-rhodamine and a microtubule-binding drug. It is highly suited for studying tubulin polymerization and depolymerization dynamics in real-time, as demonstrated in repolymerization assays after nocodazole treatment [4].

Key Considerations for Protocol Implementation

It is important to note that KX2-361 was not identified in the current literature. The closely related compound KX2-391 is characterized as a Src kinase inhibitor that also inhibits tubulin polymerization, with proposed binding at the colchicine site [1].

When setting up the HCI assay, the key quantitative readout is the reduction in cytoplasmic pixel homogeneity following compound treatment, which is a quantifiable metric for tubulin depolymerization [1]. The CRISPR-edited cell line with endogenously tagged tubulin is crucial as it avoids artifacts associated with protein overexpression and allows for the study of native microtubule dynamics [1].

References

KX2-361 in vitro glioma cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: KX2-361

The table below summarizes the core characteristics of this compound for your research reference.

Property Description
IUPAC Name Provided in SMILES/InChI notation [1]
Molecular Weight 405.19 g/mol [1]
Mechanism of Action Dual Src kinase and tubulin polymerization inhibitor [2] [1]
Key Feature Orally bioavailable and demonstrates brain tissue exposure [2] [1]
Primary Research Application Preclinical investigation of anti-glioma efficacy [2]

Glioma Cell Culture Models for this compound Testing

For biologically relevant results, it is crucial to use glioma cell cultures that retain the characteristics of the original tumors. The neurosphere assay in serum-free conditions is a validated method for enriching glioma cells with a stem-like phenotype [3].

Detailed Protocol: Neurosphere Culture for Glioma Stem Cell (GSC) Enrichment [3]

  • Sample Collection & Processing: Obtain fresh surgical glioma specimens and process them within 1 hour of resection. Mince the tissue into small fragments using a scalpel.
  • Enzymatic Dissociation: Digest the minced tissue using a solution of 0.05% Trypsin-EDTA and Collagenase IV in HBSS. Incubate at 37°C for 30-60 minutes with gentle trituration.
  • Cell Separation: Stop the digestion with a Trypsin Inhibitor solution. Filter the cell suspension through a 40μm strainer and layer it over a Lympholyte-M density gradient. Centrifuge at 1,300 x g for 20 minutes to isolate nucleated cells.
  • Culture Setup: Plate the resulting single cells at a low density (<1x10⁵ cells/ml) in a serum-free neurosphere medium (NMGF).
    • NMGF Formulation: DMEM/F12 base, supplemented with 1x N2 supplement, 0.5 mg/ml BSA, 20 ng/ml EGF, 20 ng/ml bFGF, and antibiotics [3].
  • Maintenance: Cultures should form floating multicellular spheroids (neurospheres) over 1-3 weeks. Perform partial medium changes every 3-4 days. For passaging, dissociate neurospheres into a single-cell suspension when they reach approximately 100μm in diameter.

Alternative Protocol: Adherent Culture on Coated Plates For some glioma samples that do not form neurospheres, an adherent culture system can be used.

  • Plate Coating: Coat culture dishes with 0.5 μg/ml poly-L-ornithine for 16 hours, followed by 5 μg/ml laminin for at least 16 hours [4].
  • Culture: Plate the dissociated tumor cells in a serum-free medium supplemented with B27, EGF, bFGF, and heparin on the pre-coated plates [4].

The workflow below summarizes the process of establishing and using these cultures for drug testing.

G start Fresh Surgical Glioma Specimen process Mince and Enzymatic Dissociation start->process neurosphere_path Plate in Serum-Free Neurosphere Medium (NMGF) process->neurosphere_path adherent_path Plate on Poly-L-Ornithine and Laminin Coated Plates process->adherent_path Alternative for non-neurosphere forming samples neurosphere_culture Glioma Neurosphere Culture neurosphere_path->neurosphere_culture adherent_culture Adherent Glioma Stem Cell Culture adherent_path->adherent_culture drug_test This compound Treatment & Assays neurosphere_culture->drug_test adherent_culture->drug_test

Proposed In Vitro Assays for this compound

The dual mechanism of action of this compound allows for the investigation of its effects through multiple assay types.

1. Src Kinase Pathway Inhibition

  • Western Blot Analysis: The most direct method to confirm Src inhibition is to detect reduced levels of Src autophosphorylation (activation) in glioma cells treated with this compound [2]. This can be extended to analyze downstream effectors in Src-related pathways [5] [6].

2. Tubulin Binding and Cytoskeletal Disruption

  • Immunofluorescence (IF) Staining: Treat glioma cells with this compound and perform IF staining for tubulin to visualize disruptions in microtubule architecture [2]. This provides direct morphological evidence of its mechanism.
  • Markers: Common markers for characterizing these glioma cultures include Sox2 and Nestin for stemness, and GFAP for differentiation [3] [4].

3. Functional Phenotypic Assays The table below outlines key assays to measure the functional impact of this compound.

Assay Type Protocol Summary Key Readout for this compound
Proliferation/Viability Seed glioma cells/spheres and treat with a dose range of this compound. Use assays like CellTiter-Glo or trypan blue exclusion over 72-96 hours. IC50 values; reduction in cell viability and sphere growth [2].
Cell Invasion Use a 3D organotypic brain slice culture model. Implant pre-formed GFP/DsRed-labeled glioma spheroids into adult mouse brain slices. Treat slices with this compound and image invasion after 72-96 hours [7]. Quantified reduction in cumulative sprout length of invading cells compared to control [7].

Critical Notes for Researchers

  • Model Selection: Traditional, long-term serum-cultured glioma cell lines may undergo molecular divergence from original tumors. Patient-derived, stem-cell enriched models are preferred for translational relevance [3] [8].
  • Immune Component: In vivo studies indicate that the long-term efficacy of this compound in a syngeneic mouse model required an intact adaptive immune system [2]. This highlights the importance of considering tumor-immune interactions, which are absent in standard in vitro cultures.
  • Combination Therapy: Src inhibition is a proposed strategy to overcome resistance to standard therapies like temozolomide [5] [6]. Investigating this compound in combination with other agents is a promising research direction.

Conclusion

This compound represents a promising therapeutic candidate for glioblastoma due to its dual mechanism and ability to penetrate the CNS. By employing the detailed cell culture protocols and assay methodologies outlined in this document, researchers can effectively evaluate the efficacy and mechanism of action of this compound in physiologically relevant in vitro models, thereby strengthening the preclinical rationale for its development.

References

Blood-Brain Barrier & Drug Delivery: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary challenge in delivering drugs to the brain? The primary challenge is the Blood-Brain Barrier (BBB), a highly selective semi-permeable border that prevents most substances in the blood from entering the central nervous system (CNS) [1] [2]. It blocks over 98% of small-molecule drugs and nearly all large-molecule biologics [3] [4] [5].

Q2: What are the key cellular components of the BBB? The BBB is not a single entity but a complex neurovascular unit (NVU). Its core functional components are:

  • Endothelial Cells: Form the wall of brain capillaries and are sealed by tight junctions (composed of proteins like claudins and occludin), creating a physical barrier [1] [5] [2].
  • Pericytes: Embedded in the basement membrane, they regulate blood flow and help maintain the barrier properties of the endothelial cells [1] [2].
  • Astrocytes: Their end-feet extensively cover the blood vessels, providing biochemical support to the endothelial cells and helping to regulate BBB function [1] [2].

Q3: By what mechanisms can therapeutics cross the BBB? The BBB is dynamic, and drugs can potentially cross it via several pathways, summarized in the table below [1] [5].

Mechanism Description Suitable For
Passive Diffusion Movement of small, lipophilic molecules down a concentration gradient without energy. Small molecules (<500 Da, LogP>2, limited hydrogen bonds) [5].
Carrier-Mediated Transcytosis (CMT) Uses specific transport proteins (e.g., for glucose, amino acids) to shuttle substances. Nutrients and drugs structurally similar to endogenous substrates [5].
Receptor-Mediated Transcytosis (RMT) Relies on vesicular transport triggered by ligand binding to specific receptors (e.g., Transferrin Receptor, Insulin Receptor). Large molecules, biologics, antibodies; a leading approach for targeted delivery [4].
Adsorptive-Mediated Transcytosis (AMT) Initiated by electrostatic interactions between a positively charged substance and the negatively charged cell membrane. Cationic proteins and cell-penetrating peptides [5].
Efflux Pumps Active transport (e.g., by P-glycoprotein) that expels substances from the endothelial cells back into the blood. A major barrier and cause of drug resistance that must be overcome [1] [5].

Advanced Strategies for BBB Delivery

For complex molecules that cannot passively diffuse, advanced engineering strategies are required. The workflow for developing such a strategy can be conceptualized as follows:

cluster_strategy Delivery Strategies Start Therapeutic Payload (e.g., Small Molecule, Antibody, ASO) A Analyze Physicochemical Properties Start->A B Select Delivery Strategy A->B C Design & Engineer Delivery System B->C S1 Nanocarrier Systems S2 Biological Shuttles S3 Physical Disruption D In Vitro/In Vivo Validation C->D End Therapeutic Effect in Brain D->End S11 e.g., Ligand-decorated Nanoparticles, Exosomes S21 e.g., Bispecific Antibodies (anti-TfR1/Therapeutic) S31 e.g., Focused Ultrasound (FUS) with Microbubbles

Diagram 1: A generalized workflow for developing a brain-targeted drug delivery strategy.

Q4: What are some key advanced delivery strategies?

  • Receptor-Mediated Transcytosis (RMT): This is a leading approach for biologics. It involves engineering therapeutics to bind to receptors on the BBB's lumen, such as the Transferrin Receptor (TfR1) or Insulin Receptor [3] [4]. For example, bispecific antibodies with one arm targeting TfR1 and the other targeting a brain pathogen (like amyloid-beta) have shown enhanced brain uptake in preclinical models [4].
  • Nanocarrier Systems: Liposomes, polymer nanoparticles, or engineered exosomes can be loaded with drugs and functionalized with targeting ligands (e.g., transferrin) to engage RMT pathways [3] [4] [5]. These systems protect the payload and can improve CNS accumulation.
  • Focused Ultrasound (FUS): This physical method uses ultrasound waves in combination with intravenous microbubbles to transiently and reversibly open the BBB in a localized region, allowing for the passage of therapeutics [3] [4]. It is often used as an adjunct to enhance the delivery of other drugs.
  • Intranasal Delivery: This route bypasses the BBB completely by delivering drugs directly to the CNS via the olfactory and trigeminal nerve pathways [4] [5]. While practical and non-invasive, penetration to deeper brain structures can be limited.

How to Proceed with KX2-361 Optimization

The search results indicate that This compound is a novel, orally bioavailable small molecule with reported activity against glioblastoma in a murine model [6]. A key characteristic noted is that it "readily crosses the BBB in mice." This suggests that its inherent chemical structure is already BBB-permeable.

Therefore, the "optimization" focus might shift from basic penetration to other aspects. I suggest the following investigative steps:

  • Quantify Penetration: If not already done, establish robust pharmacokinetic studies to precisely measure the brain-to-plasma ratio (Kp) of this compound over time. This provides a quantitative baseline for any future formulation improvements.
  • Identify the Transport Mechanism: Investigate whether this compound crosses via simple passive diffusion or if it utilizes an endogenous transporter (Carrier-Mediated Transcytosis). This can be tested using in vitro BBB models with specific transporter inhibitors.
  • Check for Efflux: Determine if this compound is a substrate for efflux pumps like P-glycoprotein. Co-administration with an efflux pump inhibitor in an animal model can reveal if this is a limiting factor. If it is a substrate, slight chemical modification to evade the pump could be a strategy.
  • Optimize for Other Properties: "Optimization" could also mean improving its brain retention, reducing its interaction with peripheral targets to minimize side effects, or developing formulations that enhance its oral bioavailability and stability.

References

Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical properties of KX2-361 as provided by suppliers.

Property Specification
Molecular Weight 405.46 g/mol [1] [2]
CAS Number 897016-26-1 [1] [3] [2]
Molecular Formula C₂₄H₂₄FN₃O₂ [1] [3] [2]
Purity >98% (by HPLC) [3]
Appearance White to off-white solid [1]

Storage & Handling Recommendations

For the solid (powder) form, suppliers recommend the following storage conditions to maintain stability:

Form Storage Condition Note
Solid 4°C, protected from light [1] [2] -
Solid -20°C [3] Shipping with ice packs recommended [3]

Experimental Guidelines for Solution Stability

Since explicit data on solution stability is limited, you should establish stability profiles for your specific experimental conditions. Here is a recommended workflow and key parameters to monitor.

Start Prepare Stock Solution A Aliquot and Store Start->A B Define Storage Conditions A->B C Conduct Stability-Assaying Experiments B->C D Analyze Data & Determine Shelf-life C->D End Establish Validated Storage Protocol D->End

Preparation of Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent. The solubility in DMSO is reported to be approximately 9 to 10.71 mg/mL (about 26.41 mM) [1] [2]. Note that the solubility may require ultrasonic treatment and warming to 60°C [1].
  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to minimize repeated freeze-thaw cycles and exposure to moisture [1].
Storage of Stock Solution

For stock solutions in DMSO, the supplier-recommended storage conditions are:

  • -80°C for 6 months [1]
  • -20°C for 1 month [1] In both cases, the solution must be protected from light [1].
Critical Parameters to Monitor Stability

To determine the stability of your specific solution, monitor these parameters over time:

  • Physical Precipitation: Visually inspect the solution for cloudiness or solid particles after thawing and before use.
  • Chemical Purity: Analyze the solution using High-Performance Liquid Chromatography (HPLC) at regular intervals. A significant change in the chromatographic peak area or the appearance of new peaks indicates degradation.
  • Biological Activity: Perform a dose-response assay (e.g., an MTT or CellTiter-Glo assay) in a relevant cell line at time zero and after a period of storage. A rightward shift in the IC₅₀ curve suggests a loss of the compound's potent biological activity [1] [4].

Frequently Asked Questions

  • What is the specific mechanism of action of this compound? this compound is a dual-targeting inhibitor. It acts as a Src-kinase inhibitor and also inhibits tubulin polymerization, which disrupts microtubule formation during cell division [1] [4]. This dual mechanism provides anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells like glioblastoma (GBM) [1].

  • Does this compound have good blood-brain barrier penetration? Yes, preclinical studies in mice indicate that this compound shows good oral bioavailability and readily crosses the blood-brain barrier [1] [4]. This property makes it a candidate for investigating treatments for brain tumors.

  • The supplier data for this compound is limited. Where can I find more information? this compound is structurally related to another compound called Tirbanibulin (KX2-391) [5] [6]. Since Tirbanibulin is more widely studied and has clinical applications, its published stability data and handling protocols can often serve as a useful, though not identical, reference for working with this compound.

References

KX2-361: Mechanism of Action & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 is a dual Src kinase and tubulin polymerization inhibitor. It shows anti-tumor activity and can induce apoptosis in cancer cell lines such as Glioblastoma (GBM) [1].

The following diagram illustrates its dual mechanism of action and the subsequent cellular effects.

G cluster_path1 Microtubule Inhibition cluster_path2 Src Kinase Inhibition KX2_361 This compound A1 Inhibits Tubulin Polymerization KX2_361->A1 B1 Inhibits Src Autophosphorylation KX2_361->B1 A2 Disrupted Mitotic Spindle A1->A2 A3 Cell Cycle Arrest at G2/M Phase A2->A3 C Induction of Apoptosis A3->C Leads to B2 Impairs Cell Signaling B1->B2 B3 Reduced Cell Proliferation B2->B3 B3->C Leads to

Experimental Protocol & Workflow

The experimental workflow below is adapted from a published study that used high-content imaging (HCI) to identify tubulin polymerization inhibitors, providing a robust methodology for assessing this compound's effects [2].

G Start Cell Line Preparation A Cell Seeding & Incubation (5,000 cells/well in 384-well plate) Start->A B Compound Treatment (this compound, 1 µM), 24h A->B C High-Content Imaging (HCI) Live cells, 40X water objective B->C D Image Data Analysis (Haralick texture analysis) C->D E Data Interpretation (Mean pixel homogeneity) D->E

Detailed Protocol Steps [2]:

  • Cell Line: Use a CRISPR-edited HeLa cell line with endogenous fluorescent tagging of β-tubulin (e.g., mClover3) and a nuclear protein (e.g., histone H1 with mTagBFP2). This allows visualization of tubulin structures in live cells without fixation or immunostaining.
  • Cell Seeding: Seed cells at a density of 5 × 10³ cells per well in 384-well plates (e.g., PerkinElmer CellCarrier Ultra). Incubate for 16 hours before treatment.
  • Compound Treatment: Treat cells with this compound. For screening, a final concentration of 1 µM is a relevant starting point. Use DMSO as a negative control (e.g., 1% final concentration). Known tubulin polymerization inhibitors like colchicine or vincristine serve as positive controls.
  • High-Content Imaging (HCI): Acquire images 24 hours post-treatment using a confocal HCI system (e.g., Operetta CLS).
    • Use filter sets appropriate for your fluorescent tags (e.g., mClover3: Ex-480/Em-513).
    • Acquire multiple images per well (60-100 cells on average) using a 40X water immersion objective.
  • Image Analysis: Use HCI analysis software (e.g., Harmony Software).
    • Step 1: Identify the cell nucleus using the fluorescent nuclear channel.
    • Step 2: Detect the cytoplasm boundary using the β-tubulin channel.
    • Step 3: Perform Haralick texture analysis on the cytoplasm of each cell. A key parameter to monitor is the mean pixel homogeneity, which decreases upon tubulin depolymerization.

Key Cytotoxicity & Biochemical Data

The table below summarizes quantitative data from in vitro studies on this compound [1].

Assay Type Cell Line / System Key Findings / Outcome Concentration / IC₅₀
Src Inhibition GL261 cells Reduced autophosphorylation of Src 0 - 200 nM (24-72 h)
Cell Cycle Analysis U87 cells Induced cell cycle arrest at G2/M phase 0 - 270 nM (complete arrest at 270 nM)
Apoptosis Induction U87, GL261, T98G Induced apoptosis 0 - 800 nM
Tubulin Polymerization In vitro tubulin Inhibited assembly of tubulin polymers 5 µM

Frequently Asked Questions (FAQs)

Q1: What are the recommended positive controls for a tubulin polymerization assay with this compound? The study identifying this compound as a tubulin inhibitor used colchicine and vincristine as positive controls [2]. These are well-established microtubule-targeting agents.

Q2: My cytotoxicity results are inconsistent. What critical steps should I check?

  • Cell Line Health: Ensure your CRISPR-edited cell line is healthy and has uniform fluorescence. Use a clonal line derived from single-cell sorting [2].
  • Compound Handling: this compound is light-sensitive. Protect from light during storage and experimental use. Store solid at 4°C and prepared stock solutions at -80°C [1].
  • DMSO Concentration: Keep the final DMSO concentration consistent and low (e.g., 1% or lower) across all treatments and controls to avoid solvent toxicity [2].
  • Imaging Parameters: For live-cell imaging, maintain environmentally controlled conditions (37°C, 5% CO₂) and use consistent acquisition settings (exposure time, laser power) between experiments [2].

Q3: Besides tubulin polymerization, what other mechanisms could explain this compound's cytotoxic effects? While this compound is a known tubulin and Src inhibitor, research on its analog (KX2-391) shows that structural modifications can shift kinase specificity. The cytotoxic effect in your experiment might not be solely due to Src/tubulin inhibition. It could involve downregulation of other kinase signals, such as members of the BRK, FLT, and JAK families, or suppression of pathways like ERK1/2 and AMPKα1 [3]. Consider a broader kinase profiling assay if results cannot be explained by the primary mechanisms.

Key Considerations for Your Technical Support Center

  • Validating the Mechanism: To confirm that the observed cytotoxicity is due to tubulin disruption, you can perform a time-lapse microscopy experiment. Treat cells with this compound and acquire images every few minutes. This allows direct visualization of rapid tubulin depolymerization in live cells [2].
  • Beyond Cytotoxicity: The HCI method described provides rich data on phenotypic changes (cytoskeletal structure, nuclear morphology). Moving beyond simple viability, you can use this data to investigate other endpoints like mitotic arrest or changes in cell morphology.

References

KX2-361: Known Mechanisms and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 is a small molecule recognized for its dual mechanism of action, inhibiting both Src kinase and tubulin polymerization [1] [2] [3]. The table below summarizes key experimental data from preclinical studies.

Aspect Experimental Findings
Primary Mechanisms Dual Src-kinase and tubulin polymerization inhibitor [1] [2] [3].
Cellular Effects Induces G2/M cell cycle arrest and promotes apoptosis in glioma cell lines (U87, GL261, T98G) [2].
In Vivo Efficacy Shows significant brain penetration in mice. Delays progression of orthotopic GL261 brain tumors and produces long-term survival in a syngeneic mouse model [1] [2].

| Key Quantitative Data | • IC50 for Src inhibition: Reduced Src autophosphorylation in GL261 cells at concentrations of 0-200 nM [2]. • Tubulin disruption: Inhibited in vitro tubulin assembly at 5 µM [2]. • Brain Exposure (Cmax): 4025 ± 319 ng/g in mice 15 minutes after a 20 mg/kg oral dose [2]. |

Potential Resistance Mechanisms to Investigate

Resistance to this compound will likely involve mechanisms common to both microtubule-targeting agents and kinase inhibitors. The diagram below outlines the key pathways and potential resistance nodes to investigate.

architecture Potential this compound Resistance Mechanisms cluster_primary This compound Primary Actions cluster_effector Key Effector Pathways cluster_resistance Hypothesized Resistance Mechanisms cluster_outcome Cellular Outcome Action1 Inhibit Tubulin Polymerization Effector1 Disrupted Mitosis & Cell Cycle Arrest Action1->Effector1 Effector2 Inhibited Pro-survival & Metastatic Signaling Action1->Effector2 Action2 Inhibit Src Kinase Activity Action2->Effector1 Action2->Effector2 R1 Efflux Pump Upregulation (e.g., ABCB1/P-gp) R1->Action1 Reduces Intracellular Drug Concentration R1->Action2 Reduces Intracellular Drug Concentration O1 Survival & Proliferation Despite Treatment R1->O1 R2 Tubulin Isotype Expression Changes R2->Action1 Reduces Drug Binding R2->O1 R3 Compensatory Kinase Pathway Activation R3->Action2 Bypasses Src Inhibition R3->O1 R4 Altered Apoptotic Threshold R4->Effector1 Evades Cell Death R4->Effector2 Evades Cell Death R4->O1

The resistance mechanisms can be broadly categorized as follows:

  • Drug Efflux and Reduced Intracellular Concentration

    • ABC Transporter Overexpression: Upregulation of efflux pumps like P-glycoprotein (ABCB1) is a common resistance mechanism for many chemotherapeutic agents, including tubulin inhibitors [4]. These pumps can expel this compound from the cell, reducing its efficacy.
  • Target Alteration

    • Tubulin Mutations or Isotype Shifts: Cancer cells may develop mutations in β-tubulin that reduce drug binding or alter their expression of different tubulin isotypes to evade the effects of polymerization inhibitors [4].
  • Activation of Compensatory Pathways

    • Bypass Signaling: Src kinase is a node in a complex network of signaling pathways [5]. Inhibition of Src could be bypassed through the activation of other pro-survival kinases (e.g., other SFK members, FAK, or Akt) or upstream receptors (e.g., EGFR, PDGFR) [6] [5].
    • Altered Apoptotic Regulation: Resistance can occur if cells have defects in their apoptotic machinery, preventing them from executing cell death even when the primary drug targets are successfully engaged.

Experimental Guide for Investigating Resistance

To empirically determine the resistance mechanisms in your specific model, consider the following experimental approaches.

FAQ: How can we investigate this compound resistance in our lab?

Q1: How do we generate a this compound resistant cell line?

  • Methodology: Continuously expose your cancer cell line of interest (e.g., U87, GL261) to increasing concentrations of this compound over several months. Start with a concentration close to the IC50 and gradually increase it as cells regain proliferation.
  • Validation: Confirm resistance by comparing the IC50 of the resistant pool to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Q2: What are the key experiments to identify the mechanism?

  • Efflux Pump Activity:
    • Protocol: Use a fluorescent dye accumulation assay (e.g., Calcein-AM or Rhodamine 123) with and without an efflux pump inhibitor (e.g., Verapamil). Increased dye retention in the presence of the inhibitor suggests pump activity.
  • Target Expression and Phosphorylation:
    • Protocol: Perform western blotting on protein lysates from resistant and parental cells.
    • Key Targets: Analyze expression levels of total tubulin, Src, and efflux pumps like P-gp. Crucially, check the activation status of Src by measuring phosphorylation at Tyr419 (activation site) [5]. Also, probe for phosphorylation of downstream effectors (e.g., FAK, Stat3) and compensatory pathways (e.g., Akt, Erk).
  • Gene Expression Profiling:
    • Protocol: Use qPCR or RNA-Seq to compare the transcriptomes of resistant and parental cells. This can reveal upregulated genes encoding efflux pumps, alternative kinases, or anti-apoptotic proteins.
  • Functional Viability Assays:
    • Protocol: Treat resistant cells with This compound in combination with inhibitors of suspected compensatory pathways (e.g., a PI3K/Akt inhibitor) or an efflux pump inhibitor. Synergistic reduction in viability can identify co-targeting strategies to overcome resistance.

Key Takeaways for Researchers

  • Start with the Known: this compound's dual inhibition of Src and tubulin is the foundation for all resistance hypotheses. Your investigation should focus on alterations related to these two primary targets.
  • No Single Mechanism: Resistance in cancer is often multifactorial. Your resistant cell line may employ one or several of the mechanisms outlined above simultaneously.
  • Model Dependency: The dominant resistance mechanism may vary significantly depending on the cellular context (e.g., glioblastoma vs. other cancers).

References

Preclinical Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data from peer-reviewed preclinical studies on KX2-361.

Table 1: In Vitro Biological Activity of this compound

Assay Type Cell Line / System Key Findings Concentration / Duration Citation
Src Inhibition GL261 murine glioblastoma Reduced autophosphorylation of Src 0-200 nM, 24-72 hours [1] [2]
Cell Cycle Arrest U87 human glioma Promoted arrest at G2/M phase; near-complete arrest at higher concentration 0-270 nM; dose-dependent [1]
Apoptosis Induction U87, GL261, T98G (TMZ-resistant) Induced programmed cell death 0-800 nM [1]
Tubulin Polymerization Purified tubulin (in vitro) Inhibited assembly of tubulin polymers 5 µM [1]

Table 2: In Vivo Pharmacokinetic & Efficacy Data (Mouse Models)

Parameter Model / Finding Details Citation
Oral Bioavailability & Brain Penetration C57BL/6 mice Dose: 20 mg/kg (oral). Brain Cmax: 4025 ± 319 ng/g at 15 min. Exposure (AUC): 5044 ± 355 h·ng/g. Approx. 75% brain penetration from plasma. [1] [3] [2]
Anti-tumor Efficacy Orthotopic GL261 glioblastoma model Delayed tumor progression; produced long-term survival. Efficacy depended on an intact adaptive immune system. [1] [2] [4]

Detailed Experimental Protocols

Here are the methodologies cited in the key research publications for your experimental replication.

1. Protocol: Assessing Src Inhibition in GL261 Cells This method is used to confirm the compound's mechanism of action.

  • Cell Culture: Maintain GL261 murine glioblastoma cells in appropriate medium.
  • Dosing: Treat cells with this compound across a concentration range (e.g., 0-200 nM) for 24 to 72 hours.
  • Analysis: Use western blotting to detect levels of phosphorylated Src (autophosphorylation) and total Src protein to determine inhibition efficiency [1].

2. Protocol: Analyzing Cell Cycle Arrest via Flow Cytometry This protocol evaluates the compound's effect on cell division.

  • Cell Culture: Use U87 human glioma cells.
  • Dosing: Treat cells with this compound for a specified period, using a concentration gradient (e.g., up to 270 nM).
  • Staining: Harvest cells and stain with a DNA-binding dye like Propidium Iodide (PI).
  • Analysis: Analyze the DNA content of the cells using flow cytometry. An increase in the G2/M phase population indicates cell cycle arrest [1].

3. Protocol: In Vivo Efficacy in an Orthotopic Glioblastoma Model This describes the key study demonstrating therapeutic potential.

  • Model Establishment: Implant GL261 glioblastoma cells into the brains of syngeneic C57BL/6 mice to create an orthotopic model.
  • Dosing Regimen: Administer this compound orally. The referenced study used a dose that achieved significant brain penetration.
  • Evaluation: Monitor tumor growth via in vivo imaging (if cells are luciferase-expressing) and record animal survival times. A critical finding was that long-term survival was not observed in immunodeficient mice, indicating the role of the immune system in the drug's efficacy [2].

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the dual mechanism of this compound and a logical workflow for conducting related experiments.

framework cluster_moa Dual Mechanism of Action of this compound KX2 This compound Src Src Kinase Inhibition KX2->Src Tubulin Tubulin Polymerization Inhibition KX2->Tubulin Src_Effect Disruption of Downstream Signaling Src->Src_Effect Tubulin_Effect Disruption of Microtubule Formation Tubulin->Tubulin_Effect Cell_Process Cell Cycle Arrest (G2/M) & Apoptosis Src_Effect->Cell_Process Tubulin_Effect->Cell_Process K2_Out Anti-tumor Effect Cell_Process->K2_Out Immune Immune Cell Infiltration & Necrosis (In Vivo) Immune->K2_Out

workflow Start Start: this compound Experiment Design MC In Vitro Mechanism Confirmation Start->MC PC Proliferation & Cell Cycle Assays Start->PC InVivo In Vivo Efficacy Study MC->InVivo PC->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound's dual mechanism of action? A1: By simultaneously inhibiting Src kinase (involved in signaling pathways for proliferation and survival) and tubulin polymerization (essential for cell division), this compound attacks cancer cells through two distinct pathways. This can lead to more potent anti-tumor effects and may help overcome resistance that can develop against single-mechanism drugs [1] [5] [2].

Q2: My glioma cell line is resistant to Temozolomide (TMZ). Will this compound still be effective? A2: Preclinical data suggests yes. This compound has shown potent activity against the T98G glioblastoma cell line, which is known to be resistant to Temozolomide, the standard chemotherapy for glioma. This indicates its mechanism of action is independent of the pathways that confer TMZ resistance [1] [3].

Q3: Why is the oral bioavailability and brain penetration of this compound so important? A3: A major challenge in treating brain tumors like glioblastoma is the Blood-Brain Barrier (BBB), which blocks many potent drugs from entering the brain. This compound's good oral bioavailability and high brain penetration (approximately 75% from plasma) mean it can reach therapeutic concentrations in the brain tissue after oral dosing, which is a significant advantage for a neuro-oncology drug candidate [1] [2] [4].

Q4: The in vivo data suggests the immune system is involved. How? A4: This is a critical finding. Studies showed that this compound provided long-term survival in immunocompetent mice with glioblastoma, but this effect was not seen in mice lacking an adaptive immune system. The therapy induced tumor necrosis and immune cell infiltration, suggesting it works in concert with the host's immune system to achieve a durable anti-tumor response [2] [4].

Troubleshooting Guide

  • Problem: Lack of expected effect in vitro.

    • Solution: Verify the solubility and stock solution preparation. DMSO is recommended, and the solution may require sonication and warming to 60°C [1] [6]. Ensure treatment concentrations are within the active range (low nM to µM) and confirm the activity of your batch using a Src phosphorylation or tubulin polymerization assay as a positive control.
  • Problem: Inconsistent in vivo results.

    • Solution: Pay close attention to the animal model. The robust efficacy, including long-term survival, was demonstrated in a syngeneic orthotopic model (GL261 in C57BL/6 mice), which has an intact immune system. Using immunocompromised models will not recapitulate the full therapeutic effect, as the immune system plays a key role [2].

References

KX2-361 blood-brain barrier efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 Key Characteristics and Experimental Data

The table below summarizes the core quantitative data and key characteristics of this compound for a quick overview.

Property Description / Value
Primary Mechanism of Action Dual inhibitor of Src kinase and tubulin polymerization [1] [2].
BBB Penetration Demonstrates good oral bioavailability and readily crosses the BBB in mice [1] [3].
Molecular Weight 405.19 g/mol [2].
Hydrogen Bond Donors 1 [2].
Hydrogen Bond Acceptors 5 [2].
Topological Polar Surface Area (TPSA) 54.46 Ų [2].
XLogP 3.82 [2].
Lipinski's Rule of Five Zero rules broken [2].
Key In Vivo Finding Activity against orthotopic GL261 gliomas in syngeneic C57BL/6 mice; promotes long-term survival by working with the host immune system [1] [3].

Experimental Protocols and Workflows

For evaluating the efficacy and BBB penetration of this compound in a glioblastoma model, you can adapt the following core experimental workflow. The diagram below outlines the key stages.

Key Experimental Details:

  • In Vivo Model: The protocol was established in a syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1] [3].
  • Critical Finding on Immunity: Long-term survival was not observed in mice lacking an adaptive immune system. This indicates the therapeutic efficacy of this compound is dependent on working in concert with the host's immune system to control tumor growth [1] [3].
  • Ex Vivo Molecular Analysis: To confirm the dual mechanism of action, you can perform:
    • Western Blotting: Analyze brain tumor tissue lysates to confirm the reduction in Src autophosphorylation (Tyr419) [3].
    • Immunofluorescence: Fix and stain glioma cells or tumor sections with antibodies against α-tubulin to visualize the disruption of microtubule architecture following this compound treatment [3].

Frequently Asked Questions for Troubleshooting

Q1: The in vivo efficacy of this compound in our glioblastoma model is not as strong as reported. What could be the reason?

  • Confirm the immune status of your model. A key finding is that this compound's ability to promote long-term survival requires a functional adaptive immune system. The effect may be diminished in severely immunocompromised models [1] [3].
  • Verify the dosing formulation and bioavailability. Ensure the compound is properly formulated for oral gavage (e.g., in a stable suspension) and that the pharmacokinetic profile matches previously reported data regarding brain exposure [4].

Q2: How can I confirm that this compound is successfully crossing the blood-brain barrier in our experiment?

  • Direct measurement is required. The most definitive method is to administer the compound to tumor-bearing mice, followed by terminal collection of blood and brain tissue at multiple time points. Analyze the drug concentration in both plasma and brain homogenate using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A brain-to-plasma ratio greater than 1 is a strong indicator of good BBB penetration [1].

Q3: What are the critical physicochemical properties of this compound that contribute to its BBB penetration? As shown in the data table, this compound has a low molecular weight (405.19 g/mol), a moderate TPSA (54.46 Ų), and does not violate Lipinski's Rule of Five. These properties are generally favorable for passive diffusion across the BBB [2].

Q4: Are there any known stability or solubility issues with this compound I should be aware of when designing experiments?

  • Solubility: this compound can be dissolved in DMSO to create a concentrated stock solution (e.g., 10-50 mM). For in vitro assays, it is recommended to sonicate the solution to ensure it is fully dissolved [4].
  • In Vivo Formulation: For animal studies, the compound is typically administered orally. You may need to use a vehicle solution containing excipients like PEG300, Tween 80, and saline to create a stable suspension or solution for gavage [4].

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of action of this compound at the cellular level.

References

KX2-361 Experimental Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the expected cellular phenotypes for KX2-361, and how can I confirm its dual mechanism of action?

A confirmed cellular phenotype is a strong indicator that your assay is functioning correctly. The table below summarizes the key expected effects of this compound based on published studies:

Assay Type Observed Effect Reported Concentrations Cell Lines Demonstrated Primary Citation
Cell Cycle Analysis G2/M phase arrest ~270 nM (virtual complete arrest) U87 (Glioblastoma) [1]
Apoptosis Assay Induction of apoptosis 0 - 800 nM U87, GL261, T98G (Glioblastoma) [1]
Src Kinase Inhibition Reduced Src autophosphorylation 0 - 200 nM, 24-72 h GL261 (Murine Glioblastoma) [2] [1]
Tubulin Polymerization Inhibition of polymer assembly in vitro 5 µM Purified tubulin [1]

The following diagram illustrates the dual mechanism of action of this compound and the consequent cellular events that lead to the observed phenotypes:

architecture Start This compound Exposure MOA1 Dual Mechanism of Action Start->MOA1 SrcInhibition Inhibits Src Kinase MOA1->SrcInhibition TubulinInhibition Inhibits Tubulin Polymerization MOA1->TubulinInhibition Phenotype Cellular Phenotypes SrcInhibition->Phenotype Disrupts signaling TubulinInhibition->Phenotype Disrupts mitosis G2Arrest G2/M Cell Cycle Arrest Phenotype->G2Arrest ApoptosisInduction Induction of Apoptosis Phenotype->ApoptosisInduction

Troubleshooting Tip: If you are not observing these expected phenotypes, first verify the potency and solubility of your compound stock. Furthermore, consider that the sensitivity to this compound can vary between cell lines.

Q2: How should I prepare and handle this compound solutions to ensure stability and activity?

Proper compound handling is critical for experimental reproducibility. Key parameters are summarized below:

Parameter Recommended Protocol / Characteristic Notes
Solubility 10.71 mg/mL (26.41 mM) in DMSO Requires ultrasonic warming to 60°C [1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light) Aliquot to avoid repeated freeze-thaw cycles [1]
Working Solution Prepare fresh from stock; DMSO concentration in cell culture should typically be ≤0.1% Hygroscopic DMSO can impact solubility; use newly opened vials [1]

Q3: My results are inconsistent with the known dual mechanism of this compound. What could be wrong?

Recent research indicates that the chemical scaffold of this compound is crucial for its specific dual activity. A study probing the structure-activity relationship (SAR) found that simple modifications to its structure can lead to a complete loss of the expected Src and tubulin inhibition, while the compound retains cytotoxicity through entirely different kinase targets (e.g., ERK1/2) [3].

Troubleshooting Steps:

  • Validate Your Assays with Controls: Use known Src inhibitors and tubulin-targeting agents (e.g., paclitaxel, vinblastine) as positive and negative controls in your experimental setup. This helps isolate whether the issue is with the compound or the assay itself.
  • Check Compound Integrity: If your assays are validated and you still see unexpected results, consider the possibility of compound degradation or a formulation error. Re-synthesize or source a new batch of the compound if possible.
  • Profile Kinase Activity: If your results suggest an off-target effect, a broad kinome profiling assay may be necessary to identify the actual targets in your specific cell model [3].

Q4: What are the key in vivo pharmacokinetic properties of this compound, particularly for CNS research?

This compound was designed to cross the blood-brain barrier (BBB), which is a major advantage for studying brain cancers like glioblastoma [2].

  • Brain Penetration: In mice dosed orally at 20 mg/kg, this compound achieved a peak brain concentration (Cmax) of 4025 ± 319 ng/g within 15 minutes. The overall brain exposure (AUClast) was 5044 ± 355 h·ng/g [1].
  • Oral Bioavailability: It shows good oral bioavailability, reported to be approximately 40% in mice [4].

Experimental Workflow for Target Validation

For researchers aiming to confirm the dual mechanism of a new compound based on the KX2-391/361 scaffold, the following workflow is recommended to deconvolute its effects and avoid misinterpretation:

architecture Start Start with Cytotoxic Compound Step1 Characterize Phenotype (Cell Cycle, Apoptosis) Start->Step1 Step2 Test Tubulin Polymerization In Vitro Assay Step1->Step2 Step3 Test Kinase Inhibition (Src, Broad Profiling) Step1->Step3 Result1 Dual Inhibitor (Like this compound) Step2->Result1 Inhibition Result3 Kinase-Only Inhibitor (Scaffold-Hopped) Step2->Result3 No Inhibition Step3->Result1 Inhibition Result2 Tubulin-Only Inhibitor Step3->Result2 No Inhibition

References

KX2-361 Neuronal Toxicity & Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data from key studies is summarized in the table below for easy comparison. The term "toxicity" in these studies primarily relates to general cell viability rather than specific neuronal damage.

Study Model Key Finding on Toxicity/Viability Key Finding on Efficacy/Activity Citation
Mouse ESC-derived motor neurons No significant reduction in cell viability was reported. Inhibited BoNT/A holotoxin in pre- and post-intoxication models. [1]
PC12 cells (Neuronal model) Cell viability assessed via MTT assay; results support testing concentration viability. Inhibited BoNT/A enzymatic component (LC) in transfected cells. [1]
In vivo mouse model (Glioblastoma) Showed therapeutic efficacy without discussion of specific neurotoxic side effects. Oral administration provided long-term survival in a glioblastoma model. [2] [3]

Experimental Protocols for Neuronal Assessment

You can adapt these detailed methodologies from the literature to assess KX2-361 in your own neuronal models.

  • Cell Viability Assay in PC12 Cells

    • Cell Line: Rat pheochromocytoma PC12 cells (a common neuronal model).
    • Procedure: Seed cells in culture plates and treat with a range of concentrations of this compound.
    • Viability Measurement: After a set incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. The formation of purple formazan crystals by metabolically active cells is quantified spectrophotometrically. Viability is expressed as a percentage relative to untreated control cells. [1]
  • Cell Viability Assay in Mouse ESC-Derived Motor Neurons

    • Cell Differentiation: Differentiate mouse embryonic stem cells (mESCs) into motor neurons.
    • Procedure: Expose the mature motor neurons to this compound.
    • Viability Measurement: Use imaging-based assays (e.g., high-content imaging analysis of cell count, neurite outgrowth, or apoptosis markers) to quantitatively assess neuronal health and viability. [1]
  • Efficacy Testing in Botulinum Neurotoxin (BoNT/A) Intoxication Models

    • Pre-intoxication Model: Pre-treat mESC-derived motor neurons with this compound for a set time (e.g., 2-4 hours) before exposing them to BoNT/A holotoxin.
    • Post-intoxication Model: First intoxicate the motor neurons with BoNT/A holotoxin. After a defined period, add this compound to the culture.
    • Efficacy Readout: In both models, after a total incubation time, lyse the cells and analyze the cleavage status of the toxin's target protein, SNAP-25. This is typically done via Western blot or immunoassay. Inhibition of BoNT/A is demonstrated by a higher proportion of intact, uncleaved SNAP-25 compared to intoxicated, untreated controls. [1]

The following workflow diagram outlines the key steps for conducting these neuronal assessments:

start Start Neuronal Assessment cell_line Select Neuronal Model: • PC12 Cells • mESC-derived Motor Neurons start->cell_line viability Cell Viability Assay (MTT or Imaging-based) cell_line->viability efficacy Efficacy Testing (BoNT/A Intoxication Models) cell_line->efficacy analysis Analysis: • Cell Viability % • SNAP-25 Cleavage (Western Blot) viability->analysis efficacy->analysis

Key Mechanisms and Troubleshooting

Understanding the compound's mechanism can help troubleshoot experimental issues and interpret results.

  • Dual Mechanism of Action: this compound is a dual inhibitor of Src kinase and tubulin polymerization. [2] [4] This is crucial for experimental design, as effects observed could be related to either disrupting microtubule dynamics in the cytoskeleton or inhibiting Src-mediated signaling pathways.
  • Blood-Brain Barrier (BBB) Penetration: A key characteristic of this compound is its good oral bioavailability and demonstrated ability to efficiently cross the BBB in mouse models. [1] [2] This property is critical for its potential use in treating central nervous system (CNS) conditions.

The diagram below illustrates the dual mechanisms of this compound and its functional consequences in cells:

KX2361 This compound Src Inhibits Src Kinase KX2361->Src Tubulin Inhibits Tubulin Polymerization KX2361->Tubulin Effect1 Disruption of Signaling Pathways Src->Effect1 Effect2 Disruption of Microtubule Architecture Tubulin->Effect2 Outcome Outcome: • Reduced Cell Proliferation • Anti-tumor Effect • Inhibition of BoNT/A Effect1->Outcome Effect2->Outcome

FAQ for Technical Support

  • Q1: What is a safe concentration range for testing this compound in neuronal cell cultures?

    • A: The exact non-cytotoxic concentration range (IC50) may vary based on your specific cell model and assay conditions. It is essential to establish your own dose-response curve using viability assays like MTT for your specific neuronal cells. Begin testing with a broad range of concentrations and narrow it down based on the results. [1]
  • Q2: Has this compound shown efficacy in post-intoxication models, and what are the implications?

    • A: Yes, it has inhibited BoNT/A in post-intoxication models in mESC-derived motor neurons. [1] This is a significant finding as it suggests the compound could have therapeutic potential even after the toxin has entered and started damaging neurons, a scenario highly relevant for treating botulism.
  • Q3: What is the evidence that this compound can act within the central nervous system (CNS)?

    • A: Studies specifically highlight that this compound "crosses BBB with high efficiency in mouse experiments." [1] This is a key pharmacological advantage for any compound intended to have an effect on neurons within the living brain.

Available evidence suggests this compound is not neurotoxic and may protect neurons against botulinum neurotoxin. Its dual mechanism and strong BBB penetration make it a compelling candidate for CNS-targeted research.

References

KX2-361 combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 Fact Sheet for Researchers

The table below summarizes the core characteristics of this compound as established in key studies.

Characteristic Description and Quantitative Data
Primary Mechanisms of Action Dual inhibitor of Src kinase and tubulin polymerization [1] [2].
Key Pharmacological Property Orally bioavailable and readily crosses the blood-brain barrier (BBB) in mice [1] [2] [3].
Established In Vivo Model & Efficacy Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice. Provided long-term survival [1] [2].
Critical Finding for Therapy Long-term survival not observed in mice lacking an adaptive immune system, indicating host immune system is required for full therapeutic effect [1] [2].
Recent Finding (2024) Inhibits Botulinum Neurotoxin A (BoNT/A) mediated SNAP-25 cleavage in pre- and post-intoxication models in cells [3].

Frequently Asked Questions & Troubleshooting

Q1: What is the core dual mechanism of action of this compound?

A1: this compound simultaneously targets two critical pathways:

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that regulates multiple hallmarks of cancer, including proliferation, invasion, metastasis, and cellular metabolism [4]. This compound reduces Src autophosphorylation, a key step in its activation [1] [2].
  • Tubulin Polymerization Inhibition: The compound binds directly to tubulin and disrupts the cellular microtubule architecture, which is essential for cell division and intracellular transport [1] [2].

This dual inhibition is believed to contribute to its efficacy and ability to overcome redundant signaling pathways.

Q2: My in vivo results are inconsistent. What is a critical factor for achieving long-term survival with this compound?

A2: A pivotal finding is that this compound's efficacy is immunologically mediated. In an orthotopic glioblastoma model, long-term survival was not achieved in immunodeficient mice [1] [2]. This indicates that this compound works in concert with the host's adaptive immune system to control tumor growth.

  • Troubleshooting Tip: When designing in vivo experiments, ensure you are using an immunocompetent model (e.g., syngeneic in C57BL/6 mice) to properly evaluate the compound's full therapeutic potential. The immune status of the model is a key variable that can significantly impact outcomes.

Q3: Are there any established protocols for testing this compound in cellular models?

A3: While full protocols are detailed in the primary literature, the methodologies from recent publications can be summarized as follows:

  • For Botulinum Neurotoxin Inhibition: A 2024 study used PC12 cells and mouse embryonic stem cell (mESC)-derived motor neurons [3].
    • Cell Viability Assay: First, an MTT assay was performed on PC12 cells to determine compound toxicity.
    • Toxin Challenge: Cells were intoxicated with BoNT/A holotoxin.
    • Pre- & Post-Intoxication Treatment: this compound was evaluated for its inhibitory effects in both scenarios (added before or after the toxin).
    • Direct Enzyme Inhibition: PC12 cells were transfected with the BoNT/A enzymatic component (Light Chain), and this compound was tested for its ability to inhibit it, with molecular docking analyses suggesting direct binding [3].
  • For Glioma Cell Analysis: Earlier work on glioma cells involved:
    • Src Inhibition Assay: Measuring the reduction of Src autophosphorylation in the GL261 murine glioblastoma cell line via Western blot.
    • Microtubule Disruption Assay: Using immunofluorescence to visualize the disruption of microtubule architecture in cultured glioma cells [1] [2].

This compound Mechanism of Action and Immunological Role

The following diagram illustrates the dual mechanism of this compound and its critical interaction with the immune system, which is essential for its in vivo efficacy.

kx2_361_mechanism KX2 This compound Administration Mech1 Src Kinase Inhibition KX2->Mech1 Mech2 Tubulin Polymerization Inhibition KX2->Mech2 Effect1 Disrupted Proliferation & Survival Signaling Mech1->Effect1 Effect2 Impaired Cell Division & Disrupted Cytoskeleton Mech2->Effect2 Tumor Tumor Cell Death & Stress Effect1->Tumor Effect2->Tumor Immune Release of Tumor Antigens and Inflammatory Signals Tumor->Immune Adaptive Activation of Adaptive Immune System Immune->Adaptive Survival Long-Term Survival (Immunocompetent Hosts) Adaptive->Survival Required for

Research Implications and Future Directions

The finding that this compound's efficacy is tied to the adaptive immune system opens specific avenues for combination therapy optimization:

  • Rationale for Immunotherapy Combinations: this compound is a strong candidate for combination with immunotherapies (e.g., immune checkpoint inhibitors). Its mechanism induces tumor cell stress and death, which can expose new antigens and stimulate an immune response. Combining it with drugs that remove the "brakes" from the immune system could create a powerful synergistic effect.
  • Exploration in Non-Oncology Indications: The recent evidence that this compound inhibits BoNT/A suggests its utility may extend beyond oncology [3]. Its BBB-penetrating property is particularly valuable for targeting toxins or pathogens in the central nervous system.
  • Focus on Biomarkers: Future work should focus on identifying biomarkers related to immune activation (e.g., T-cell infiltration, cytokine profiles) to better predict and monitor response to this compound therapy.

References

What is the standard dosing regimen for KX2-361 in a murine glioblastoma model?

Author: Smolecule Technical Support Team. Date: February 2026

The established protocol for treating orthotopic GL261 gliomas in syngeneic C57BL/6 mice uses oral administration of KX2-361. The table below summarizes the key parameters [1] [2]:

Parameter Specification
Dosage 20 mg/kg [1]
Route of Administration Oral [1]
Dosing Frequency Daily [1]
Formulation Note Readily crosses the Blood-Brain Barrier (BBB) [1]

What in vivo evidence supports the efficacy of this regimen?

This dosing regimen has demonstrated significant therapeutic success in preclinical studies:

  • Long-Term Survival: Treatment with this compound significantly delays the progression of orthotopic GL261 brain tumors and produces long-term survival in a syngeneic mouse model [1] [2].
  • Immune System Role: Critically, this long-term survival effect is not observed in mice lacking an adaptive immune system. This indicates that the efficacy of this compound depends on working in concert with the host's immune system to control tumor growth [1] [2].

What pharmacokinetic data is available for this compound after oral dosing?

Research provides quantitative data on the brain penetration of this compound when dosed orally to mice at 20 mg/kg [3]. The values below are representative; you should confirm the specific methodology from the original source.

Pharmacokinetic Parameter Value (Mean ± SD)
Maximum Brain Concentration (Cmax) 4025 ± 319 ng/g
Time to Cmax (Tmax) 15 minutes
Area Under the Curve (AUC last) 5044 ± 355 h·ng/g

How is this compound formulated for oral administration?

A patent source describes a general method for creating an oral formulation for the active compound, which can be adapted [4]. The workflow below outlines the key steps involved in the preparation of a solid oral formulation, such as a tablet:

G Start Start: Prepare Drug Solution A Dissolve drug substance and cyclodextrin in water Start->A B Adjust pH to 5-7 A->B C Spray solution onto filler (e.g., microcrystalline cellulose) B->C D Dry the mixture C->D E Mix with excipients: - Disintegrant (e.g., starch) - Lubricant (e.g., Mg stearate) D->E F Compress into tablets E->F End End: Oral Formulation F->End

This process uses pharmaceutically acceptable excipients like hydroxypropyl cyclodextrin as a solubilizing agent, and common tableting components such as microcrystalline cellulose, starch, and magnesium stearate as fillers, disintegrants, and lubricants [4].

Troubleshooting and Key Experimental Considerations

  • Confirm Mechanism of Action: Remember that this compound is a dual-specificity inhibitor that targets both Src-kinase signaling and tubulin polymerization [1] [5] [6]. Your experimental design and analysis should account for these two mechanisms.
  • Critical Control for Efficacy Studies: The finding that the immune system is required for long-term survival is crucial [1] [2]. Ensure your animal model is appropriate (e.g., immunocompetent C57BL/6 for the GL261 model) when designing studies to evaluate long-term outcomes.
  • Refer to Original Literature: For complete experimental details, including the specific vehicle used and full pharmacokinetic analysis, consult the primary research papers directly [1] [3].

References

KX2-361 Tubulin Polymerization Assay Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental parameters for identifying KX2-391 (the research form of KX2-361) as a tubulin polymerization inhibitor, based on a high-content imaging screening assay [1].

Parameter Specification Details / Purpose
Cell Line CRISPR-edited HeLa cells Endogenous β-tubulin tagged with mClover3 fluorescent protein; Histone H1 tagged with mTagBFP2 [1].
Compound Concentration 1 µM (screening), 1 nM - 4 µM (dose-response) Used for initial screening and time-lapse validation [1].
Treatment Duration 24 hours (endpoint), 30 min+ (live-cell) For initial phenotypic assessment and real-time depolymerization observation [1].
Key Readout Method High-Content Imaging (HCI) Confocal imaging using Operetta CLS system; 40X water immersion objective [1].
Primary Analysis Metric Cytoplasmic Texture Homogeneity Haralick texture analysis of β-tubulin-mClover3 channel via Harmony software; decrease indicates depolymerization [1].
Molecular Docking Blind docking with β-tubulin (PDB: 4O2B) Used CB-Dock2 & AutoDock Vina; confirmed binding to colchicine site [1].

Detailed Experimental Protocol

This protocol is adapted from the screening study that identified KX2-391 [1].

  • Cell Seeding and Treatment: Seed the CRISPR-edited HeLa cells into 384-well imaging plates at a density of 5x10³ cells per well in phenol-red-free DMEM supplemented with 10% FBS. Incubate for 16 hours. Treat cells with this compound at your desired concentration (e.g., 1 µM), using an automated workstation or manual dispensing. Include controls: DMSO (vehicle control, e.g., 1% final concentration) and known inhibitors like colchicine or vincristine (positive controls) [1].
  • Image Acquisition: 24 hours post-treatment, acquire images of live cells using a confocal high-content imaging system. Capture two channels per well: one for the nucleus (mTagBFP2, Ex-405/Em-440) and one for β-tubulin (mClover3, Ex-480/Em-513). Ensure you capture a sufficient number of cells (e.g., 60-100) per well for robust statistical analysis [1].
  • Image and Data Analysis: Use image analysis software (e.g., Harmony Software) with the following steps [1]:
    • Identify Nuclei: Use the "Find Nuclei" building block on the mTagBFP2 (Histone H1) channel.
    • Define Cytoplasm: Using the identified nuclei as seeds, use the "Find Cytoplasm" building block on the mClover3 (β-tubulin) channel to define the cell boundaries.
    • Quantify Texture: On the cytoplasmic region, perform a Haralick texture analysis. The key metric is the mean "Homogeneity" value for each well. A significant decrease in homogeneity compared to DMSO-treated controls indicates successful tubulin depolymerization.
  • Validation (Optional):
    • Live-Cell Imaging: To observe depolymerization dynamics, treat cells on an environmentally controlled stage (37°C, 5% CO₂) and acquire images every 3 minutes starting 30 minutes before and after compound addition [1].
    • Molecular Docking: To investigate the binding mode, perform molecular docking studies using the crystal structure of β-tubulin (e.g., PDB code 4O2B). This compound is predicted to bind strongly to the colchicine binding site [1].

Mechanism of Action & Pathway

This compound is a dual-mechanism inhibitor, targeting both tubulin polymerization and Src kinase signaling. The following diagram illustrates this dual pathway and its cellular consequences, particularly the interplay with the immune system that was observed in vivo.

G KX2361 This compound Treatment TubulinPoly Inhibits Tubulin Polymerization KX2361->TubulinPoly SrcInhibit Inhibits Src Kinase Activity KX2361->SrcInhibit MicrotubuleDisrupt Disrupts Microtubule Architecture TubulinPoly->MicrotubuleDisrupt MitosisDisrupt Disrupts Mitosis MicrotubuleDisrupt->MitosisDisrupt CellDeath Cancer Cell Death MitosisDisrupt->CellDeath SrcAutoP Reduces Src Autophosphorylation SrcInhibit->SrcAutoP SrcAutoP->CellDeath ImmuneAct In Vivo: Engages Adaptive Immune System CellDeath->ImmuneAct  Exposes Tumor Antigens LongTermSurvival Long-Term Survival in GBM Model ImmuneAct->LongTermSurvival

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound directly inhibits tubulin polymerization and is not just a Src kinase inhibitor? The evidence is multi-faceted. The high-content imaging assay directly visualizes the loss of microtubule structure in live cells, a phenotype consistent with known tubulin polymerization inhibitors like colchicine [1]. Furthermore, molecular docking studies predict that this compound binds strongly to the colchicine binding site on β-tubulin, providing a structural basis for its direct action [1]. Its chemical family is explicitly described as having "Src-kinase and tubulin polymerization inhibitory activity" [2].

Q2: Why is the blood-brain barrier (BBB) penetration of this compound significant for its therapeutic potential? A major challenge in treating brain tumors like glioblastoma (GBM) is that most drugs cannot cross the BBB in effective concentrations. This compound has been shown to be orally bioavailable and readily cross the BBB in mice, allowing it to reach therapeutic levels in the brain. This property was crucial for its demonstrated efficacy in providing long-term survival in an orthotopic murine model of glioblastoma [2].

Q3: My high-content imaging shows a decrease in tubulin signal homogeneity after this compound treatment. What are the next steps to confirm the mechanism? A decrease in homogeneity is a strong positive indicator. To further confirm:

  • Dose-Response: Repeat the assay across a range of concentrations (e.g., 1 nM to 4 µM) to establish an IC50 value [1].
  • Live-Cell Validation: Perform time-lapse microscopy to visually confirm the rapid depolymerization dynamics over time [1].
  • Biochemical Assay: Complement the cellular data with a traditional in vitro tubulin polymerization assay using purified tubulin to rule out any indirect cellular effects.

Q4: Are there any critical in vivo findings that should guide my experimental design? Yes. A key finding is that the long-term survival benefit of this compound in a syngeneic glioblastoma model was not observed in mice lacking an adaptive immune system. This indicates that the compound works in concert with the host's immune system to control tumor growth. This suggests that your research could explore combining this compound with immunotherapies or including immune-competent models in your experimental design [2].

References

FAQ: KX2-361 and Molecular Docking Validation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions that directly address the challenges you might face.

Q1: I cannot find a published crystal structure of KX2-361 bound to tubulin. How can I validate my docking results? A1: You are correct that a public co-crystal structure is not available. However, you can use a multi-faceted validation strategy:

  • Experimental Cross-Reference: this compound has been experimentally confirmed as a tubulin polymerization inhibitor that binds to the colchicine binding site on β-tubulin [1] [2] [3]. Your primary validation should be whether your docking poses place this compound in this specific site.
  • Use a Known Structure for Docking: The X-ray crystal structure of bovine β-tubulin in complex with colchicine (PDB code: 4O2B) is a suitable template. This isoform has 100% homology to human β-tubulin (TUBB) and contains the well-defined colchicine binding site [2] [3].
  • Pose Comparison with Known Inhibitors: Perform a "redocking" procedure. Dock a known inhibitor like colchicine itself and ensure the computational method can reproduce its native pose. Success here increases confidence in the method's predictions for this compound [2] [3].

Q2: What are the key metrics for evaluating the physical plausibility of my docking poses? A2: Beyond a low RMSD (Root-Mean-Square Deviation), it is crucial to check for physical and chemical realism. The PoseBusters toolkit is widely used for this and checks the following criteria [4]:

  • Steric Clashes: No unreasonable overlapping of atoms between the ligand and protein.
  • Bond Lengths and Angles: All predicted bond lengths and angles must be within chemically reasonable ranges.
  • Stereochemistry: The correct chirality of the ligand must be preserved.
  • Planarity of Aromatic Rings: Aromatic rings should be planar. Studies have shown that many deep learning docking models can produce poses with good RMSD but fail these basic chemical checks, making this step essential [4].

Q3: My docking program suggests high binding affinity, but how do I know if the predicted interactions are biologically relevant? A3: This is a critical step in validation. After obtaining a pose, you must analyze the protein-ligand interactions.

  • Recover Known Interactions: Check if this compound forms key interactions known to be important for colchicine-site binders.
  • Compare to Active Analogues: The structure of this compound is very similar to KX2-391 (also known as KX-01). KX2-391 has been studied more extensively, and its binding mode can serve as an excellent reference for the interactions you should expect from this compound [2] [5] [3].

Validation Metrics and Benchmarking

To contextualize your results, the table below summarizes performance benchmarks for various docking methods from a recent comprehensive study. This can help you set realistic expectations for your chosen tool.

Method Type Example Tools Pose Accuracy (RMSD ≤ 2Å) Physical Validity (PB-Valid) Key Characteristics
Traditional Glide SP, AutoDock Vina Moderate to High Very High (e.g., >94%) Excellent at producing chemically sound structures; good for known pockets [4].
Generative Diffusion SurfDock, DiffDock Very High (e.g., >75%) Moderate Top-tier pose prediction; may generate some physically implausible bonds or angles [6] [4].
Regression-based EquiBind, QuickBind Lower Lower Fast but often struggles with physical plausibility and steric clashes [6] [4].
Hybrid Interformer High High Combines AI scoring with traditional search, offering a good balance of accuracy and validity [4].

Experimental Protocol for Docking Validation

Here is a detailed workflow you can adapt to validate your this compound docking experiments, synthesized from the best practices found in the literature.

G cluster_prep System Preparation cluster_dock Docking Execution cluster_validation Multi-Step Validation Start Start Validation Protocol Prep1 1. Obtain Protein Structure (PDB: 4O2B) Start->Prep1 Prep2 2. Prepare Ligand (this compound) - Obtain SDF from PubChem - Add hydrogens - Optimize protonation state for pH 7 Prep1->Prep2 Prep3 3. Define Binding Site - Use colchicine location in 4O2B - Use CASTp for pocket analysis Prep2->Prep3 Dock1 4. Perform Blind Docking (Optional: to confirm site) Prep3->Dock1 Dock2 5. Perform Targeted Docking around colchicine site Dock1->Dock2 Val1 6. Pose Validation - Calculate RMSD vs. reference (if any) - Check for key interactions Dock2->Val1 Val2 7. Physical Plausibility Check - Run PoseBusters validation - Fix bond lengths/angles/clashes Val1->Val2 Val3 8. Affinity Correlation - Compare scores to known actives - Check correlation with experimental data Val2->Val3 End Validated Docking Pose Val3->End

Step-by-Step Explanation:

  • System Preparation

    • Protein Structure: Use the crystal structure 4O2B from the Protein Data Bank. Prepare it by removing the native colchicine ligand, adding hydrogen atoms, and assigning correct protonation states to residues (e.g., the catalytic cysteine should be deprotonated) [2] [7].
    • Ligand Structure: Obtain the 2D or 3D structure of this compound from a database like PubChem. Generate the 3D conformation, add hydrogens, and ensure it is in the correct protonation state for physiological pH (e.g., carboxylic acids should be deprotonated). This is critical for accurate hydrogen bonding [7].
    • Binding Site Definition: The binding site is the colchicine site in 4O2B. Using a server like CASTp to define the pocket topography is a valid complementary approach [7].
  • Docking Execution

    • Blind Docking (Optional): First, perform a blind docking run across the entire protein surface to verify that the top-ranked pose is located in the colchicine binding site [6] [2].
    • Targeted Docking: For production runs, perform targeted docking by defining a grid or search space centered on the colchicine binding site. This increases the efficiency and accuracy of the search [2].
  • Multi-Step Validation

    • Pose Validation: If a reference structure were available, you would calculate the RMSD. Instead, focus on whether the pose recapitulates key interactions seen with colchicine or the analogue KX2-391.
    • Physical Plausibility Check: Run your top poses through the PoseBusters tool to ensure they are physically and chemically valid [4].
    • Affinity Correlation: If you have experimental IC50 or Kd data for this compound or its analogues, check if the docking scores correlate with the experimental binding affinities. A strong correlation adds significant credibility to your model [7].

References

KX2-361 vs temozolomide glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature KX2-361 (Investigational) Temozolomide (Standard of Care)
Drug Type Novel, orally bioavailable small molecule [1] Orally administered alkylating agent [2] [3]
Primary Mechanism of Action Dual Src kinase and tubulin polymerization inhibitor [1] DNA alkylating agent, primarily methylating guanine at the O6 position [3]
Blood-Brain Barrier (BBB) Penetration Readily crosses the BBB in murine models [1] Effectively crosses the BBB [2]
Key Preclinical Efficacy Provided long-term survival in a syngeneic murine model; efficacy was immune system-dependent [1] Improves overall survival in patients; forms the backbone of the Stupp protocol [2]
Resistance Mechanisms Information not available in search results MGMT DNA repair protein expression, mismatch repair (MMR) deficiencies, base excision repair (BER), and others [2] [3]
Clinical Status Preclinical research stage [1] FDA-approved; first-line therapy for GBM [2]

Detailed Mechanisms of Action

Understanding their distinct mechanisms helps clarify their different places in therapy and research.

This compound: A Dual-Targeting Agent

This compound simultaneously inhibits two key cellular processes:

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase involved in signaling pathways that promote cancer cell proliferation, survival, and invasion [1].
  • Tubulin Polymerization Inhibition: This disrupts the formation of microtubules, which are critical for cell division (mitosis), leading to cell cycle arrest [1].

This dual action represents a novel approach aimed at overcoming the limitations of single-target therapies. The following diagram illustrates how this compound simultaneously targets both the tubulin network in the cytosol and Src kinase signaling.

G KX2 This compound Tubulin Tubulin Polymerization KX2->Tubulin Inhibits Src Src Kinase Activity KX2->Src Inhibits Mitosis Disrupted Mitosis Tubulin->Mitosis Signaling Inhibited Pro-survival Signaling Src->Signaling Apoptosis Induced Apoptosis & Long-term Survival Mitosis->Apoptosis Signaling->Apoptosis

Temozolomide: The DNA-Damaging Agent

TMZ is a prodrug that is converted at physiological pH to its active compound, MTIC [3]. The methyldiazonium ion from MTIC then transfers a methyl group to DNA, with the O6-methylguanine (O6MeG) lesion being the most critical for its cytotoxic effect [3]. During DNA replication, O6MeG mispairs with thymine. This mismatch is recognized by the Mismatch Repair (MMR) system. However, the system is unable to correct the error correctly, leading to repeated, futile repair cycles that ultimately trigger apoptosis (programmed cell death) [3]. The diagram below outlines this key process.

G TMZ Temozolomide (Prodrug) MTIC Active MTIC Metabolite TMZ->MTIC Alkylation DNA Alkylation (O6-methylguanine Adduct) MTIC->Alkylation Mispair Mispairing with Thymine Alkylation->Mispair MGMT MGMT-mediated DNA Repair Alkylation->MGMT Competes with MMR Futile MMR Cycle Mispair->MMR Apoptosis Apoptosis & Cell Death MMR->Apoptosis


Summary of Key Experimental Data

The evidence supporting each drug comes from different stages of research, as detailed below.

This compound: Preclinical Evidence

The primary data for this compound comes from a 2018 study published in the Journal of Neuro-Oncology [1].

  • In Vitro Models: Used human and murine (GL261) glioma cell lines.
  • Key In Vitro Findings: The drug reduced Src autophosphorylation and directly bound to tubulin, disrupting the microtubule architecture in cultured glioma cells [1].
  • In Vivo Model: Orthotopic GL261 gliomas in immunocompetent C57BL/6 mice.
  • Key In Vivo Findings: Oral administration of this compound provided long-term survival. Crucially, this long-term survival was not observed in mice lacking an adaptive immune system, indicating its efficacy is dependent on working in concert with the host's immune system to control the tumor [1].
Temozolomide: Clinical and Preclinical Evidence

As the established standard, TMZ data is extensive.

  • Clinical Landmark Study: The Stupp protocol (2005), established that radiotherapy with concurrent and adjuvant TMZ significantly improves overall survival in GBM patients compared to radiotherapy alone [2].
  • Resistance Studies: A major focus of TMZ research is overcoming resistance. A 2024 review details that about half of GBM patients develop resistance, primarily mediated by the MGMT DNA repair protein. Other mechanisms include alterations in the MMR and BER pathways [2]. Research into overcoming this includes combining TMZ with other agents, such as the natural compound resveratrol, which was shown in a 2025 study to upregulate pro-apoptotic genes (p53, p27) and suppress GBM cell proliferation [4].

Research Implications and Future Directions

The profiles of this compound and TMZ suggest they are not direct competitors but represent different strategic approaches:

  • This compound offers a novel, dual-mechanism and shows the unique property of engaging the immune system for long-term efficacy in preclinical models. Its future potential may lie in its ability to overcome the common resistance that plagues DNA-targeting drugs like TMZ.
  • Temozolomide is the current standard with proven clinical success, but its utility is limited by resistance. The most promising modern research focuses not on replacing TMZ, but on enhancing its efficacy—for example, by using focused ultrasound to improve its delivery across the BBB [5] or combining it with other targeted agents to overcome resistance pathways [6].

References

Comparative Overview: KX2-361 vs. Colchicine

Author: Smolecule Technical Support Team. Date: February 2026

Feature KX2-361 Colchicine (and its derivatives)
Primary Mechanism Dual inhibitor of tubulin polymerization and Src kinase [1] [2]. Classic inhibitor of tubulin polymerization by binding to the colchicine site [3] [4].
Binding Site Binds directly to tubulin, site not fully specified in searched results [2]. Colchicine Binding Site (interface of α/β-tubulin heterodimer) [3] [4].

| Key Biological Effects | - Disrupts microtubule architecture [2]

  • Inhibits Src kinase signaling [2]
  • Induces cell cycle arrest and apoptosis [2] | - Suppresses microtubule dynamics [3]
  • Causes cell cycle arrest at G2/M phase [3] [4]
  • Induces apoptotic cell death [3] [4] | | Primary Research Application | Investigated for glioblastoma; shows activity against orthotopic gliomas in mouse models and crosses the blood-brain barrier [2]. | Serves as a prototype for developing new Colchicine Binding Site Inhibitors (CBSIs) for various cancers, including overcoming vincristine-resistant neuroblastoma [3] [4]. | | Key Advantage | Oral bioavailability and dual-targeting strategy may enhance efficacy and overcome resistance mechanisms [1] [2]. | CBSIs are less prone to multi-drug resistance (e.g., poor P-gp substrates) compared to taxanes or vinca alkaloids [3]. |

Experimental Data & Protocols

The experimental data for these compounds comes from established biochemical and cellular assays. Here are the key methodologies used in the studies to generate the data summarized above.

Tubulin Polymerization Inhibition Assay
  • Objective: To measure the direct effect of a compound on the assembly of tubulin into microtubules in vitro.
  • Workflow: The assay typically involves monitoring the increase in turbidity (light scattering) of a solution of purified tubulin over time.
    • Reaction Setup: A solution of purified tubulin is prepared in a suitable buffer with GTP, which is necessary for polymerization.
    • Compound Addition: The test compound (e.g., this compound, a colchicine derivative) or a vehicle control is added to the reaction.
    • Incubation & Measurement: The reaction is incubated at 37°C, and the absorbance or optical density is measured at 340-350 nm at regular intervals.
    • Data Analysis: The extent of polymerization is quantified by the maximum absorbance reached or the initial rate of polymerization. Inhibitors will show a decreased rate and maximum absorbance compared to the control [3].

The following diagram illustrates the experimental workflow for this assay:

G Start Prepare Tubulin/GTP Solution A Add Test Compound or Vehicle Control Start->A B Incubate at 37°C A->B C Monitor Absorbance at 350 nm over time B->C D Analyze Polymerization Kinetics and Extent C->D

Cell-Based Viability and Mechanism Assays
  • Objective: To determine the anti-proliferative effects of the compounds and investigate their mechanism of action in cultured cancer cells.
  • Common Protocols:
    • Cell Viability/GI50 Assay: Cells are treated with a range of compound concentrations for a set period (e.g., 72 hours). Viability is measured using reagents like MTT or Alamar Blue, which indicate metabolic activity. The GI50 value is the concentration that causes 50% growth inhibition [4].
    • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase [3] [2] [4].
    • Apoptosis Detection: Apoptotic cells are identified using flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the cell surface) and a viability dye like Propidium Iodide [4].
    • Immunofluorescence for Microtubules: Cells grown on coverslips are treated, fixed, and stained with antibodies against α-tubulin and a fluorescent secondary antibody. The disruption of the normal microtubule network is observed via fluorescence microscopy [2].
    • Western Blot Analysis: Used to detect protein markers of mitosis (e.g., phospho-Histone H3, Cyclin B1) or to confirm inhibition of kinase targets (e.g., phospho-Src) [2] [4].
Molecular Docking and Dynamics
  • Objective: To computationally predict the binding mode and stability of a compound (like a colchicine derivative) within its target site on tubulin.
  • Workflow:
    • 3D-QSAR Model: A quantitative structure-activity relationship model is built to identify chemical features that correlate with biological activity [5].
    • Molecular Docking: The compound is computationally positioned into the colchicine binding site of a tubulin structure to predict its orientation and key interactions (e.g., hydrogen bonds, hydrophobic contacts) [5].
    • Molecular Dynamics (MD) Simulation: The docked complex is simulated in a near-physiological environment (water, ions) over time (e.g., 100 nanoseconds) to assess the stability of the binding interaction, analyzed through metrics like Root Mean Square Deviation (RMSD) [5].

Research Context and Strategic Applications

  • This compound as a Dual-Action Agent: The key strategic advantage of this compound lies in its dual inhibition. By simultaneously disrupting microtubule function and Src kinase signaling—a pathway involved in cell proliferation, survival, and migration—it attacks cancer cells through two complementary mechanisms. This is particularly relevant for hard-to-treat cancers like glioblastoma, especially given its oral bioavailability and demonstrated ability to cross the blood-brain barrier [1] [2].
  • Colchicine Site as a Template for Innovation: While colchicine itself has clinical limitations, its binding site remains a highly active area of drug discovery. New Colchicine Binding Site Inhibitors (CBSIs) are designed to overcome the primary resistance mechanisms (like efflux pump-mediated multi-drug resistance) associated with other tubulin inhibitor classes. They represent a promising strategy for treating resistant cancers, as shown in models of vincristine-resistant neuroblastoma [3] [4].

References

KX2-361 efficacy vs other Src inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Src Inhibitors

The table below lists several Src inhibitors, their primary targets, and key characteristics based on preclinical research.

Inhibitor Name Primary Target(s) Key Characteristics / Stage of Development Key Differentiator of KX2-361

| This compound | Src, Tubulin [1] [2] [3] | - Dual-mechanism of action [1]

  • Orally bioavailable [2] [3]
  • Good Blood-Brain Barrier (BBB) penetration [3]
  • Preclinical candidate for glioblastoma [2] | Dual Src/Tubulin inhibition and BBB penetration. | | KX2-391 | Src, Tubulin [1] | - Dual-mechanism of action [1]
  • Phase 3 clinical trial candidate for actinic keratosis (topical) [1] | Orally available for systemic (e.g., brain tumor) vs. topical use. | | Dasatinib | Src, Abl, other kinases [4] [5] | - FDA-approved for leukemia (oral) [4]
  • Limited efficacy in glioblastoma clinical trials due to poor BBB penetration and active efflux [5] | Superior brain penetration; not a substrate for efflux pumps. | | Saracatinib (AZD0530) | Src [4] | - Investigated in clinical trials for various solid tumors (oral) [4]
  • Primarily a selective Src inhibitor [4] | Dual Src/Tubulin vs. selective Src inhibition. | | PP2 | Src Family Kinases (SFKs) [4] | - A widely used research tool in preclinical studies [4]
  • Not developed as a therapeutic drug [4] | Development candidate with in vivo efficacy data. |

This compound Experimental Data and Protocols

This compound is a novel, orally available small molecule identified as a dual inhibitor of Src kinase and tubulin polymerization [1] [2] [3].

Efficacy in Glioblastoma Models

Key quantitative data from a syngeneic, orthotopic glioblastoma mouse model (GL261 cells implanted in C57BL/6 mice) is summarized below [2] [3]:

Experiment Method/Protocol Key Findings

| In Vivo Efficacy & Survival | - Mice with orthotopic GL261 gliomas treated with oral this compound [3].

  • Monitoring of survival and establishment of long-term survivor cohorts [3]. | this compound treatment resulted in long-term survival in the model [3]. | | Immune System Dependency | - Repeat of the efficacy study in immunodeficient (NOD-SCID) mice [3]. | Long-term survival was not observed in mice lacking an adaptive immune system, indicating host immunity is required for full therapeutic effect [3]. | | Mechanism of Action (Src) | - GL261 cells treated with this compound in culture [3].
  • Measurement of Src autophosphorylation (activation) levels via western blot [3]. | this compound reduced Src autophosphorylation, confirming Src kinase inhibition [3]. | | Mechanism of Action (Tubulin) | - Glioma cells in culture treated with this compound [3].
  • Use of immunofluorescence microscopy to examine cellular microtubule structure [3]. | this compound disrupted microtubule architecture, confirming tubulin binding and polymerization inhibition [3]. |
Mechanism of Action and Efficacy Workflow

The following diagram illustrates the experimental workflow used to establish this compound's dual mechanism and in vivo efficacy in the referenced glioblastoma studies.

start Start: this compound Investigation moa_src In Vitro Src Inhibition Assay start->moa_src moa_tubulin In Vitro Tubulin/Microtubule Assay moa_src->moa_tubulin in_vivo In Vivo Efficacy Study (Orthotopic Glioma Mice) moa_tubulin->in_vivo immune_role Immune Dependency Study (Immunodeficient Mice) in_vivo->immune_role conclusion Conclusion: Dual-Mechanism Agent with Immune-Mediated Long-Term Survival immune_role->conclusion

The Role of Src in Cancer and Inhibitor Mechanisms

Src is a non-receptor tyrosine kinase that regulates key cellular processes like proliferation, survival, and migration. Its aberrant activity is implicated in cancer progression and metastasis [6].

The diagram below outlines the position of Src in oncogenic signaling and the points of inhibition for different inhibitor types.

Extracellular Extracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Extracellular->RTK Growth Factors Membrane Cell Membrane Cytoplasm Cytoplasm Src Src Kinase RTK->Src Activates Substrates Downstream Substrates (FAK, Stat3, etc.) Src->Substrates Phosphorylates Tubulin Tubulin / Microtubules Src->Tubulin Regulates Processes Cellular Processes Proliferation, Migration, Survival Substrates->Processes Inhibitor_ATP ATP-competitive Inhibitors (e.g., Dasatinib, Saracatinib) Inhibitor_ATP->Src Binds ATP site Inhibitor_Dual Dual Src/Tubulin Inhibitor (this compound) Inhibitor_Dual->Src Binds peptide site & Tubulin

Key Differentiators and Research Implications

For researchers, the profile of this compound presents several noteworthy aspects:

  • Dual Targeting for Overcoming Resistance: Simultaneously inhibiting Src signaling and tubulin polymerization may help overcome compensatory pathways and reduce the potential for drug resistance, a common challenge with single-target agents [1].
  • BBB Penetration for CNS Cancers: Its ability to cross the blood-brain barrier effectively addresses a major limitation of many targeted therapies, including dasatinib, making it a compelling candidate for glioblastoma and other CNS malignancies [5] [3].
  • Immunotherapeutic Potential: The finding that its efficacy is dependent on an intact adaptive immune system suggests that this compound may have immunomodulatory effects. This positions it as a potential candidate for combination therapies with other immunooncology agents [3].

References

KX2-361 comparison vincristine tubulin polymerization

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 vs. Vincristine: A Comparative Overview

Feature This compound Vincristine
Primary Mechanism Dual inhibitor of Tubulin Polymerization and Src kinase [1] Inhibitor of Tubulin Polymerization [2] [3]
Binding Site on Tubulin Binds to the Colchicine site [4] Binds to the Vinca alkaloid site [4]
Key Pharmacological Advantage Orally bioavailable and readily crosses the Blood-Brain Barrier (BBB) [1] Does not reliably cross the BBB; must be administered intravenously [2] [3]
Reported Experimental Models Syngeneic orthotopic GL261 murine glioblastoma model [1] Widespread use in various cancers; data shown for acute lymphocytic leukemia (ALL), lymphoma, and neuroblastoma [2]
Therapeutic Evidence Provides long-term survival in an immune-competent glioblastoma mouse model [1] A standard component of combination chemotherapeutic regimens for multiple cancers [2]

Detailed Mechanisms and Experimental Data

Mechanism of Action and Binding
  • This compound: This compound is a dual-action inhibitor. It binds directly to tubulin to prevent its polymerization into microtubules and simultaneously inhibits Src kinase, a protein involved in multiple signaling pathways that promote cancer cell survival and proliferation [1]. Crucially, it binds to the colchicine site on tubulin [4].
  • Vincristine: As a classic vinca alkaloid, vincristine's primary mechanism is to bind to the vinca site on tubulin, disrupting microtubule assembly. This leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cells [2] [3].

The following diagram illustrates the distinct pathways through which this compound and vincristine exert their effects.

G A This compound A1 Binds to Colchicine Site on Tubulin A->A1 A3 Inhibits Src Kinase Activity A->A3 B Vincristine B1 Binds to Vinca Alkaloid Site on Tubulin B->B1 A2 Inhibits Tubulin Polymerization A1->A2 C1 Mitotic Arrest A2->C1 C3 Disrupts Intracellular Signaling A3->C3 B2 Disrupts Microtubule Assembly B1->B2 B2->C1 C4 Induces Apoptosis (Programmed Cell Death) C1->C4 C2 Impairs Cancer Cell Division C2->C4 C3->C2

Key Experimental Models and Findings
  • This compound: Its efficacy was demonstrated in a syngeneic orthotopic GL261 murine glioblastoma model. The study showed that this compound provided long-term survival and that this effect was dependent on an intact adaptive immune system, suggesting it works in concert with the body's immune response to control tumors [1]. The activity was confirmed using high-content imaging in a CRISPR-edited cell line with fluorescently tagged β-tubulin [4].
  • Vincristine: It has a long and established history in oncology. It is a standard component of combination chemotherapy for acute lymphoblastic leukemia (ALL), Hodgkin and non-Hodgkin lymphoma, neuroblastoma, and Wilms' tumor, among others [2]. Its clinical use is, however, limited by severe peripheral neuropathy and the potential for drug resistance [5] [3].

Implications for Research and Development

The distinct profiles of these two inhibitors highlight different potential applications:

  • This compound represents a modern approach to cancer drug design. Its oral bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for treating central nervous system (CNS) malignancies like glioblastoma, an area of high unmet need. Its dual mechanism of action may also help overcome resistance to single-target agents [1] [4].
  • Vincristine remains a cornerstone of combination chemotherapy for numerous cancers, with a well-defined efficacy and safety profile. Current research focuses on understanding the genetic factors behind its dose-limiting neurotoxicity and mechanisms of drug resistance [5] [6].

References

KX2-361 immune system dependent efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Immune System Dependence

The table below summarizes the key in vivo finding on the immune-dependent efficacy of KX2-361, alongside its established dual mechanism of action.

Aspect Experimental Findings on this compound
Dual Mechanism of Action Dual inhibitor of Src kinase autophosphorylation and tubulin polymerization [1] [2].
Blood-Brain Barrier (BBB) Penetration Designed for and demonstrates good oral bioavailability and efficient crossing of the BBB in mice [1] [3] [4].
*In Vivo* Efficacy (Glioblastoma Model) Provides long-term survival in a syngeneic orthotopic GL261 glioblastoma model in immune-competent C57BL/6 mice [1].
Immune System Dependence Long-term survival is not observed in mice lacking a functional adaptive immune system, indicating its action works in concert with the host immune system to control tumor growth [1].

Detailed Experimental Protocols

The critical finding regarding immune-dependent efficacy stems from a well-established in vivo glioblastoma model. Here is a detailed breakdown of the cited methodology.

Protocol 1: Orthotopic Glioblastoma Model for Long-Term Survival
  • Objective: To evaluate the therapeutic effect and survival benefit of this compound in an immunocompetent brain tumor model [1].
  • Cell Line: GL261 murine glioblastoma cells [1].
  • Animal Model: Syngeneic C57BL/6 mice (immunocompetent). The study also utilized mice lacking an adaptive immune system for comparison [1].
  • Intervention: Treatment with this compound. The specific dosage and regimen are detailed in the primary publication [1].
  • Key Outcome Measurements:
    • Primary Endpoint: Long-term survival of the mice [1].
    • Comparative Analysis: Survival outcomes in immunocompetent mice versus immunodeficient mice [1].
  • Conclusion: The drug's ability to achieve long-term survival was conclusively demonstrated to be dependent on the presence of a functional adaptive immune system [1].
Protocol 2: Cellular Assays for Mechanism of Action
  • Objective: To confirm the dual inhibitory activity of this compound on its molecular targets [1].
  • Cell-Based Assays:
    • Src Inhibition: Measurement of reduced Src autophosphorylation in GL261 glioblastoma cells treated with this compound [1].
    • Tubulin Disruption: Assessment of direct tubulin binding and disruption of microtubule architecture in cultured glioma cells [1].

Mechanism of Action and Immune Engagement

The diagram below illustrates the proposed mechanism by which this compound exerts its dual direct and immune-mediated anti-tumor effects.

The diagram shows that this compound's direct cytotoxic actions lead to tumor cell death, which in turn exposes the immune system to tumor antigens. This engagement of the adaptive immune system is essential for achieving complete, long-term remission [1].

Interpretation for Drug Development

The data indicates that this compound is not a simple cytotoxic agent. Its efficacy relies on a two-pronged approach: direct cytotoxicity and immune-mediated clearance. This has critical implications for its development:

  • Therapeutic Combinations: It may synergize well with other immunomodulatory therapies.
  • Patient Selection: Its full potential would likely be seen in patients with a functional immune system.
  • Translational Research: Further investigation is needed to identify the specific immune cell populations (e.g., T-cells) and cytokines involved in this effect.

References

KX2-361 blood-brain barrier penetration vs dasatinib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties and BBB Penetration

The table below summarizes the key characteristics of Dasatinib and KX2-361 that influence their ability to cross the BBB.

Feature Dasatinib This compound
Primary Targets BCR-ABL, SRC family kinases [1] [2] SRC kinase, Tubulin [3]
Molecular Weight 506 g/mol [2] Information not available in search results
Lipophilicity (LogP) 2.8 (consensus) [2] Information not available in search results
Efflux Pump Affinity Substrate of P-glycoprotein (PGP) & Breast Cancer Resistance Protein (BCRP) [2] Information not available in search results
BBB Penetration (Preclinical) Limited; brain concentrations lower than plasma in mice [2] Readily crosses the BBB in mice [3]
Key Evidence Higher doses (140 mg/day) may improve CSF concentrations in humans [4] Provides long-term survival in murine glioblastoma model [3]

Experimental Data and Methodologies

The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key studies for each compound.

Dasatinib

The pharmacokinetic data primarily comes from a 2021 study that directly compared Dasatinib with another TKI, Ponatinib, in a non-tumor-bearing murine model [2].

  • Experimental Protocol: Mice were administered 10 mg/kg of Dasatinib via intravenous injection. Plasma and brain samples were collected at 1, 2, 4, and 7-hour intervals. Drug concentrations were measured using liquid chromatography-mass spectroscopy (LC-MS) [2].
  • Key Findings: The study concluded that Dasatinib's brain concentrations were significantly lower than plasma concentrations at early time points. It also has a short plasma half-life (1.69 hours) compared to its brain half-life (8.50 hours), which can lead to a falsely elevated brain-to-plasma ratio at later times as the drug is rapidly cleared from the blood but retained in the brain [2]. Its affinity for efflux pumps like PGP and BCRP limits its penetration [2]. A separate clinical study in patients with Philadelphia chromosome-positive acute lymphoblastic leukemia found that a higher dosage of 140 mg/day was needed to measurably enhance cerebrospinal fluid (CSF) concentrations, supporting the preclinical findings of limited penetration [4].
This compound

The data for this compound comes from a 2018 study investigating its efficacy against glioblastoma [3].

  • Experimental Context: The study established that this compound, a dual Src/tubulin inhibitor, is orally bioavailable and was developed to address the challenge of poor BBB penetration by most small-molecule drugs. Its activity was tested in a syngeneic orthotopic model of glioblastoma (GL261 cells implanted in C57BL/6 mice) [3].
  • Key Findings: The research demonstrated that this compound "readily crosses the blood-brain barrier in mice" and is active in vivo against orthotopic gliomas, leading to long-term survival in the animal model [3]. The study also highlighted that its efficacy works in concert with the host's adaptive immune system to control tumor growth [3].

Therapeutic Implications and Signaling Pathways

The differential BBB penetration of these drugs directs their potential therapeutic applications.

  • Dasatinib: Its limited BBB penetration is a significant concern for treating central nervous system (CNS) cancers or leukemias with CNS involvement. While it has shown clinical activity in patients with CNS Philadelphia chromosome-positive leukemia [1] [5], its efficacy may be hampered by its poor penetration, potentially requiring higher doses and raising the risk of selecting for resistant clones in the CNS sanctuary site [1] [2] [4].
  • This compound: The primary evidence for this compound is in the context of glioblastoma. Its ability to cross the BBB and its dual mechanism of action—inhibiting both Src signaling and tubulin polymerization—make it a promising candidate for treating primary brain tumors [3]. Src kinase is a key downstream effector in aberrant receptor tyrosine kinase pathways common in glioblastoma [6].

The diagram below illustrates the core mechanistic differences between the two drugs, which underpins their therapeutic potential.

G BBB Blood-Brain Barrier (BBB) BBB->Subgraph1 BBB->Subgraph2 Dasatinib Dasatinib DasatinibMech Primary Use: Ph+ Leukemia Mechanism: BCR-ABL/SRC Inhibitor Dasatinib->DasatinibMech KX2361 This compound KX2361Mech Primary Use: Glioblastoma Mechanism: Dual SRC/Tubulin Inhibitor KX2361->KX2361Mech Subgraph1->Dasatinib Limited Penetration Subgraph2->KX2361 Readily Crosses

Limitations and Research Gaps

A significant limitation in providing a definitive comparison is the lack of a direct, head-to-head preclinical study between Dasatinib and this compound.

  • The most robust comparative data for Dasatinib is against Ponatinib, not this compound [2].
  • The studies for each drug were conducted by different research groups, at different times, and potentially with slightly different methodologies. This makes a quantitative comparison of their brain-to-plasma ratios unreliable.
  • For this compound, specific quantitative pharmacokinetic values (like brain AUC or Cmax) and detailed molecular properties (molecular weight, logP, efflux transporter affinity) are not provided in the available search results [3].

References

Dual Mechanism of Action & Experimental Validation

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361 is a novel, orally bioavailable small molecule with a first-in-class dual mechanism of action, inhibiting both Src kinase signaling and tubulin polymerization [1] [2]. The tables below summarize the core aspects of its mechanism and the key evidence supporting it.

Table 1: Core Mechanism of Action of this compound

Mechanism Component Target Site Biological Consequence
Src Kinase Inhibition Peptide substrate binding site (non-ATP competitive) [3] [4] Disruption of cancer cell proliferation, migration, and survival signals [3] [5].
Tubulin Polymerization Inhibition Colchicine-binding site on β-tubulin [3] [6] Disruption of microtubule architecture, cell cycle arrest at G2/M phase, leading to apoptosis [1] [3].

Table 2: Key Experimental Evidence Validating the Dual Mechanism

Experimental Method / Assay Key Findings & Evidence
Biochemical & Cellular Assays Demonstrated direct binding to tubulin and disruption of microtubule architecture in cultured glioma cells [1]. Reduced Src autophosphorylation in the GL261 murine glioblastoma cell line [1].
CRISPR-Edited Live Cell Imaging Used a HeLa cell line with endogenous fluorescent β-tubulin. Treatment with this compound caused rapid tubulin depolymerization, visualized via high-content imaging, confirming it as a direct tubulin polymerization inhibitor [6].
Molecular Docking Studies Computational modeling confirmed that this compound binds to the colchicine site on β-tubulin [6].
In Vivo Efficacy (Orthotopic Glioma Model) Provided long-term survival in a syngeneic orthotopic GL261 glioblastoma mouse model. Efficacy depended on an intact adaptive immune system, indicating it works with the host immune system [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the validation studies, here are the methodologies for two key experiments.

1. High-Content Imaging for Tubulin Polymerization Inhibition [6]

  • Cell Line: CRISPR-edited HeLa cells with endogenous fluorescent tagging of β-tubulin (mClover3) and histone H1 (mTagBFP2).
  • Procedure:
    • Seed cells in 384-well plates at 5x10³ cells per well.
    • Treat with this compound (e.g., 1 µM final concentration) 16 hours post-seeding.
    • Incubate for 24 hours.
    • Image live cells using a confocal high-content imaging system (e.g., Operetta CLS) with a 40X water immersion objective. Use filter sets for mClover3 (Ex-480, Em-513) to visualize β-tubulin and mTagBFP2 (Ex-405, Em-440) for the nucleus.
    • Image Analysis: Use software (e.g., Harmony) to identify nuclei, define cytoplasm boundaries, and perform Haralick texture analysis (specifically, mean pixel homogeneity) on the cytoplasmic area to quantify changes in tubulin structure.
  • Key Controls: Use DMSO as a negative control and known tubulin inhibitors like colchicine or vincristine as positive controls.

2. In Vivo Anti-Tumor Efficacy Study [1]

  • Animal Model: Syngeneic C57BL/6 mice with orthotopically implanted GL261 murine glioblastoma cells.
  • Dosing: this compound was administered orally.
  • Primary Endpoint: Long-term survival.
  • Critical Finding: The long-term survival effect was not observed in immunodeficient mice, demonstrating that the therapeutic effect requires a functional adaptive immune system to control tumor growth.

Comparative Analysis with KX2-391 and Clinical Positioning

This compound is a structural analog of KX2-391 (Tirbanibulin), which is also a dual Src/tubulin inhibitor [2] [7]. The table below compares these two related compounds.

Table 3: Comparison of this compound and its Analog KX2-391 (Tirbanibulin)

Feature This compound KX2-391 (Tirbanibulin)
Primary Research/Use Malignant Glioblastoma (preclinical) [1] [2] Actinic Keratosis (FDA-approved topical treatment) [3] [4]
Key Differentiator Designed for enhanced Blood-Brain Barrier (BBB) penetration [7] Developed for topical application; low systemic exposure [3]
Development Stage Preclinical (Phase 1 candidate) [2] FDA-approved (Phase 3 completed) [2] [3]

Visualizing Mechanism & Experimental Workflow

The following diagrams illustrate the dual mechanism of action and the key experimental workflow used for its validation.

kx2_mech KX2 This compound Src Src Kinase Inhibition KX2->Src Tub Tubulin Polymerization Inhibition KX2->Tub Prolif Reduced Cell Proliferation Src->Prolif Mig Inhibited Cell Migration Src->Mig Micro Disrupted Microtubule Architecture Tub->Micro Cycle G2/M Cell Cycle Arrest Tub->Cycle Apop Apoptosis Cycle->Apop Imm Immune-Mediated Tumor Control (In Vivo) Apop->Imm Promotes

This compound's dual mechanism leads to apoptosis and, in vivo, immune-mediated tumor control.

workflow Step1 Cell Preparation: CRISPR-HeLa (Fluorescent β-Tubulin) Step2 Compound Treatment: This compound, Controls Step1->Step2 Step3 Live-Cell Imaging: Confocal HCS Step2->Step3 Step4 Image Analysis: Nuclear/Cytoplasmic Segmentation Step3->Step4 Step5 Texture Analysis: Haralick Feature Quantification Step4->Step5 Step6 Result: Quantified Tubulin Depolymerization Step5->Step6

High-content imaging workflow to visualize and quantify tubulin polymerization inhibition.

Interpretation and Research Context

  • Unique Value Proposition: The key advantage of this compound lies in its orally bioavailable form and its demonstrated ability to cross the blood-brain barrier, making it a promising candidate for treating aggressive CNS malignancies like glioblastoma, where drug delivery is a major challenge [1] [7].
  • Polypharmacology vs. Selectivity: While initially explored as a selective Src inhibitor, research on its analogs suggests that the broader kinase inhibitory profile (polypharmacology) may contribute significantly to its efficacy [4]. This is an important consideration for understanding its full mechanism and potential off-target effects.
  • Immune System Role: The in vivo data highlights a crucial finding: the anti-tumor effect of this compound is not solely direct cytotoxicity but involves engaging the adaptive immune system for long-term survival benefits [1]. This suggests its potential could be enhanced in immunocompetent settings.

References

KX2-361 BoNT/A inhibition vs other neurotoxin inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of BoNT/A Inhibitors

The following table consolidates key information on various BoNT/A inhibitor classes for a clear overview.

Inhibitor Class / Name Reported Potency (IC₅₀ / Kᵢ) Mechanism of Action Key Characteristics & Experimental Evidence

| KX2-361 | Not fully quantified [1] | Putative direct binding to BoNT/A Light Chain (LC); inhibits SNAP-25 cleavage [1] | • Active in pre- & post-intoxication cellular models [1] • Designed for blood-brain barrier (BBB) penetration [1] [2] • Tested in mouse embryonic stem cell-derived motor neurons and PC12 cells [1] | | Slow-Binding Inhibitors (e.g., Compound 6) | Kᵢ* = 2.95 ± 1.97 µM [3] | Two-step, slow-binding inhibition of BoNT/A LC; non-covalent [3] | • Longer target residence time (t₁/₂ = 0.55 h) [3] • Potency measured via continuous FRET-based SNAPtide assay [3] | | Substrate-Based Peptides (e.g., R1 (R180L)) | IC₅₀ = 0.28 µM; Kᵢ = 0.22 µM [4] | High-affinity competitive inhibition; mimics SNAP-25 substrate [4] | • Full protection in mouse model against 4x LD₅₀ of BoNT/A [4] • Backbone derived from SNAP-25(80-197) with affinity-enhancing mutations [4] | | Natural Product-Based (NPP) | IC₅₀ = 4.74 ± 0.03 µM (in vitro) [5] | Mixed-type inhibition; binds near hydrophobic pocket of active site [5] | • Low cytotoxicity (>90% cell survival at 310 µM) [5] • Mechanism studied via enzyme kinetics, ITC, and molecular dynamics [5] | | Zinc Chelators (e.g., DCHA) | Kᵢ = 0.3 µM [3] | Reversible chelation of zinc ion in BoNT/A LC active site [3] | • Shows cellular toxicity at concentrations >5 µM [3] • Serves as a progenitor for other inhibitor designs [3] |

Detailed Experimental Context

For a meaningful interpretation of the data, understanding the experimental methodologies is crucial.

  • This compound Assays: The inhibitory effect of this compound was demonstrated in models that mimic therapeutic scenarios. Experiments involved pre-intoxication (adding the compound before the toxin) and, more importantly, post-intoxication (adding the compound after the toxin) conditions [1]. Efficacy was measured in mouse embryonic stem cell-derived motor neurons and PC12 cells by monitoring the protection of the SNAP-25 protein from being cleaved by BoNT/A [1]. Its ability to cross the BBB is a key inferred advantage based on its molecular design [2].
  • Slow-Binding Inhibitor Assays: The kinetics for compounds like 6 were determined using a continuous Fluorescence Resonance Energy Transfer (FRET)-based assay with a substrate known as SNAPtide [3]. Progress curves of the reaction at different inhibitor concentrations were analyzed to model the slow-binding behavior and calculate the association (k₃, k₄) and dissociation (k₆) rate constants [3].
  • Substrate-Based Peptide Assays: The highly potent inhibitors like R1 (R180L) were tested in a tiered approach. After in vitro characterization, their efficacy was validated in a mouse protection assay, where they provided full survival against a lethal dose (4x LD₅₀) of BoNT/A, confirming their activity in a live intoxication model [4].

Research Implications and Pathways

The diagram below maps the strategic approaches and significance of developing different BoNT/A inhibitor classes.

boNT_inhibition cluster_strategies Inhibition Strategies BoNT/A Intoxication BoNT/A Intoxication Therapeutic Goal: Neutralize BoNT/A LC Therapeutic Goal: Neutralize BoNT/A LC BoNT/A Intoxication->Therapeutic Goal: Neutralize BoNT/A LC Strategy 1: Active Site Inhibition Strategy 1: Active Site Inhibition Zinc Chelators (DCHA) Zinc Chelators (DCHA) Strategy 1: Active Site Inhibition->Zinc Chelators (DCHA) Slow-Binding Inhibitors Slow-Binding Inhibitors Strategy 1: Active Site Inhibition->Slow-Binding Inhibitors Zinc Chelators (DCHA)->Therapeutic Goal: Neutralize BoNT/A LC Slow-Binding Inhibitors->Therapeutic Goal: Neutralize BoNT/A LC Key Advantage: Long Residence Time Key Advantage: Long Residence Time Slow-Binding Inhibitors->Key Advantage: Long Residence Time  Engineered for Strategy 2: Block Substrate Recognition Strategy 2: Block Substrate Recognition Substrate-Based Peptides Substrate-Based Peptides Strategy 2: Block Substrate Recognition->Substrate-Based Peptides Substrate-Based Peptides->Therapeutic Goal: Neutralize BoNT/A LC Key Advantage: In Vivo Efficacy Key Advantage: In Vivo Efficacy Substrate-Based Peptides->Key Advantage: In Vivo Efficacy  Demonstrated Strategy 3: Novel Small Molecules Strategy 3: Novel Small Molecules This compound & Analogs This compound & Analogs Strategy 3: Novel Small Molecules->this compound & Analogs This compound & Analogs->Therapeutic Goal: Neutralize BoNT/A LC Key Advantage: BBB Penetration Key Advantage: BBB Penetration This compound & Analogs->Key Advantage: BBB Penetration  Designed for

Key Interpretations and Future Directions

The data reveals distinct profiles for each inhibitor class, highlighting different stages of development and unique challenges.

  • This compound represents a promising early-stage candidate. Its most significant reported advantages are its activity in post-intoxication models and its designed capacity for BBB penetration [1] [2]. A current research gap is the public availability of its exact quantitative potency (IC₅₀/Kᵢ) against the BoNT/A enzyme, which is a standard metric for direct comparison with other inhibitors.
  • Substrate-Based Peptides currently lead in terms of demonstrated potency and in vivo efficacy. The R1 (R180L) peptide shows low nanomolar inhibition and has provided full protection in a mouse model of botulism [4]. A potential challenge for this class can be drug-like properties, such as stability and delivery, which are often hurdles for peptide-based therapeutics.
  • Slow-Binding Inhibitors offer a sophisticated pharmacodynamic strategy. By extending the time the inhibitor remains bound to the enzyme, they aim to counteract the exceptionally long half-life of the BoNT/A toxin inside neurons [3]. This approach is mechanistically distinct from simply maximizing initial binding affinity.
  • Natural Product Inhibitors (NPP) and Zinc Chelators provide valuable mechanistic insights and chemical starting points. However, they often face challenges such as moderate potency (NPP) or cellular toxicity (DCHA), which limits their direct therapeutic application [3] [5].

References

KX2-361 kinase inhibitor screening results

Author: Smolecule Technical Support Team. Date: February 2026

KX2-361: Mechanism and Key Findings

This compound is a novel, orally bioavailable small molecule identified as a dual inhibitor of Src kinase and tubulin polymerization [1].

  • Mechanism of Action: Unlike many kinase inhibitors that only target the ATP-binding site of active kinases, this compound has a dual function. It inhibits Src kinase activity and also binds directly to tubulin, disrupting microtubule architecture in glioma cells [1]. Src is a well-studied oncoprotein that regulates key cancer hallmarks, including cellular metabolism, proliferation, and migration [2].
  • In Vivo Efficacy: In a syngeneic orthotopic model of glioblastoma, this compound demonstrated activity against GL261 gliomas, providing long-term survival in C57BL/6 mice. This effect was not observed in mice lacking an adaptive immune system, indicating that its efficacy works in concert with the host's immune system to control tumor growth [1].
  • Blood-Brain Barrier Penetration: A critical feature of this compound is its ability to readily cross the blood-brain barrier (BBB) in mice, a significant challenge for treating brain tumors like glioblastoma [1].

The diagram below illustrates the dual mechanism of this compound and its functional consequences.

G cluster_src Src Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition KX2_361 This compound SrcInhib Inhibition of Autophosphorylation KX2_361->SrcInhib PolyInhib Disruption of Microtubule Architecture KX2_361->PolyInhib BBB Crosses Blood-Brain Barrier KX2_361->BBB Active Active Src Src Src->SrcInhib Kinase Kinase , fillcolor= , fillcolor= SrcDownstream Disruption of downstream signaling (Proliferation, Migration) SrcInhib->SrcDownstream InVivo In Vivo Outcome: Long-term survival in GBM mouse model SrcDownstream->InVivo Tubulin Tubulin Tubulin->PolyInhib Subunits Subunits MitosisDisrupt Disruption of Cell Division PolyInhib->MitosisDisrupt MitosisDisrupt->InVivo

Profiling Kinase Inhibitors: Key Methodologies

While specific panel data for this compound was not available in the search results, the following established experimental protocols are the industry standard for generating kinase inhibitor screening and profiling data. You can use these to contextualize future findings on this compound.

Method Protocol Overview Key Applications & Data Output
ADP-Glo Kinase Assay [3] A luminescent, two-step assay: 1) Terminate reaction & deplete ATP; 2) Convert ADP to ATP for luciferase-based detection. Universal for any ADP-generating enzyme. Ideal for high-throughput screening (HTS) and selectivity profiling. Measures IC₅₀, Z'-factor. Output: Luminescent signal proportional to ADP/kinase activity.
KiPIK (Kinase Inhibitor Profiling to Identify Kinases) [4] Uses cell extracts & a panel of well-characterized inhibitors. Compares the inhibition fingerprint of a phosphosite of interest to known kinase inhibition patterns. Identifies direct upstream kinases for specific phosphorylation sites. Output: Inhibition fingerprint correlated with recombinant kinase profiles (Pearson's ρ).
Computational Docking (DOLPHIN Models) [5] Converts abundant DFG-in kinase structures into models of the inactive (DFG-out) state, which is targeted by type-II inhibitors like imatinib. Virtual screening and in silico activity profiling for type-II inhibitors. Predicts binding pose and relative affinities across the kinome.

A Guide to Interpreting Future Data

When comparative data for this compound becomes available, you can structure your analysis around these key performance indicators, derived from the experimental protocols above:

  • Potency: Look for the half-maximal inhibitory concentration (IC₅₀) from assays like ADP-Glo. A lower IC₅₀ indicates greater potency.
  • Selectivity: Examine the kinase inhibition profile. A selective inhibitor will strongly inhibit only a small number of kinases (like Src), minimizing off-target effects. This is often presented as a dendrogram or heatmap.
  • Cellular and In Vivo Activity: Assess data on cell viability, apoptosis, and efficacy in animal models (like the glioblastoma model mentioned for this compound). This confirms that the biochemical activity translates to a biological effect.
  • Blood-Brain Barrier Penetration: For CNS targets, evidence of BBB penetration, as shown in the this compound study, is a critical differentiator.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

405.18525518 g/mol

Monoisotopic Mass

405.18525518 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RVW387BA9U

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 07-15-2023

Explore Compound Types